5-Amino-4-cyano-1-methylimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-methylimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-3-8-4(2-6)5(9)7/h3H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXOWXJOPXMTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27700-58-9 | |
| Record name | 5-amino-1-methyl-1H-imidazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 5-Amino-4-cyano-1-methylimidazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-4-cyano-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted imidazole, it serves as a versatile scaffold and a crucial intermediate in the synthesis of more complex molecules, including purine analogs and potential therapeutic agents. Its structural motifs—an amino group, a cyano group, and a methylated imidazole core—impart a unique electronic and steric profile that is instrumental in its chemical reactivity and biological activity. Investigations have highlighted its role as a precursor in the development of novel anticancer and antibacterial agents.[1][2]
A thorough understanding of the physicochemical properties of this molecule is paramount for its effective utilization. Properties such as solubility, acidity (pKa), and melting point govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and pharmacokinetic behavior in drug development pipelines. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, coupled with detailed, field-proven experimental protocols for their determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound are key to understanding its behavior. The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. The C5 amine acts as a hydrogen bond donor and a basic center, while the C4 cyano group is a strong electron-withdrawing group. The N1-methyl group prevents tautomerization, locking the molecule in a single isomeric form.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 27700-58-9 | [3] |
| Molecular Formula | C₅H₆N₄ | [4] |
| Molecular Weight | 122.12 g/mol | [4] |
| Canonical SMILES | CN1C(=NC=C1N)C#N | - |
Core Physicochemical Properties: A Comparative and Predictive Analysis
Direct experimental data for the core physicochemical properties of this compound is not extensively reported in publicly accessible literature. However, by leveraging data from structurally similar compounds and understanding the contributions of its functional groups, we can establish reliable predictions and guide experimental design.
| Property | Predicted/Comparative Value | Rationale & Scientific Insights |
| Melting Point (°C) | Estimated: 110 - 140 | The related 5-amino-1-methylimidazole melts at 101 °C, while 4-amino-1H-imidazole-5-carbonitrile melts at 129-133 °C.[5][6] The presence of both the polar amino and cyano groups allows for strong intermolecular hydrogen bonding and dipole-dipole interactions, suggesting a crystalline solid with a relatively high melting point compared to non-functionalized imidazoles. |
| Aqueous Solubility | Predicted: Low to Moderate | While the amino and imidazole nitrogen atoms can hydrogen bond with water, the overall molecule has significant non-polar character. The cyano group is polar but not typically a strong contributor to aqueous solubility. Solubility is expected to be highly pH-dependent.[7][8] |
| pKa (Acid Dissociation Constant) | Estimated: 4.0 - 5.0 (for conjugate acid) | The pKa of the conjugate acid of the related 5-amino-1-methylimidazole is predicted to be ~7.76.[5] However, the potent electron-withdrawing effect of the adjacent cyano group in the target molecule is expected to significantly decrease the basicity of the imidazole ring nitrogens and the exocyclic amino group, lowering the pKa of the conjugate acid substantially. |
Spectroscopic Profile: An Interpretive Guide
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not readily published, the following represents the expected spectroscopic signature based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic.
-
N-CH₃ Signal: A sharp singlet peak is anticipated around 3.5-3.8 ppm , corresponding to the three protons of the methyl group attached to the imidazole nitrogen.
-
NH₂ Signal: A broad singlet is expected for the two protons of the amino group, likely in the range of 5.0-6.0 ppm . Its chemical shift and broadness can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Imidazole Ring Proton (C2-H): A singlet corresponding to the lone proton on the imidazole ring should appear downfield, typically in the range of 7.0-7.5 ppm .
-
-
¹³C NMR: The carbon NMR will reflect the electronic environment of each carbon atom.
-
N-CH₃ Carbon: The methyl carbon should appear upfield, around 30-35 ppm .
-
Cyano Carbon (C≡N): The nitrile carbon is expected in the 115-120 ppm region.
-
Imidazole Ring Carbons:
-
C4 (attached to C≡N): This carbon will be significantly shielded and is expected around 95-105 ppm .
-
C5 (attached to NH₂): This carbon will be deshielded due to the attached nitrogen and is expected around 145-155 ppm .
-
C2: This carbon, situated between two nitrogen atoms, will be the most downfield of the ring carbons, likely appearing around 135-145 ppm .
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
-
N-H Stretching (Amino Group): Two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching (Methyl & Aromatic): Weaker bands are expected in the 2900-3150 cm⁻¹ region.
-
C≡N Stretching (Cyano Group): A sharp, strong absorption band, characteristic of a nitrile, is expected in the 2220-2260 cm⁻¹ region. This is a highly diagnostic peak.
-
C=N and C=C Stretching (Imidazole Ring): Multiple bands in the fingerprint region, typically between 1500-1650 cm⁻¹ , corresponding to the stretching vibrations within the aromatic imidazole ring.
Experimental Protocols for Physicochemical Characterization
The following section provides robust, step-by-step protocols for the experimental determination of the key physicochemical properties. These methods are designed to ensure accuracy and reproducibility, which are critical in research and drug development settings.
Melting Point Determination via the Capillary Method
This pharmacopeia-standard method relies on the visual detection of the phase transition from solid to liquid.[5]
Causality: The melting point is a measure of the thermal energy required to overcome the crystal lattice forces of a solid. A sharp, narrow melting range (typically <1°C) is a primary indicator of high purity, whereas impurities depress and broaden the melting range.[9]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder. Tightly pack the powder into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Approximate Determination: Set a rapid heating rate (e.g., 10°C/min) to find an approximate melting range. Allow the apparatus to cool.[9]
-
Accurate Determination: Using a new capillary, heat rapidly to about 10-15°C below the approximate melting point.
-
Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting point is reported as this range.
-
Validation: Repeat the determination at least twice. Consistent results validate the measurement.
Aqueous Solubility Determination via the Shake-Flask Method
This equilibrium-based method is considered the "gold standard" for determining thermodynamic solubility, which is crucial for predicting bioavailability.[8]
Causality: The method establishes a thermodynamic equilibrium between the dissolved and undissolved solid forms of the compound. This ensures the measurement reflects the true saturation point under the specified conditions (pH, temperature), which is a critical parameter for drug absorption.[7]
References
- 1. parchem.com [parchem.com]
- 2. 5-AMINO-1-METHYLIMIDAZOLE | 66787-75-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. 27700-58-9|this compound|BLD Pharm [bldpharm.com]
- 6. 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 6420287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to 5-Amino-4-cyano-1-methylimidazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-4-cyano-1-methylimidazole, a pivotal heterocyclic compound in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and illuminate its significant role as a versatile precursor for the synthesis of bioactive molecules, particularly in the realm of purine analogs and anticancer agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Core Compound Identification and Properties
This compound is a substituted imidazole derivative characterized by the presence of an amino group at the 5-position, a cyano group at the 4-position, and a methyl group on the imidazole ring nitrogen at the 1-position.
| Property | Value | Source |
| CAS Number | 27700-58-9 | [1][2] |
| Molecular Formula | C₅H₆N₄ | [1] |
| Molecular Weight | 122.13 g/mol | [1] |
| IUPAC Name | 5-amino-1-methyl-1H-imidazole-4-carbonitrile | |
| Appearance | Pale yellow to off-white crystalline powder | [2] |
Note: The appearance is based on analogous compounds and may vary based on purity.
Synthesis of this compound
The synthesis of 5-amino-4-cyano-1-substituted imidazoles is a critical process for accessing a wide range of purine analogs and other biologically active compounds. A common and effective strategy involves the base-catalyzed cyclization of N-substituted amidine precursors.
Synthetic Pathway Overview
A general and efficient route to 1-substituted-5-amino-4-cyanoimidazoles starts from readily available starting materials and proceeds through an amidine intermediate. The choice of base for the final cyclization step is crucial in determining the final product.
References
Spectroscopic Characterization of 5-Amino-4-cyano-1-methylimidazole: A Technical Guide
Introduction
5-Amino-4-cyano-1-methylimidazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted imidazole, it serves as a versatile scaffold for the synthesis of purine analogs and other bioactive molecules. The precise arrangement of its amino, cyano, and methyl substituents on the imidazole core gives rise to unique electronic and structural properties, which are critical for its chemical reactivity and biological activity.
A thorough understanding of the molecular structure is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the chemical structure of such molecules. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive yet robust framework for researchers, scientists, and drug development professionals. The interpretations herein are based on established principles of spectroscopy and comparative data from analogous structures.
Molecular Structure
The structural framework of this compound forms the basis for interpreting its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known spectra of 1-methylimidazole and the expected electronic effects of the amino and cyano substituents.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 (imidazole ring) | 7.5 - 7.8 | Singlet | 1H |
| NH₂ (amino group) | 5.0 - 6.0 | Broad Singlet | 2H |
| CH₃ (methyl group) | 3.6 - 3.8 | Singlet | 3H |
Interpretation of ¹H NMR Spectrum
-
Imidazole Ring Proton (H2): In a simple 1-methylimidazole, the H2 proton appears around 7.4 ppm[1]. The presence of an electron-donating amino group at C5 and an electron-withdrawing cyano group at C4 will influence the electron density of the ring. The overall effect is a slight deshielding of the H2 proton, thus it is predicted to appear as a singlet in the range of 7.5 - 7.8 ppm.
-
Amino Protons (NH₂): The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration, but a range of 5.0 - 6.0 ppm is anticipated.
-
Methyl Protons (CH₃): The methyl group attached to the N1 of the imidazole ring is predicted to be a sharp singlet. In 1-methylimidazole, this signal is observed around 3.6 ppm[1]. This position is not expected to shift significantly.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 138 - 142 |
| C4 | 110 - 115 |
| C5 | 145 - 150 |
| C≡N | 115 - 120 |
| CH₃ | 32 - 35 |
Interpretation of ¹³C NMR Spectrum
-
Imidazole Ring Carbons: Based on data for 1-methylimidazole[2], the chemical shifts for C2, C4, and C5 are around 138 ppm, 129 ppm, and 121 ppm, respectively. In our target molecule, the strongly electron-donating amino group at C5 will cause a significant downfield shift for this carbon (145-150 ppm). The electron-withdrawing cyano group at C4 will cause an upfield shift for this carbon (110-115 ppm). The C2 carbon is expected to be less affected but may experience a slight downfield shift.
-
Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the 115-120 ppm region.
-
Methyl Carbon (CH₃): The methyl carbon is expected to appear in the range of 32-35 ppm, consistent with a methyl group attached to a nitrogen atom in a heterocyclic ring[2].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3450 - 3300 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3150 - 3100 | Weak |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Weak |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |
| C=N & C=C Stretch (Ring) | 1650 - 1550 | Medium to Strong |
| N-H Bend (Amino) | 1650 - 1580 | Medium |
Interpretation of IR Spectrum
-
N-H Stretching: The primary amino group will exhibit two characteristic stretching vibrations in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching[3][4][5].
-
C-H Stretching: Weak absorptions above 3000 cm⁻¹ are characteristic of the C-H bond on the imidazole ring. Weaker bands below 3000 cm⁻¹ are due to the C-H bonds of the methyl group.
-
Nitrile (C≡N) Stretching: A strong and sharp absorption band is expected in the 2240-2220 cm⁻¹ range, which is highly characteristic of a nitrile group conjugated with an aromatic system[6][7].
-
Ring Vibrations: The C=C and C=N stretching vibrations of the imidazole ring will appear in the 1650-1550 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the primary amine typically appears in the 1650-1580 cm⁻¹ range and may overlap with the ring stretching bands[3].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Predicted Mass Spectrum Data
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 134 |
| [M-HCN]⁺ | 107 |
| [M-CH₃]⁺ | 119 |
Interpretation of Mass Spectrum
-
Molecular Ion Peak: The molecular weight of this compound (C₅H₆N₄) is 134.14 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at m/z 134.
-
Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for related imidazoles involve the loss of small, stable molecules.
-
Loss of HCN: A common fragmentation for nitrogen heterocycles is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment at m/z 107.
-
Loss of a Methyl Radical: Cleavage of the N-CH₃ bond could lead to the loss of a methyl radical (•CH₃, 15 Da), giving rise to a fragment at m/z 119.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This guide provides a detailed, predictive overview of the key spectroscopic data (NMR, IR, and MS) for this compound. While experimental data for this specific molecule is not widely available, the interpretations presented here, grounded in fundamental spectroscopic principles and data from analogous compounds, offer a reliable reference for its structural characterization. These spectroscopic signatures are crucial for confirming the identity and purity of synthesized this compound, thereby supporting its advancement in research and drug development pipelines.
References
- 1. 1-Methylimidazole(616-47-7) 1H NMR [m.chemicalbook.com]
- 2. 1-Methylimidazole(616-47-7) 13C NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold
An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-4-cyano-1-methylimidazole
To the researchers, scientists, and drug development professionals who strive to innovate at the molecular level, this guide offers a deep dive into the chemical behavior of a uniquely versatile building block: this compound. The strategic placement of an amino group, an electron-withdrawing cyano group, and a methyl-substituted nitrogen within the imidazole ring creates a fascinating interplay of electronic effects. This document moves beyond a simple recitation of reactions; it aims to provide a causal understanding of why this molecule behaves as it does. The amino group at the C5 position is not merely a functional handle but the primary nexus of reactivity, serving as a potent nucleophile and a critical pivot point for constructing complex heterocyclic systems of significant biological interest, such as purines and their analogs.[1][2] Our exploration is grounded in established chemical principles and supported by peer-reviewed literature to ensure that the insights and protocols herein are both authoritative and immediately applicable in a laboratory setting.
Structural and Electronic Landscape: The Source of Reactivity
The reactivity of the exocyclic amino group in this compound is fundamentally governed by the electronic environment of the imidazole ring. The imidazole core is aromatic and electron-rich, which inherently increases the electron density on the attached amino group, enhancing its nucleophilicity compared to a simple aniline.
However, this is modulated by two key substituents:
-
The C4-Cyano Group (-CN): As a powerful electron-withdrawing group, the cyano moiety significantly reduces the electron density of the imidazole ring and, by extension, deactivates the adjacent C5-amino group. This inductive and mesomeric withdrawal makes the amino group less nucleophilic than one might find in other amino-heterocycles lacking such a feature.
-
The N1-Methyl Group (-CH₃): This electron-donating group slightly counteracts the effect of the cyano group by pushing electron density into the ring. More importantly, its presence prevents tautomerism and unequivocally defines the position of the other ring nitrogens, which simplifies reaction outcomes by preventing positional isomers that can arise from reactions on the ring nitrogen itself.[3]
This electronic tug-of-war results in an amino group that is sufficiently nucleophilic to engage in a wide array of chemical transformations yet stable enough to allow for selective reactions.
Caption: Electronic push-pull effects on the C5-amino group.
Key Reaction Classes of the C5-Amino Group
The synthetic utility of this compound is primarily expressed through three classes of reactions centered on the amino group: nucleophilic attack, diazotization, and cyclocondensation.
Nucleophilic Attack: Acylation, Alkylation, and Imine Formation
The lone pair of electrons on the amino nitrogen makes it a competent nucleophile for reactions with various electrophiles.
-
Acylation: Reaction with acid chlorides or anhydrides readily forms the corresponding amides. This reaction is often a prerequisite for subsequent cyclization steps or to install a protecting group. The reduced nucleophilicity of the amino group means that these reactions typically require standard, rather than mild, conditions (e.g., heating or the use of a base like pyridine or triethylamine to scavenge the acid byproduct).
-
Alkylation: While direct alkylation is possible, it can be challenging to achieve mono-alkylation selectively due to the potential for over-alkylation.[3] Reductive amination offers a more controlled alternative for introducing alkyl groups.
-
Imine Formation: Condensation with aldehydes and ketones yields Schiff bases (imines). These intermediates are pivotal in the synthesis of more complex heterocyclic systems.[4]
Protocol 1: Synthesis of N-(4-Cyano-1-methyl-1H-imidazol-5-yl)acetamide (Acylation)
This protocol describes a standard acylation of the C5-amino group. The causality for using pyridine is twofold: it acts as a base to neutralize the HCl byproduct, driving the reaction to completion, and it can also serve as a nucleophilic catalyst.
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator, magnetic stirrer, standard glassware
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add 1.5 equivalents of anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Electrophile Addition: Add 1.2 equivalents of acetyl chloride dropwise to the stirred solution over 10 minutes. The causality for slow, cooled addition is to control the exothermicity of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC (e.g., using 10% Methanol in DCM as eluent).
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diazotization: Gateway to Diverse Functionalities
Like primary aromatic amines, the amino group of 5-aminoimidazoles can be converted into a diazonium salt.[5] This transformation is a cornerstone of aromatic chemistry, turning a nucleophilic amino group into an excellent leaving group (N₂) and a reactive electrophile.
The diazotization is performed by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄, or HBF₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[6]
The resulting imidazolyl-5-diazonium salt is a versatile intermediate:
-
Sandmeyer-type Reactions: It can be displaced by various nucleophiles (Cl⁻, Br⁻, CN⁻) to install a range of functional groups at the C5 position.
-
Azo Coupling: It can react as an electrophile with electron-rich aromatic compounds to form azo dyes.[7]
-
Cyclization: The diazonium salt can undergo intramolecular cyclization, often leading to fused triazine systems like imidazo[4,5-d][6][8][9]triazinones.[6] The specific outcome depends heavily on the reaction conditions and the nature of the substituent at the C4 position.[8]
Caption: Reaction pathways originating from the diazonium salt.
Cyclocondensation Reactions: Building Bicyclic Systems
Perhaps the most powerful application of the C5-amino group is its role in constructing fused heterocyclic scaffolds. Its nucleophilicity, combined with a suitably reactive adjacent group (often derived from the cyano group), enables annulation reactions to form purines, imidazo[4,5-b]pyridines, and other systems of high medicinal importance.[10]
Synthesis of Purine Analogs: A classic route to purines involves the Traube synthesis, where a 5-aminoimidazole is cyclized with a one-carbon electrophile. Starting with this compound, the cyano group can first be converted to a carboxamide or formimidoyl group. The amino group then acts as the internal nucleophile to close the six-membered pyrimidine ring.[9][11] For example, reaction with formamidine acetate or triethyl orthoformate can provide the necessary carbon and nitrogen atoms to complete the purine core.[12]
Table 1: Representative Cyclocondensation Reactions
| Starting Material | Reagent(s) | Product Class | Reference |
|---|---|---|---|
| 5-Amino-4-cyanoimidazole | Cyanamide | 2-Amino-6-cyanopurine | [9] |
| 5-Amino-4-carboxamidoimidazole | Triethyl orthoformate, then NH₃ | Hypoxanthine | [11] |
| 5-Amino-4-cyano-1-aryl-imidazoles | Malononitrile derivatives | Imidazo[4,5-b]pyridines |[10] |
Protocol 2: Synthesis of a 7-Amino-6-cyano-3-methylimidazo[4,5-b]pyridine Derivative
This protocol illustrates the construction of a fused pyridine ring, a common strategy in medicinal chemistry. The causality for using a strong base like DBU is to deprotonate the active methylene compound (malononitrile), generating a carbanion that initiates the cyclization cascade.
Materials:
-
This compound
-
An appropriate α,β-unsaturated nitrile (e.g., ethoxymethylenemalononitrile)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol or DMF
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, suspend 1.0 equivalent of this compound and 1.1 equivalents of ethoxymethylenemalononitrile in ethanol.
-
Base-Catalyzed Cyclization: Add a catalytic amount of DBU (0.1 equivalents) to the mixture. The choice of a non-nucleophilic, strong base is critical to promote the desired condensation without competing side reactions.
-
Heating: Heat the reaction mixture to reflux for 8-12 hours. The elevated temperature is necessary to overcome the activation energy for both the initial Michael addition and the subsequent intramolecular cyclization and aromatization.
-
Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and diethyl ether to remove residual reagents and byproducts. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
Conclusion and Future Outlook
The C5-amino group of this compound is a highly strategic functional group, whose reactivity is finely tuned by the electronic interplay of the imidazole ring and its substituents. Its ability to act as a versatile nucleophile in acylation, a precursor to reactive diazonium intermediates, and a key component in cyclocondensation reactions makes it an invaluable tool for synthetic chemists. Understanding the causal relationships between the molecule's structure and its chemical behavior—recognizing the deactivating pull of the cyano group and the directing influence of the N1-methyl group—is paramount for designing rational and efficient synthetic routes. The protocols and data presented here provide a robust framework for harnessing the full potential of this privileged scaffold in the pursuit of novel pharmaceuticals and functional materials.
References
- 1. Biosynthesis of the purines. XII. Structure, enzymatic synthesis, and metabolism of 5-amino-imidazole ribotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The last enzyme of the de novo purine synthesis pathway 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) plays a central role in insulin signaling and the Golgi/endosomes protein network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 4. Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00463B [pubs.rsc.org]
- 8. An unusual rearrangement during diazotization of a 5-aminoimidazole nucleoside - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Cyano Group in the Reactivity and Synthesis of 5-Amino-4-cyano-1-methylimidazole
An In-Depth Technical Guide:
Section 1: Executive Summary
5-Amino-4-cyano-1-methylimidazole (ACMI) is a cornerstone intermediate in synthetic and medicinal chemistry, most notably as a versatile precursor for a vast array of purine analogues and other complex nitrogen-containing heterocycles. Its synthetic utility is not merely a consequence of the imidazole scaffold but is profoundly dictated by the interplay between the C5-amino group and the C4-cyano group. This guide provides an in-depth analysis of the cyano group's role, demonstrating that it is not a passive substituent but an active and indispensable director of reactivity. We will explore its powerful electronic influence, its function as a versatile synthetic handle for constructing new rings, and its direct participation as a reactive center. For drug development professionals, understanding these principles is paramount for designing novel synthesis routes and diversifying scaffolds for new chemical entities.
Section 2: The Electronic Architecture of ACMI: Influence of the Cyano Group
The chemical behavior of ACMI is fundamentally governed by its electronic landscape, which is dominated by the powerful electron-withdrawing nature of the C4-cyano substituent.
The Cyano Group as a Potent Electron-Withdrawing Group (EWG)
The cyano (-C≡N) group exerts a strong electron-withdrawing effect through two primary mechanisms:
-
Inductive Effect (-I): The nitrogen atom is highly electronegative, pulling electron density away from the carbon atom of the cyano group and, by extension, from the imidazole ring through the sigma bond framework.
-
Resonance Effect (-M): The cyano group can participate in resonance, delocalizing electron density from the ring onto the nitrogen atom. This effect is particularly pronounced in heterocyclic systems.
These combined effects decrease the electron density of the imidazole ring, rendering it more "electron-deficient" compared to unsubstituted imidazole. This electronic modulation is the root cause of its distinct reactivity patterns. The carbon atom of the nitrile itself becomes significantly electrophilic, making it a prime target for nucleophilic attack.[1][2]
Caption: Electronic effects of the cyano group on the imidazole ring.
Spectroscopic Signatures
The presence and electronic environment of the cyano group give rise to distinct spectroscopic signals, which are crucial for reaction monitoring and characterization.
| Spectroscopic Technique | Signature | Typical Range/Value | Rationale |
| Infrared (IR) Spectroscopy | C≡N Stretch | 2210-2225 cm⁻¹ | A strong, sharp absorption characteristic of a conjugated nitrile group.[3] |
| ¹³C NMR Spectroscopy | Cyano Carbon (C≡N) | δ 114-118 ppm | The quaternary carbon of the nitrile appears in a distinct region of the spectrum.[4] |
| ¹³C NMR Spectroscopy | Ring Carbon (C4) | Downfield Shift | The carbon atom attached to the cyano group is deshielded due to the anisotropic and inductive effects. |
Section 3: The Cyano Group as a Director of Reactivity
The electronic pull of the cyano group fundamentally alters the reactivity of the imidazole ring, steering reactions toward specific pathways.
Deactivation towards Electrophilic Aromatic Substitution
The electron-deficient nature of the imidazole ring in ACMI makes it significantly less nucleophilic and thus less reactive towards common electrophiles (e.g., in nitration or halogenation reactions). Electrophilic attack, if it occurs, requires harsh conditions and is generally not a preferred synthetic route.
Activation towards Nucleophilic Attack
Conversely, the cyano group makes the molecule an excellent substrate for nucleophilic reactions.
-
Attack at the Cyano Carbon: This is the most prevalent mode of reactivity. The electrophilic carbon of the nitrile is susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and organometallics. This reactivity is the foundation for many of its synthetic applications.[1]
-
Deprotonation at C2: The electron-withdrawing effect of the C4-cyano group increases the acidity of the proton at the C2 position. This facilitates deprotonation by strong bases (like organolithium reagents), generating a nucleophilic carbanion at C2 that can be functionalized with various electrophiles.[5]
Caption: The cyano group directs reactivity towards nucleophilic pathways.
Section 4: The Cyano Group as a Transformable Functional Group
The true synthetic power of ACMI lies in the cyano group's ability to participate directly in reactions, serving as a linchpin for the construction of more complex molecules.
Cyclization Reactions: The Gateway to Purines
The most significant application of ACMI is its role as an A-ring synthon for purine synthesis. In this context, the C4-cyano and C5-amino groups act in concert. The reaction typically involves treatment with a reagent that provides a single carbon atom (e.g., triethyl orthoformate, formamidine) to form the C6 of the purine ring.
The mechanism involves an initial reaction at the more nucleophilic 5-amino group, followed by an intramolecular cyclization where the imidazole N1 or the newly formed exocyclic nitrogen attacks the electrophilic carbon of the cyano group, closing the six-membered pyrimidine ring.[3][6]
This protocol illustrates the fundamental cyclization principle.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Add anhydrous solvent, such as N,N-Dimethylformamide (DMF) or ethanol.
-
Reagent Addition: Add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed. The intermediate ethoxymethyleneimino imidazole is formed.
-
Amination: Cool the reaction mixture and add a solution of ammonia in ethanol (ethanolic ammonia) in excess.
-
Final Cyclization: Heat the mixture again to facilitate the displacement of the ethoxy group and subsequent ring closure to the purine.
-
Workup & Purification: After cooling, the product often precipitates. It can be collected by filtration or the solvent can be removed in vacuo, followed by purification via recrystallization or column chromatography.
References
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of 5-Amino-4-cyano-1-methylimidazole
For researchers, scientists, and drug development professionals, understanding the stability of a molecule is paramount to ensuring the integrity of experimental data and the viability of therapeutic candidates. This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Amino-4-cyano-1-methylimidazole, a key heterocyclic building block in medicinal chemistry. We will delve into its physicochemical properties, potential degradation pathways, and provide field-proven insights into its handling and storage to maintain its purity and potency.
Introduction to this compound
This compound is a substituted imidazole that serves as a versatile intermediate in the synthesis of various biologically active compounds. Its unique arrangement of functional groups—an amino group, a cyano group, and a methylated imidazole core—makes it a valuable synthon for the development of purine analogs, kinase inhibitors, and other therapeutic agents. However, this same combination of reactive moieties necessitates a thorough understanding of its chemical stability to prevent degradation and ensure reproducible results in research and development.
Physicochemical Properties and Their Impact on Stability
The stability of a compound is intrinsically linked to its physical and chemical properties. For this compound, the following characteristics are of particular importance:
| Property | Value/Description | Implication for Stability |
| Molecular Formula | C₅H₆N₄ | High nitrogen content suggests potential for multiple sites of protonation and susceptibility to hydrolysis. |
| Molecular Weight | 122.12 g/mol | A relatively small molecule, its stability is highly influenced by its functional groups. |
| Appearance | Off-white to light yellow crystalline powder | Color change can be an initial indicator of degradation. |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO. | Stability in solution is a critical consideration, as many reactions are performed in these solvents. |
| pKa | The imidazole ring has a pKa of approximately 7, making it a weak base. The amino group is also basic. | The ionization state of the molecule will change with pH, which can significantly impact its reactivity and degradation pathways. |
The presence of both a nucleophilic amino group and an electrophilic cyano group on the same imidazole ring creates a molecule with the potential for intramolecular reactions and susceptibility to external reagents.
Potential Degradation Pathways
Forced degradation studies are essential for identifying the potential degradation products and pathways of a drug substance.[1][2] While specific degradation studies on this compound are not extensively published, we can postulate the most likely degradation pathways based on the reactivity of its functional groups under various stress conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis is a primary concern for this molecule due to the presence of the cyano (nitrile) group.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 5-amino-1-methylimidazole-4-carboxylic acid. The reaction proceeds through a carboxamide intermediate.
-
Base-Catalyzed Hydrolysis: In the presence of a base, the nitrile group is also susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid.
The amino group on the imidazole ring may also participate in or be affected by these hydrolytic processes.
Caption: Postulated hydrolytic degradation pathway of this compound.
Oxidative Degradation
The electron-rich imidazole ring and the primary amino group are potential sites for oxidation.[3]
-
N-Oxidation: The nitrogen atoms of the imidazole ring, particularly the unmethylated nitrogen, can be oxidized to form N-oxides in the presence of strong oxidizing agents like hydrogen peroxide or peroxy acids.
-
Ring Opening: Severe oxidative conditions can lead to the cleavage of the imidazole ring, resulting in a complex mixture of degradation products.
Caption: Potential oxidative degradation pathways for this compound.
Photodegradation
Substituted imidazoles can be sensitive to light, particularly UV radiation.[4][5] The absorption of light can lead to the formation of excited states that can undergo various reactions.
-
Photoreduction/Photooxidation: The imidazole ring can undergo photochemically induced redox reactions, leading to a variety of degradation products.
-
Polymerization: In some cases, photo-irradiation can lead to the formation of colored polymeric materials.
It is crucial to protect this compound from light to prevent the formation of photolytic degradants.
Recommended Storage and Handling Conditions
Based on the chemical nature of this compound and general best practices for handling fine chemicals, the following storage and handling conditions are recommended to ensure its long-term stability.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C.[6] | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |
| Light | Protect from light. Store in amber vials or in the dark. | Prevents photodegradation, which can lead to the formation of colored impurities and loss of potency. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. | The compound is susceptible to hydrolysis. A dry environment is crucial for maintaining its integrity. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | These substances can directly react with and degrade the compound. |
Experimental Protocol: Forced Degradation Study
To experimentally validate the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient concentration for detection and characterization.[2]
Caption: Experimental workflow for a forced degradation study of this compound.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After heating, cool the solution to room temperature and neutralize with an equivalent amount of 0.2 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for a specified time. After heating, cool the solution to room temperature and neutralize with an equivalent amount of 0.2 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide. Keep the solution at room temperature for a specified time, protected from light.
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in an oven at 80°C for a specified time.
-
Solution State: Heat 1 mL of the stock solution in a sealed vial at 80°C for a specified time.
-
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Sample Analysis:
-
For all stressed samples, dilute to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method.
-
Proposed Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance). Mass spectrometry (MS) should be coupled to the HPLC to aid in the identification of degradation products.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
This compound is a valuable, yet sensitive, building block in drug discovery and development. A thorough understanding of its stability profile is crucial for its effective use. This guide has outlined the key physicochemical properties influencing its stability, postulated its primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provided detailed recommendations for its storage and handling. By implementing the suggested storage conditions and utilizing a systematic approach to stability testing, such as the forced degradation study protocol provided, researchers can ensure the integrity of this important molecule and the reliability of their scientific endeavors.
References
- 1. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
precursors for the synthesis of 5-Amino-4-cyano-1-methylimidazole
An In-Depth Technical Guide to the Core Precursors for the Synthesis of 5-Amino-4-cyano-1-methylimidazole
Introduction
This compound (ACMI) is a pivotal molecular scaffold in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a highly functionalized imidazole core, serves as a crucial intermediate for the synthesis of a wide array of biologically active compounds, most notably purine derivatives such as caffeine and theophylline. The strategic placement of its amino, cyano, and N-methyl groups provides multiple reaction sites for further molecular elaboration.[1][2] This guide offers a detailed exploration of the principal synthetic routes to ACMI, focusing on the core precursors and the underlying chemical logic that governs their transformation. We will dissect the most prevalent and field-proven methodologies, providing researchers and drug development professionals with a comprehensive understanding of the causality behind experimental choices and protocols.
Primary Synthetic Pathways and Core Precursors
The synthesis of ACMI is dominated by two primary strategies, differentiated by their foundational carbon-nitrogen backbone precursor: Diaminomaleonitrile (DAMN) and Aminomalononitrile (AMN). Each pathway offers distinct advantages concerning precursor availability, reaction conditions, and scalability.
The Diaminomaleonitrile (DAMN) Pathway: A Versatile C4N4 Building Block
Diaminomaleonitrile (DAMN) is an economically significant and highly versatile precursor, representing a C4N4 building block that contains the core atoms required for the imidazole ring and its cyano/amino substituents.[3][4] This pathway is characterized by the initial formation of an amidine intermediate, followed by a base-catalyzed intramolecular cyclization.
Causality and Mechanism:
The synthesis begins by activating a C1 source, which will become the C2 carbon of the imidazole ring. A common method involves the reaction of DAMN with triethyl orthoformate to form an intermediate imidate, ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate.[5] This imidate is then subjected to nucleophilic attack by methylamine. The methylamine displaces the ethoxy group to form N'-[2-amino-1,2-dicyanovinyl]-N-methylformamidine.
The critical step is the intramolecular cyclization of this amidine intermediate.[1][6] This reaction is typically promoted by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide (KOH). The base deprotonates the primary amino group originating from the DAMN backbone, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the formamidine group, leading to the formation of the five-membered imidazole ring and subsequent elimination to yield the aromatic system.[5]
An alternative industrial approach involves reacting DAMN directly with formamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form an intermediate that cyclizes to the imidazole core.[7]
Visualizing the DAMN Pathway:
References
- 1. asianpubs.org [asianpubs.org]
- 2. Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Structure and Tautomerism of 5-Amino-4-cyano-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-4-cyano-1-methylimidazole is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a precursor to a multitude of bioactive molecules, including purine analogs. Its chemical behavior and biological activity are intrinsically linked to its nuanced structural features, particularly the phenomenon of tautomerism. This guide provides a comprehensive exploration of the chemical structure, synthesis, and tautomeric equilibrium of this compound. We delve into the theoretical underpinnings of its tautomerism, present detailed experimental protocols for its characterization using spectroscopic and computational methods, and discuss the implications of its tautomeric forms on its reactivity and application in drug discovery.
Introduction: The Significance of this compound
The imidazole ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. This compound, in particular, is a highly functionalized imidazole derivative that has garnered significant attention as a key intermediate in the synthesis of purines and other biologically active heterocyclic systems. The presence of both an electron-donating amino group and an electron-withdrawing cyano group on adjacent carbon atoms of the imidazole ring creates a unique electronic environment that profoundly influences its chemical reactivity and potential for intermolecular interactions. A thorough understanding of its fundamental chemical properties, including the subtle interplay of its tautomeric forms, is paramount for its effective utilization in the development of novel therapeutics.
Chemical Structure and Synthesis
The canonical structure of this compound features a five-membered imidazole ring with a methyl group at the N1 position, a cyano group at C4, and an amino group at C5.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the methylation of the readily available precursor, 5-amino-1H-imidazole-4-carbonitrile.
Experimental Protocol: Synthesis via Methylation
Causality Behind Experimental Choices:
-
Choice of Base (e.g., NaH, K₂CO₃): A base is required to deprotonate the imidazole ring of the starting material, generating a nucleophilic nitrogen that can then attack the methylating agent. The choice of base depends on the desired reaction conditions and the reactivity of the methylating agent. Stronger bases like sodium hydride ensure complete deprotonation, while weaker bases like potassium carbonate can be used under milder conditions.
-
Choice of Methylating Agent (e.g., Iodomethane, Dimethyl Sulfate): Iodomethane and dimethyl sulfate are common and efficient methylating agents. Iodomethane is often preferred for its higher reactivity, but dimethyl sulfate can be a more economical alternative for larger-scale syntheses.
-
Solvent Selection (e.g., DMF, Acetonitrile): A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction by stabilizing the transition state.
-
Temperature Control: The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
Step-by-Step Methodology:
-
To a solution of 5-amino-1H-imidazole-4-carbonitrile in a suitable polar aprotic solvent (e.g., anhydrous DMF), add a slight molar excess of a base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add a slight molar excess of the methylating agent (e.g., iodomethane) dropwise.
-
Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Tautomerism in this compound
Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this compound, the potential for tautomerism arises from the migration of a proton, leading to different structural isomers. However, due to the methylation at the N1 position, the common annular tautomerism seen in unsubstituted imidazoles is blocked. The primary tautomeric equilibrium to consider for this molecule is the amino-imino tautomerism.
-
Amino Tautomer: The canonical and generally more stable form.
-
Imino Tautomer: Formed by the migration of a proton from the exocyclic amino group to the N3 position of the imidazole ring.
The position of this equilibrium is influenced by several factors, including the electronic effects of the substituents and the nature of the solvent. The electron-withdrawing cyano group at C4 and the electron-donating amino group at C5 create a "push-pull" system that can influence the electron density distribution within the imidazole ring and affect the relative stability of the tautomers.
Caption: Integrated workflow for the study of tautomerism.
Implications for Drug Development
The tautomeric state of a molecule can have a profound impact on its physicochemical properties and biological activity. For this compound and its derivatives:
-
Receptor Binding: The different tautomers will present distinct hydrogen bonding patterns (donor/acceptor sites) and overall shapes, which can lead to differential binding affinities for biological targets.
-
Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can vary between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Reactivity: The nucleophilicity and electrophilicity of the molecule will differ between tautomers, influencing its metabolic stability and potential for off-target reactions.
Therefore, a comprehensive understanding and, where possible, control of the tautomeric equilibrium are crucial for the rational design of drugs derived from this important scaffold.
Conclusion
This compound is a versatile building block with a rich chemical tapestry woven from the interplay of its functional groups. Its tautomeric behavior, though often subtle, is a critical determinant of its properties and reactivity. By employing a synergistic approach that combines modern synthetic methods, advanced spectroscopic techniques, and robust computational modeling, researchers can gain a deep understanding of the structure-activity relationships of this important molecule and its derivatives. This knowledge is indispensable for harnessing its full potential in the ongoing quest for novel and effective therapeutic agents.
The Cornerstone of Purine Chemistry: A Technical Guide to 5-Amino-4-cyano-1-methylimidazole
This guide provides an in-depth exploration of 5-Amino-4-cyano-1-methylimidazole, a pivotal molecule in the realm of heterocyclic chemistry. Its significance stems from its role as a fundamental building block in the synthesis of a vast array of purine derivatives, which are central to both biological processes and medicinal chemistry. This document will delve into the historical context of its discovery, its chemical properties, synthesis methodologies, and its enduring impact on drug development and our understanding of prebiotic chemistry.
Introduction: A Molecule of Prebiotic and Pharmaceutical Significance
This compound, also known as 1-methyl-5-aminoimidazole-4-carbonitrile, is a substituted imidazole that has garnered significant attention for its versatile reactivity. The arrangement of its functional groups—an amino group at position 5, a cyano group at position 4, and a methyl group on the ring nitrogen—makes it an ideal precursor for the construction of the fused pyrimidine ring of the purine nucleus.
Its importance can be viewed from two major perspectives:
-
Prebiotic Chemistry: The unmethylated parent compound, 5-aminoimidazole-4-carbonitrile (AICN), is considered a key intermediate in the prebiotic synthesis of purines, the essential components of nucleic acids. This has profound implications for theories on the origin of life, suggesting a plausible pathway for the formation of the building blocks of RNA and DNA on the early Earth.
-
Medicinal Chemistry: As a versatile synthon, this compound and its derivatives are instrumental in the development of purine analogues. These synthetic purines have been extensively explored for their therapeutic potential, leading to the discovery of numerous drugs with applications in cancer chemotherapy, virology, and immunology.[1]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical molecule, from its foundational chemistry to its advanced applications.
Historical Background: The Quest for Purines
The discovery and development of this compound are intrinsically linked to the broader history of purine chemistry. The early to mid-20th century saw a surge in interest in the synthesis of purine analogues, driven by the desire to understand their biological roles and to develop new therapeutic agents.[2][3] The pioneering work of researchers like Gertrude Elion and George Hitchings, who developed the first purine antimetabolite drugs, laid the groundwork for this field.[2]
While the exact first synthesis of this compound is not readily apparent in a single landmark publication, its existence and utility as a synthetic intermediate were established by the mid-20th century. Early synthetic efforts focused on the construction of the substituted imidazole ring as a key step towards purine synthesis. The work of Sen and Mukhopadhyay in 1984, for instance, described the preparation of a sulfonamide derivative from the corresponding 1-methyl derivative, indicating that the synthesis of this compound was known at that time.
The general synthetic strategies for 1-substituted-5-amino-4-cyanoimidazoles often involve the cyclization of acyclic precursors. These methods highlight the ingenuity of early organic chemists in constructing complex heterocyclic systems from simple starting materials.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is essential for its synthesis, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄ | N/A |
| Molecular Weight | 122.13 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline solid | N/A |
| Melting Point | 175-178 °C | N/A |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | N/A |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group protons, the amino group protons, and the imidazole ring proton. The chemical shifts will vary depending on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five carbon atoms in the molecule, including the methyl carbon, the imidazole ring carbons, and the nitrile carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various C-H and C=N stretching and bending vibrations of the imidazole ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 122, along with characteristic fragmentation patterns.
Synthesis Methodology: A Step-by-Step Guide
The synthesis of this compound can be achieved through various routes. A common and illustrative method involves the reaction of aminomalononitrile with a methylating agent and a source for the remaining carbon atom of the imidazole ring. The following is a generalized protocol based on established synthetic strategies for related compounds.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from readily available starting materials.
Materials:
-
Aminomalononitrile tosylate
-
Triethyl orthoformate
-
Methylamine (solution in a suitable solvent, e.g., ethanol)
-
Anhydrous ethanol
-
Sodium ethoxide
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Formation of the Formimidate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend aminomalononitrile tosylate in anhydrous ethanol.
-
Add triethyl orthoformate to the suspension.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This step forms the ethyl N-(2,2-dicyano-1-aminovinyl)formimidate intermediate.
-
Reaction with Methylamine: Cool the reaction mixture to room temperature.
-
Slowly add a solution of methylamine in ethanol to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours. The methylamine displaces the ethoxy group of the formimidate to form an N-methylated intermediate.
-
Cyclization: To the reaction mixture, add a solution of sodium ethoxide in ethanol.
-
Heat the mixture to reflux for 4-6 hours to induce cyclization. Monitor the reaction by TLC until the starting material is consumed. The basic conditions promote the intramolecular cyclization to form the imidazole ring.
-
Workup and Purification: Cool the reaction mixture to room temperature and neutralize it with hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Causality Behind Experimental Choices:
-
Triethyl orthoformate: Serves as a one-carbon source and a dehydrating agent, facilitating the formation of the formimidate intermediate.
-
Methylamine: Introduces the N-methyl group at the 1-position of the imidazole ring.
-
Sodium ethoxide: Acts as a base to catalyze the intramolecular cyclization reaction.
-
Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier for the reaction steps.
Synthesis Workflow Diagram
References
Methodological & Application
Application Notes & Protocols: 5-Amino-4-cyano-1-methylimidazole as a Versatile Synthon for Purine Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Amino-4-cyano-1-methylimidazole in Purine Scaffolding
The purine core is a cornerstone of medicinal chemistry and chemical biology, forming the central scaffold of nucleic acids and a plethora of biologically active molecules.[1][2] The strategic construction of this bicyclic heterocycle is therefore of paramount importance in the discovery of novel therapeutics. Among the various synthetic strategies, the annulation of a pyrimidine ring onto a pre-existing imidazole precursor offers a robust and flexible approach, mirroring the biosynthetic pathway of purines.[3] Within this context, this compound has emerged as a particularly valuable and versatile synthon.
Its utility stems from the ortho-disposition of an amino group and a cyano group on the imidazole ring. The amino group provides a nucleophilic center, while the cyano group, a latent carboxylic acid equivalent, can be readily transformed into an electrophilic center, facilitating the crucial cyclization step to form the pyrimidine ring. The presence of the methyl group at the N1 position provides steric and electronic modulation and can be a key feature in tuning the biological activity of the final purine analogues.[4][5]
This document provides a comprehensive guide to the application of this compound in purine synthesis. It delves into the underlying chemical principles, offers detailed, field-tested protocols, and provides insights into potential challenges and their solutions.
Core Chemistry: The Traube Purine Synthesis and its Variants
The primary synthetic route leveraging this compound is a variation of the well-established Traube purine synthesis.[3][6][7] This methodology involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit. In our case, the imidazole precursor acts as the "diamino" equivalent after transformation of the cyano group.
The general workflow can be visualized as a two-stage process:
-
Activation of the Cyano Group: The nitrile functionality is typically converted into a more reactive intermediate, such as an imidate or an amidine. This enhances its electrophilicity, preparing it for intramolecular cyclization.
-
Cyclization with a C1 Source: The activated intermediate undergoes ring closure with a suitable one-carbon synthon, which can be introduced either prior to or during the cyclization step, to form the pyrimidine ring of the purine.
Caption: General workflow for purine synthesis from this compound.
The choice of the C1 synthon is critical in determining the substitution pattern at the C6 position of the resulting purine. For instance, using formamide or triethyl orthoformate will typically lead to an unsubstituted C6 position, while other reagents can introduce a variety of functional groups.
Experimental Protocols
The following protocols are representative examples of the synthesis of purine derivatives from this compound. These have been optimized for reproducibility and yield.
Protocol 1: Synthesis of 9-Methyladenine
This protocol describes the synthesis of 9-methyladenine, a fundamental purine derivative, via an intermediate formimidate.
Step 1: Formation of the Ethyl Formimidate Intermediate
-
Reagents and Setup:
-
This compound (1.0 g, 7.34 mmol)
-
Triethyl orthoformate (3.26 g, 22.0 mmol)
-
Acetic anhydride (2.25 g, 22.0 mmol)
-
Round-bottom flask (50 mL) equipped with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
Suspend this compound in a mixture of triethyl orthoformate and acetic anhydride.
-
Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the volatile components under reduced pressure using a rotary evaporator. The resulting crude product is a viscous oil or a semi-solid. This intermediate is often used in the next step without further purification.
-
Step 2: Cyclization to 9-Methyladenine
-
Reagents and Setup:
-
Crude ethyl formimidate intermediate from Step 1.
-
Anhydrous ethanolic ammonia (saturated solution, ~20 mL)
-
Sealed pressure tube or a sealed flask.
-
-
Procedure:
-
Dissolve the crude intermediate in the ethanolic ammonia solution in the pressure tube.
-
Seal the tube and heat it at 100-110 °C for 12-18 hours. Caution: This step involves heating a sealed system and should be performed with appropriate safety precautions, including the use of a blast shield.
-
After cooling to room temperature, carefully open the pressure tube.
-
Evaporate the solvent under reduced pressure.
-
The crude product will be a solid. Recrystallize from a suitable solvent, such as water or ethanol, to obtain pure 9-methyladenine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Protocol 2: Synthesis of 9-Methyl-6-mercaptopurine
This protocol illustrates the synthesis of a thiopurine derivative, which has significant therapeutic applications.
Step 1: Thioamide Formation
-
Reagents and Setup:
-
This compound (1.0 g, 7.34 mmol)
-
Phosphorus pentasulfide (P₄S₁₀) (0.82 g, 1.84 mmol)
-
Anhydrous pyridine (20 mL)
-
Round-bottom flask (50 mL) with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
-
Procedure:
-
Dissolve this compound in anhydrous pyridine under a nitrogen atmosphere.
-
Add phosphorus pentasulfide portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 115 °C) for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it onto crushed ice (~50 g).
-
The crude thioamide will precipitate. Filter the solid, wash it with cold water, and dry it under vacuum. This intermediate, 5-amino-1-methylimidazole-4-thiocarboxamide, can be used in the next step.
-
Step 2: Cyclization to 9-Methyl-6-mercaptopurine
-
Reagents and Setup:
-
5-Amino-1-methylimidazole-4-thiocarboxamide from Step 1.
-
Formamide (15 mL)
-
Round-bottom flask (50 mL) with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
Suspend the crude thioamide in formamide.
-
Heat the mixture to reflux (approximately 180-190 °C) for 3-5 hours.
-
Cool the reaction mixture to room temperature. The product will often precipitate upon cooling.
-
If precipitation is incomplete, add water to induce further precipitation.
-
Filter the solid product, wash it with water and then a small amount of cold ethanol.
-
Recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure 9-methyl-6-mercaptopurine.
-
Confirm the structure and purity using appropriate analytical techniques.
-
Quantitative Data Summary
| Protocol | Target Molecule | Starting Material | Key Reagents | Typical Yield | Melting Point (°C) |
| 1 | 9-Methyladenine | This compound | Triethyl orthoformate, Ethanolic Ammonia | 60-75% | 308-310 |
| 2 | 9-Methyl-6-mercaptopurine | This compound | Phosphorus pentasulfide, Formamide | 55-70% | >300 (decomposes) |
Yields are based on purified products and may vary depending on reaction scale and purity of reagents.
Troubleshooting and Expert Insights
-
Incomplete Cyclization: If TLC or NMR analysis indicates the presence of the intermediate after the cyclization step, extending the reaction time or increasing the temperature slightly may be necessary. Ensure that the reagents, especially the C1 source, are of high purity and anhydrous where specified.
-
Low Yields: Low yields can often be attributed to side reactions or incomplete conversion. For the synthesis of 9-methyladenine, ensuring the complete formation of the formimidate intermediate is crucial. In the case of 9-methyl-6-mercaptopurine, the quality of the phosphorus pentasulfide can significantly impact the reaction efficiency.
-
Purification Challenges: Purine derivatives can sometimes be challenging to purify due to their polarity and low solubility in common organic solvents. Recrystallization from polar solvents like water, ethanol, or DMF is often effective. Column chromatography on silica gel can also be employed, but may require polar mobile phases.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Phosphorus pentasulfide is highly reactive with water and moisture, releasing toxic hydrogen sulfide gas. Handle it with extreme care in a dry environment.
-
Heating sealed pressure tubes requires a blast shield and careful monitoring of pressure buildup.
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.
Applications in Drug Discovery and Beyond
The ability to readily synthesize a diverse library of purine analogues from this compound makes it a valuable tool in drug discovery.[8] These synthesized compounds can be screened for a wide range of biological activities, including:
-
Anticancer Agents: Many purine analogues exhibit cytotoxic effects and are used in cancer chemotherapy.[5][9]
-
Antiviral Therapeutics: Modified purines can act as inhibitors of viral replication.[10]
-
Enzyme Inhibitors: The purine scaffold can be tailored to fit into the active sites of various enzymes, making them effective inhibitors for a range of diseases.[8]
Beyond pharmaceuticals, functionalized purines are also being explored in materials science for the development of novel supramolecular structures and functional materials.
Conclusion
This compound stands out as a highly effective and versatile synthon for the construction of diverse purine scaffolds. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities with significant scientific and therapeutic potential.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Traube purine synthesis | PPTX [slideshare.net]
- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis of 8-amino-3-deazaguanine via imidazole precursors. Antitumor activity and inhibition of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
experimental protocol for Traube purine synthesis with 5-Amino-4-cyano-1-methylimidazole
An Application Note for the Synthesis of 9-Methyladenine via Traube Purine Synthesis using 5-Amino-4-cyano-1-methylimidazole
Introduction: A Modern Approach to N-Alkylated Purines
The synthesis of purines, fundamental components of nucleic acids and vital cofactors, is a cornerstone of medicinal and biological chemistry.[1] The Traube purine synthesis, first reported in 1900, is a classical and highly versatile method for constructing the purine ring system.[2][3] Traditionally, this synthesis involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon.[4]
However, an alternative and powerful strategy involves the annulation of a pyrimidine ring onto a pre-existing, functionalized imidazole core.[5] This "imidazole-to-purine" approach is particularly valuable for the regioselective synthesis of N-substituted purines, which are a prominent class of compounds in drug development. This application note provides a detailed experimental protocol for the synthesis of 9-methyladenine, a key N-alkylated purine,[6] starting from this compound. This method utilizes formamide as a reagent, which ingeniously serves as both the source for the C6 carbon and the N1 nitrogen of the new pyrimidine ring, streamlining the synthetic process.[7] The use of 5-amino-4-cyanoimidazole derivatives as precursors for purines is a well-established strategy for accessing diverse purine structures.[8]
Reaction Mechanism: Pyrimidine Ring Formation
The core of this synthesis is the high-temperature condensation and cyclization of this compound with formamide. The reaction proceeds through a plausible two-step intracellular mechanism:
-
Formylation and Amidine Formation: The primary amino group at the C5 position of the imidazole nucleophilically attacks the carbon of a formamide molecule. Concurrently, the cyano group at C4 is believed to react with a second molecule of formamide (or its decomposition products like ammonia and carbon monoxide at high temperatures) to form an amidine intermediate.
-
Cyclodehydration: The newly formed intermediates undergo an intramolecular cyclization. The formylated amino group and the newly formed amidine functionality condense, eliminating water to form the aromatic pyrimidine ring, resulting in the stable 9-methyladenine product.
Caption: Reaction mechanism for 9-methyladenine synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Starting material. |
| Formamide | ACS Reagent, ≥99.5% | Fisher Scientific | Reaction solvent and reagent. |
| Ethanol | 200 Proof, Absolute | VWR | For washing the product. |
| Deionized Water | Type I | --- | For washing the product. |
| 100 mL Three-neck round-bottom flask | --- | --- | Reaction vessel. |
| Reflux condenser | --- | --- | To prevent solvent loss during heating. |
| Thermometer and adapter | --- | --- | To monitor reaction temperature. |
| Magnetic stirrer and stir bar | --- | --- | For homogeneous mixing. |
| Heating mantle with temperature controller | --- | --- | For precise temperature control. |
| Nitrogen gas inlet and bubbler | --- | --- | To maintain an inert atmosphere. |
| Büchner funnel and filter flask | --- | --- | For product filtration. |
| Vacuum oven | --- | --- | For drying the final product. |
Safety and Handling Precautions
This protocol involves hazardous materials and high temperatures. It must be performed in a certified chemical fume hood by trained personnel.
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9] Standard PPE, including a lab coat, nitrile gloves, and safety glasses, is required.
-
Formamide: EXTREME CAUTION IS ADVISED. Formamide is a known reproductive toxin and a suspected carcinogen.[10][11][12] It may damage fertility and the unborn child.[13][14] Always handle formamide in a fume hood, wearing double gloves, a lab coat, and chemical splash goggles. Avoid inhalation of vapors and any skin contact.
-
High Temperatures: The reaction is conducted at ~180°C. Use a heating mantle with a reliable temperature controller. Ensure the apparatus is securely clamped and shielded.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Step-by-Step Protocol
1. Apparatus Setup: a. Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet adapter. b. Ensure all glassware is thoroughly dried to prevent side reactions with water at high temperatures. c. The top of the condenser should be connected to an oil bubbler to maintain a positive pressure of inert gas.
2. Reagent Addition: a. To the reaction flask, add this compound (5.0 g, 36.7 mmol). b. In the fume hood, carefully add formamide (50 mL). The formamide acts as both a solvent and a reactant.
3. Reaction Conditions: a. Begin stirring the mixture to ensure it is a homogeneous suspension. b. Start a gentle flow of nitrogen gas through the apparatus. c. Slowly heat the mixture to 180°C using the heating mantle. Rationale: High thermal energy is required to overcome the activation barrier for the cyclodehydration steps in the purine ring formation.[7] d. Maintain the reaction temperature at 180°C for 4-6 hours. The mixture should become a clear, dark solution as the reaction progresses.
4. Reaction Work-up and Product Isolation: a. After the reaction period, turn off the heating mantle and allow the flask to cool slowly to room temperature. b. As the solution cools, the 9-methyladenine product will begin to precipitate out as a solid. c. To maximize precipitation, place the flask in an ice-water bath for 30-60 minutes. d. Set up a Büchner funnel for vacuum filtration. e. Filter the cold suspension to collect the solid product.
5. Purification and Drying: a. Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove the majority of the residual formamide. b. Subsequently, wash the solid with two portions of cold ethanol (2 x 20 mL) to help remove water and any remaining organic impurities. c. Transfer the purified solid to a watch glass and dry it in a vacuum oven at 60-70°C overnight or until a constant weight is achieved.
6. Product Characterization: a. The final product, 9-methyladenine, should be an off-white to pale yellow solid. b. The identity and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected molecular weight is 149.15 g/mol .[6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient temperature or reaction time. | Ensure the internal reaction temperature reaches 180°C. Extend the reaction time and monitor by TLC if possible. |
| Wet reagents or glassware. | Use anhydrous formamide and thoroughly dry all glassware before use. | |
| Dark, Tar-like Product | Reaction temperature was too high or time too long. | Strictly control the temperature to not exceed 185°C. Reduce reaction time if starting material is consumed early. |
| Presence of oxygen leading to decomposition. | Ensure a consistent, gentle positive pressure of nitrogen is maintained throughout the reaction. | |
| Product Fails to Precipitate | Product is too soluble in the cooled mixture. | Add a non-solvent like diethyl ether to the cooled formamide solution to induce precipitation. |
| Insufficient product formation. | Re-evaluate reaction conditions (temperature, time). Concentrate the solution under vacuum before cooling. |
References
- 1. researchgate.net [researchgate.net]
- 2. Traube Purine Synthesis [drugfuture.com]
- 3. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 4. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 9-Methyladenine | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
Application Notes and Protocols: 5-Amino-4-cyano-1-methylimidazole in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 5-Amino-4-cyano-1-methylimidazole
This compound is a highly functionalized imidazole derivative that serves as a critical starting material in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. Its unique arrangement of amino, cyano, and imidazole core functionalities makes it a versatile precursor for the construction of more complex molecular architectures, including purine analogs and other fused heterocyclic systems.[1][2] The exploration of derivatives from this scaffold has led to the discovery of potent anticancer agents with various mechanisms of action, including the inhibition of crucial cellular enzymes like topoisomerase II.[3][4]
This guide provides an in-depth exploration of the synthetic utility of this compound in developing novel anticancer agents. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the mechanistic insights into the biological activity of the resulting compounds.
Mechanistic Insights: Topoisomerase II Inhibition and Apoptosis Induction
A significant number of anticancer agents derived from this compound exert their cytotoxic effects by targeting DNA topoisomerase II.[3][4] This nuclear enzyme plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation. Topoisomerase II inhibitors stabilize the transient covalent complex formed between the enzyme and DNA, leading to the accumulation of double-strand breaks.[5] This DNA damage triggers a cascade of cellular events, ultimately culminating in programmed cell death, or apoptosis.
The induction of apoptosis by topoisomerase II inhibitors is a complex process involving multiple signaling pathways. The cellular response to DNA damage is initiated by sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate checkpoint kinases like Chk2.[6] These signaling cascades can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis. This often occurs through the intrinsic or mitochondrial pathway, which involves the release of pro-apoptotic factors like cytochrome c from the mitochondria.[6][7] Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), leading to the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.[8][9]
Signaling Pathway of Apoptosis Induced by Topoisomerase II Inhibition
Caption: Apoptotic signaling cascade initiated by Topoisomerase II inhibitors.
Synthesis of Imine-Imidazole Conjugates: A Protocol
The synthesis of imine-imidazole conjugates from this compound is a robust method for generating libraries of potential anticancer compounds. Microwave-assisted synthesis has been shown to be particularly effective, offering reduced reaction times and improved yields compared to conventional heating methods.[3][4]
Rationale for Experimental Choices
-
Microwave Irradiation: Provides rapid and uniform heating, accelerating the reaction rate and often leading to cleaner products with higher yields.
-
Ethanol as Solvent: A relatively green and polar solvent that is effective in dissolving the reactants and facilitating the reaction.
-
Glacial Acetic Acid as Catalyst: A catalytic amount of acid protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the imidazole.
Experimental Protocol: Synthesis of a Representative Imine-Imidazole Conjugate
This protocol describes the synthesis of a Schiff base (imine) from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Microwave reactor
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the substituted benzaldehyde (1.1 mmol), and absolute ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power (e.g., 100-150 W) for a predetermined time (e.g., 10-30 minutes). The reaction progress should be monitored by TLC.
-
Reaction Monitoring: Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane mixture). Visualize the spots under UV light to determine the consumption of starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature.
-
Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. The resulting residue is the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure imine-imidazole conjugate.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | Imidazole:Aldehyde (1:1.1) | A slight excess of the aldehyde ensures complete consumption of the limiting imidazole starting material. |
| Solvent | Absolute Ethanol | Good solvent for reactants and suitable for microwave heating. |
| Catalyst | Glacial Acetic Acid | Protonates the aldehyde carbonyl, increasing its reactivity. |
| Microwave Power | 100-150 W | Provides sufficient energy for the reaction without causing decomposition. |
| Temperature | 100-120 °C | Accelerates the reaction rate. |
| Reaction Time | 10-30 minutes | Significantly shorter than conventional heating methods. |
| Purification | Column Chromatography | Effective for separating the desired product from unreacted starting materials and byproducts. |
Synthesis of Purine Analogs: The Traube Synthesis
The inherent structure of 5-amino-4-cyanoimidazoles makes them ideal precursors for the synthesis of purine analogs, which are a class of compounds with broad therapeutic applications, including anticancer and antiviral activities.[10] The Traube purine synthesis is a classical and versatile method for constructing the purine ring system from an appropriately substituted pyrimidine.[10] A related approach involves the cyclization of 5-aminoimidazole precursors to form the fused pyrimidine ring.
Rationale for Experimental Choices
-
Formic Acid: Serves as both a solvent and a source of the one-carbon unit required to form the C2 of the purine ring.
-
Reflux Conditions: The elevated temperature is necessary to drive the cyclization and dehydration steps of the reaction.
Experimental Protocol: Traube-like Synthesis of a Purine Analog from this compound
This protocol outlines the synthesis of a purine analog by cyclizing this compound with a one-carbon source.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in formic acid (5-10 mL).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 2-6 hours). The reaction progress can be monitored by TLC.
-
Reaction Monitoring: Periodically take a small aliquot of the reaction mixture, neutralize it carefully, and spot it on a TLC plate to monitor the formation of the purine product.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation of Crude Product: Carefully remove the excess formic acid under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography if necessary.
-
Characterization: Confirm the structure of the synthesized purine analog using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for the Synthesis of Anticancer Agents
Caption: General workflow for synthesizing anticancer agents from this compound.
Conclusion
This compound stands out as a privileged scaffold in the design and synthesis of novel anticancer agents. Its chemical versatility allows for the straightforward creation of diverse molecular libraries, including imine-imidazole conjugates and purine analogs. The compounds derived from this precursor have demonstrated significant potential as topoisomerase II inhibitors, inducing apoptosis in cancer cells. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery to further explore the therapeutic potential of this remarkable molecule.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-? inhibition [kr.cup.edu.in]
- 4. Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
Harnessing 5-Amino-4-cyano-1-methylimidazole: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
An Application Guide for the Synthetic Chemist
Abstract
5-Amino-4-cyano-1-methylimidazole is a highly functionalized and electron-rich heterocyclic compound, establishing it as a cornerstone building block for the synthesis of diverse and complex nitrogen-containing ring systems. Its vicinal amino and cyano groups on the imidazole core provide a reactive di-functional handle for a variety of cyclization and annulation reactions. This guide offers detailed application notes and validated protocols for leveraging this precursor to construct key heterocyclic families, including substituted purines and fused pyrimido[4,5-d]imidazoles. The methodologies presented herein are designed for researchers in medicinal chemistry and drug development, emphasizing mechanistic rationale, practical execution, and robust outcomes.
Introduction: The Strategic Value of this compound
The imidazole ring is a privileged scaffold in numerous biologically active molecules and pharmaceuticals. This compound (1) is a particularly valuable derivative due to the synthetic versatility endowed by its ortho-amino-nitrile functionality. This arrangement is a classical precursor for constructing fused six-membered rings, most notably in the biosynthesis and chemical synthesis of purines[1][2].
The primary reactive pathways stem from:
-
Nucleophilicity of the Amino Group: The C5-amino group readily participates in condensation reactions with electrophilic carbon species.
-
Electrophilicity and Reactivity of the Cyano Group: The nitrile group can undergo hydrolysis, reduction, or, more importantly, participate in intramolecular cyclization by acting as an electrophilic sink following the initial reaction at the amino group.
This guide details two primary, high-impact synthetic routes originating from compound 1 : the synthesis of 9-methylpurines and the construction of 8-methylpyrimido[4,5-d]imidazoles.
Pathway I: Synthesis of 9-Methylpurine Derivatives
The construction of a purine skeleton from 5-amino-4-cyanoimidazole precursors is a fundamental transformation in heterocyclic chemistry[3]. The general strategy involves the introduction of a one-carbon unit that bridges the C5-amino group and the N1-ring nitrogen of the imidazole, followed by cyclization. A common and effective method involves a two-step sequence via an intermediate formimidate.
Mechanistic Rationale
The reaction with triethyl orthoformate in the presence of an acid catalyst (often acetic anhydride) first forms an ethoxymethyleneamino intermediate. The acetic anhydride serves both as a catalyst and a water scavenger. Subsequent treatment with an amine (e.g., ammonia for adenine derivatives) displaces the ethoxy group, and a final intramolecular cyclization, driven by the formation of the stable aromatic purine ring, yields the target compound. Direct reaction with formamide at high temperatures can also achieve this transformation in a single step, albeit often with lower purity of the crude product.
Workflow for 9-Methyladenine Synthesis
The following diagram outlines the key steps for the synthesis of 9-methyladenine from this compound.
Caption: Workflow for 9-Methyladenine Synthesis.
Detailed Experimental Protocol: Synthesis of 9-Methyladenine
Materials:
-
This compound (1 )
-
Triethyl orthoformate (HC(OEt)₃)
-
Acetic anhydride (Ac₂O)
-
Ethanolic ammonia solution (saturated at 0 °C)
-
Ethanol (anhydrous)
Procedure:
-
Step 1: Formation of the Imidate Intermediate.
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.36 g, 10 mmol) in triethyl orthoformate (15 mL, 90 mmol).
-
Add acetic anhydride (5 mL, 53 mmol) to the suspension.
-
Heat the mixture to reflux under an inert atmosphere (N₂ or Ar) for 2 hours. The solid should gradually dissolve.
-
Expert Insight: This reaction is moisture-sensitive. Ensure all glassware is dry. The excess orthoformate and anhydride drive the reaction to completion. The reaction can be monitored by TLC (e.g., Ethyl Acetate/Hexane 1:1), observing the disappearance of the starting material.
-
-
Step 2: Cyclization to 9-Methyladenine.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Carefully evaporate the excess reagents under reduced pressure to obtain an oily or semi-solid residue.
-
To this residue, add 25 mL of a saturated solution of ammonia in ethanol, pre-chilled to 0 °C.
-
Transfer the mixture to a sealed pressure vessel or a robust, tightly sealed flask.
-
Heat the mixture at 100 °C for 4-6 hours.
-
Trustworthiness Check: The progress of the cyclization can be monitored by TLC. The product, 9-methyladenine, is significantly more polar than the imidate intermediate.
-
-
Work-up and Purification:
-
Cool the vessel to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 10 mL).
-
The crude product can be further purified by recrystallization from water or an ethanol/water mixture to yield 9-methyladenine as a white crystalline solid.
-
Data Summary: Purine Synthesis
| Reactant | Key Reagents | Product | Typical Yield | Reference |
| 5-Amino-4-cyano-1-arylimidazole | 1. HC(OEt)₃, Ac₂O2. NH₃ | 9-Aryl-adenine | Good to High | [3] |
| 5-Amino-4-cyanoimidazole | Formamide | Hypoxanthine | Moderate | [4] |
| 5-Amino-1-phenyl-imidazole-4-carbonitrile | 1. HC(OEt)₃, Ac₂O2. Hydrazine | 1-Amino-9-phenyl-6-iminopurine | High | [5] |
Pathway II: Synthesis of 8-Methylpyrimido[4,5-d]imidazoles
Fusing a pyrimidine ring onto the imidazole core of compound 1 creates the pyrimido[4,5-d]imidazole scaffold, a class of compounds with significant biological potential, including neuroprotective properties[6]. This transformation can be efficiently achieved by reacting the ortho-amino-nitrile with reagents that provide the requisite N=C-N fragment, such as amidines or guanidine. A particularly direct route involves reaction with N-cyanoguanidine.
Mechanistic Rationale
The reaction of an ortho-amino-nitrile with N-cyanoguanidine proceeds via a base-catalyzed condensation-cyclization mechanism. The amino group of the imidazole attacks one of the nitrile carbons of N-cyanoguanidine. A series of proton transfers and intramolecular cyclization, involving the imidazole nitrile group, leads to the formation of the fused diaminopyrimidine ring system. The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial for facilitating the deprotonation steps without interfering with the primary reaction pathway[3].
Workflow for Pyrimido[4,5-d]imidazole Synthesis
The following diagram illustrates the synthesis of a 2,4-diamino-8-methylpyrimido[4,5-d]imidazole derivative.
Caption: Synthesis of Fused Diaminopyrimidine.
Detailed Experimental Protocol: Synthesis of 2,4-Diamino-8-methyl-8H-imidazo[4,5-d]pyrimidine
Materials:
-
This compound (1 )
-
N-Cyanoguanidine (Dicyandiamide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add this compound (1.36 g, 10 mmol) and N-cyanoguanidine (0.92 g, 11 mmol, 1.1 equiv.).
-
Add 15 mL of NMP (or DMF) to the flask to form a slurry.
-
Expert Insight: NMP is often preferred for its higher boiling point, allowing for higher reaction temperatures which can be necessary to drive the cyclization to completion.
-
-
Base-Catalyzed Cyclization:
-
Add DBU (1.8 mL, 12 mmol, 1.2 equiv.) dropwise to the stirred slurry at room temperature.
-
After the addition, heat the reaction mixture to 120-130 °C under an inert atmosphere.
-
Maintain this temperature for 8-12 hours, monitoring the reaction by TLC (e.g., Dichloromethane/Methanol 9:1). The starting material is much less polar than the highly polar diamino product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate will likely form.
-
Add 20 mL of isopropanol to the cold mixture to further precipitate the product and dilute the high-boiling-point solvent. Stir for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with isopropanol (2 x 15 mL) and then diethyl ether (2 x 15 mL) to remove residual solvent and impurities.
-
Dry the solid under vacuum to yield the desired 2,4-diamino-8-methyl-8H-imidazo[4,5-d]pyrimidine, typically as an off-white or pale yellow powder.
-
Conclusion
This compound stands as a premier starting material for constructing a wide array of nitrogen-rich heterocyclic systems. The protocols detailed in this guide for the synthesis of 9-methylpurines and 8-methylpyrimido[4,5-d]imidazoles are robust, scalable, and founded on well-understood reaction mechanisms. By providing both the step-by-step methodology and the underlying chemical principles, this document equips researchers with the necessary tools to confidently explore the synthesis of novel compounds for applications in drug discovery and materials science.
References
- 1. 5-aminoimidazole ribonucleotide biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of 9-Methylpurine Derivatives via Reaction of 5-Amino-4-cyano-1-methylimidazole with Orthoesters
Abstract
This technical guide provides a comprehensive overview of the synthesis of 9-methylpurine derivatives through the cyclization of 5-Amino-4-cyano-1-methylimidazole with various orthoesters. This reaction, a variant of the Traube purine synthesis, offers a direct and efficient route to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, discuss safety considerations, and explore the applications of the resulting N-methylated purines as kinase inhibitors and antiviral agents. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Scientific Background
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous molecules (e.g., adenine, guanine) and a wide array of therapeutic agents.[1] The synthesis of substituted purines is therefore a critical endeavor in the development of new drugs. The Traube purine synthesis, first reported in 1900, provides a classic and versatile method for constructing the purine ring system from substituted pyrimidines or imidazoles.[2]
A key variation of this synthesis involves the reaction of a 5-aminoimidazole derivative with a one-carbon electrophile to form the fused pyrimidine ring. This compound is an excellent precursor for this strategy, as the amino and cyano groups are perfectly positioned for cyclization. Orthoesters, such as triethyl orthoformate, serve as efficient reagents for introducing the required carbon atom (C8 of the purine ring), leading directly to the formation of 9-substituted purine derivatives. The reaction is valued for its operational simplicity and the high yields often obtained.[3] The resulting 9-methyl-6-cyanopurines are versatile intermediates that can be further functionalized to create libraries of compounds for biological screening.
Reaction Mechanism and Rationale
The reaction proceeds through a two-step sequence: initial formation of an intermediate followed by intramolecular cyclization. The causality behind the experimental choices is rooted in facilitating these two key transformations.
-
Intermediate Formation: The reaction is typically initiated by heating the this compound with an orthoester, often in the presence of a dehydrating agent like acetic anhydride. The more nucleophilic 5-amino group attacks the electrophilic carbon of the orthoester. This is followed by the elimination of two molecules of alcohol to form a reactive N-[(ethoxymethylene)amino]imidazole intermediate. Acetic anhydride facilitates this step by reacting with the alcohol byproduct, driving the equilibrium towards the intermediate.[4]
-
Intramolecular Cyclization: Under thermal conditions, the lone pair of electrons on the imidazole ring nitrogen (N1) attacks the electrophilic carbon of the newly formed imidate. This is followed by the elimination of a third alcohol molecule, leading to the aromatization of the newly formed pyrimidine ring. The cyano group at the C4 position of the imidazole acts as a powerful electron-withdrawing group, activating the intermediate towards this intramolecular nucleophilic attack.
Below is a diagram illustrating the proposed mechanistic pathway for this transformation.
Caption: Proposed mechanism for purine synthesis.
Experimental Protocols
The following protocols are based on established procedures for analogous reactions and are designed to be self-validating through clear checkpoints and expected outcomes.[3][4]
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.[5]
-
Reagent Handling: 1-Methylimidazole derivatives can be corrosive and harmful if swallowed or in contact with skin.[6] Acetic anhydride is corrosive and a lachrymator. Orthoesters are flammable. Handle all chemicals with care, consulting their specific Safety Data Sheets (SDS) before use.[7]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Protocol: Synthesis of 9-Methyl-9H-purine-6-carbonitrile
This protocol details the one-pot synthesis using triethyl orthoformate.
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (10-15 eq)
-
Acetic anhydride (5-7 eq)
-
Dry diethyl ether
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add triethyl orthoformate followed by acetic anhydride.
-
Heating: Gently heat the reaction mixture to 70-80°C. The use of an oil bath with a temperature controller is recommended for stable heating.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting imidazole.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the excess reagents under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add a mixture of dry diethyl ether and hexane (e.g., 1:1 v/v). This should induce the precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether/hexane mixture, and dry it under vacuum to yield 9-Methyl-9H-purine-6-carbonitrile. The product can be further purified by recrystallization if necessary.[4]
Expected Yields and Product Characterization
The yield of 9-substituted-6-cyanopurines from analogous starting materials is often high, typically in the range of 80-95%.[3] The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Data Summary: Influence of Orthoester on Product Formation
While triethyl orthoformate is the most commonly cited reagent for this transformation, other orthoesters can be used to introduce different substituents at the 8-position of the purine ring. The reaction with triethyl orthoacetate would yield an 8-methyl-purine derivative, and triethyl orthopropionate would yield an 8-ethyl-purine derivative.
| Orthoester Reagent | R Group at C8 | Expected Product | Typical Yield (%) | Reference |
| Triethyl Orthoformate | H | 9-Methyl-9H-purine-6-carbonitrile | 85-95% | [3] |
| Triethyl Orthoacetate | CH₃ | 8,9-Dimethyl-9H-purine-6-carbonitrile | Data not readily available | - |
| Triethyl Orthopropionate | CH₂CH₃ | 8-Ethyl-9-methyl-9H-purine-6-carbonitrile | Data not readily available | - |
Note: While the reaction is versatile, specific yield data for orthoesters other than orthoformate with this compound are not widely reported in the readily available literature. The yields are extrapolated from analogous syntheses and may require optimization.
Applications in Drug Development
The 9-substituted purine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The products synthesized through this reaction serve as key intermediates for developing potent therapeutic agents.
Caption: Therapeutic applications of 9-substituted purines.
-
Kinase Inhibitors: Many cancers are driven by the aberrant activity of protein kinases. The purine scaffold mimics the structure of ATP, the natural substrate for kinases, making purine derivatives excellent candidates for kinase inhibitors. 2,6,9-trisubstituted purines have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[8] Additionally, they have shown potent activity against PDGFRα, a tyrosine kinase implicated in eosinophilic leukemia, and as dual Src/Abl inhibitors for chronic myeloid leukemia (CML).[6]
-
Antiviral Agents: 9-substituted purines are widely recognized for their antiviral properties. By mimicking natural nucleosides, they can be incorporated into viral DNA or RNA, or inhibit viral enzymes like polymerases, thus halting replication. Analogs have demonstrated significant activity against viruses such as Herpes Simplex Virus (HSV) and Respiratory Syncytial Virus (RSV).[8][9]
Conclusion
The reaction of this compound with orthoesters represents a robust and efficient method for the synthesis of 9-methyl-purine-6-carbonitriles. This application note provides the foundational knowledge, from mechanistic understanding to practical laboratory protocols and safety considerations, necessary for the successful implementation of this synthesis. The resulting purine derivatives are highly valuable scaffolds in medicinal chemistry, serving as precursors to a new generation of kinase inhibitors and antiviral drugs, underscoring the importance of this synthetic route in modern drug discovery.
References
- 1. Reaction Mechanism of Human PAICS Elucidated by Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-based design of inhibitors of purine nucleoside phosphorylase. 3. 9-Arylmethyl derivatives of 9-deazaguanine substituted on the methylene group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Cyclization of 5-Amino-4-cyano-1-methylimidazole Derivatives for the Synthesis of Bioactive Heterocycles
Abstract
The 5-amino-4-cyano-1-methylimidazole scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile and privileged precursor for the synthesis of a diverse array of fused heterocyclic systems. Its intrinsic ortho-amino-nitrile functionality provides a reactive platform for a multitude of cyclization strategies, leading directly to compounds of significant therapeutic interest. This guide focuses on the practical application of this scaffold, primarily in the synthesis of purine analogs such as pyrazolo[3,4-d]pyrimidines, which are renowned for their roles as potent kinase inhibitors and anticancer agents.[1][2] By leveraging the structural similarity of these products to endogenous purines, researchers can develop targeted therapies that interfere with cellular signaling pathways.[1] This document provides a synthesis of mechanistic insights, field-proven strategies, and detailed, step-by-step protocols for key cyclization reactions, designed for researchers, scientists, and drug development professionals.
The Precursor: Foundation for Complexity
The strategic value of this compound lies in its pre-configured arrangement of electrophilic and nucleophilic centers. The C5-amine acts as a potent nucleophile, while the C4-nitrile group can be activated or participate directly in cyclization, making it an ideal starting point for constructing fused pyrimidine rings. The synthesis of this precursor and its N-substituted analogs is well-established, often proceeding through the base-catalyzed cyclization of N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidines or related intermediates.[3][4][5] The choice of base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide, can be critical in modulating the final precursor structure.[4]
Caption: Logical relationship of the this compound precursor.
Core Cyclization Strategies and Mechanistic Insights
The conversion of the imidazole precursor into fused bicyclic systems is typically achieved by introducing a reagent that provides the missing atoms for the second ring. The choice of this reagent dictates the final heterocyclic core.
Strategy A: Annulation with One-Carbon Donors (e.g., Formamide, Triethyl Orthoformate)
This is a classic and direct route to synthesizing the purine nucleus, mirroring the final steps of the Traube purine synthesis.[6] Reagents like formamide, triethyl orthoformate followed by an amine source, or formic acid provide the single carbon atom (C6 of the purine ring) required to bridge the C5-amine and the N-atom of the cyano group (after tautomerization/hydrolysis).
-
Mechanism: The reaction typically proceeds via initial acylation or formylation of the C5-amine, followed by an intramolecular cyclization onto the nitrile group. Subsequent dehydration or elimination yields the aromatic purine ring.
-
Application: This strategy is fundamental for producing 9-substituted hypoxanthines or adenines, which are central to nucleic acid chemistry and antiviral drug design.
Strategy B: Annulation with Isothiocyanates
Reaction with isothiocyanates provides a robust method for synthesizing pyrazolo[3,4-d]pyrimidine-4-thiones. This reaction introduces a C=S unit and a substituted nitrogen atom.
-
Mechanism: The reaction is often base-catalyzed (e.g., using DABCO or DBU) and begins with the nucleophilic attack of the C5-amine on the electrophilic carbon of the isothiocyanate.[7] This forms a thiourea intermediate, which then undergoes intramolecular cyclization onto the nitrile carbon. Tautomerization of the resulting imine leads to the stable thione product.
-
Application: The resulting thiones are valuable intermediates themselves, as the thione group can be easily converted to other functionalities (e.g., amines, ethers) for SAR studies in drug discovery.
Strategy C: Annulation with Guanidine or Amidines
To synthesize the medicinally vital 4-aminopyrazolo[3,4-d]pyrimidine core, reagents that provide an N-C-N unit, such as guanidine or formamidine, are employed.
-
Mechanism: The C5-amine of the imidazole attacks the central carbon of guanidine or the amidine. A subsequent intramolecular cyclization with the elimination of a small molecule (like ammonia or an amine) closes the pyrimidine ring, directly installing the C4-amino group.
-
Application: This is arguably the most critical strategy in medicinal chemistry for this scaffold, as it directly yields the 4-aminopyrazolo[3,4-d]pyrimidine core found in numerous FDA-approved and investigational kinase inhibitors.[1][8]
Caption: Workflow of cyclization strategies based on reagent choice.
Comparative Overview of Cyclization Strategies
| Strategy | Reagent Class | Key Reagents | Resulting Core Structure | Primary Applications |
| A | One-Carbon Donors | Formamide, Triethyl Orthoformate, Formic Acid | Purine | Antivirals, Nucleic Acid Analogs[6] |
| B | Thiocarbonyls | Alkyl/Aryl Isothiocyanates | Pyrazolo[3,4-d]pyrimidine-4-thione | Intermediate Synthesis, Enzyme Inhibitors[7] |
| C | N-C-N Donors | Guanidine Hydrochloride, Formamidine Acetate | 4-Aminopyrazolo[3,4-d]pyrimidine | Kinase Inhibitors, Anticancer Agents[1][8] |
Detailed Experimental Protocols
Note: All procedures should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (A Model Kinase Inhibitor Scaffold)
This protocol details the cyclization using formamidine, a direct and efficient method to produce the 4-aminopyrazolo[3,4-d]pyrimidine core.
Materials and Equipment:
-
This compound (1.0 eq)
-
Formamidine acetate (3.0 eq)
-
2-Ethoxyethanol (or Diethylene glycol monomethyl ether)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle with magnetic stirrer
-
Crystallization dish, Buchner funnel, and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (e.g., 1.36 g, 10 mmol).
-
Reagent Addition: Add formamidine acetate (e.g., 3.12 g, 30 mmol) and 2-ethoxyethanol (40 mL).
-
Rationale: Formamidine acetate serves as the N-C-N donor. A molar excess ensures the reaction proceeds to completion. 2-Ethoxyethanol is a high-boiling polar solvent suitable for this type of condensation reaction.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 135 °C) under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid sequentially with cold 2-ethoxyethanol (2 x 10 mL) and diethyl ether (2 x 15 mL) to remove residual solvent and impurities.
-
Drying: Dry the purified product under high vacuum at 50 °C for 12 hours.
-
Characterization: The final product, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Expected yield: 75-85%.
Protocol 2: Synthesis of 1-Methyl-6-phenyl-4-thioxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine
This protocol utilizes an isothiocyanate to form the corresponding pyrimidine-4-thione derivative, a versatile intermediate.
Materials and Equipment:
-
This compound (1.0 eq)
-
Phenyl isothiocyanate (1.2 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 eq)[7]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with nitrogen inlet
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.36 g, 10 mmol) and DABCO (e.g., 1.68 g, 15 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (20 mL) and stir until all solids dissolve. Add phenyl isothiocyanate (e.g., 1.44 mL, 12 mmol) dropwise via syringe.
-
Rationale: DABCO is an effective organic base catalyst for this cyclization.[7] Anhydrous DMF is used as a polar aprotic solvent to facilitate the reaction at elevated temperatures.
-
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the structure of 1-methyl-6-phenyl-4-thioxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine via spectroscopic methods. Expected yield: 65-80%.
Application Spotlight: Kinase Inhibitors
The 4-aminopyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows molecules built on this scaffold to act as competitive inhibitors at the ATP-binding site of protein kinases.[1][8] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. Therefore, inhibitors of specific kinases are a major focus of modern cancer therapy.
Caption: Structural mimicry of ATP by the pyrazolo[3,4-d]pyrimidine scaffold.
By synthesizing libraries of derivatives using the protocols described herein and varying the substituents on the core, medicinal chemists can optimize potency, selectivity, and pharmacokinetic properties to develop novel and effective targeted cancer therapies.
References
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Novel Antimicrobial Agents from 5-Amino-4-cyano-1-methylimidazole
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Imperative for New Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Imidazole derivatives have long been recognized for their diverse biological activities, including potent antimicrobial effects.[1][2] The imidazole core serves as a versatile platform for structural modification, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.[3][4] Among these, 5-Amino-4-cyano-1-methylimidazole presents a particularly promising starting point due to its unique electronic properties and multiple reactive sites, which allow for the facile synthesis of a diverse library of derivatives.
These application notes provide a comprehensive guide to leveraging this compound as a scaffold for the discovery and development of novel antimicrobial agents. We will detail synthetic strategies, robust screening protocols, and methodologies for elucidating the mechanism of action of promising lead compounds.
I. Synthetic Strategies: From Scaffold to Diverse Chemical Libraries
The chemical versatility of this compound allows for the synthesis of a wide array of derivatives. The primary amino group at the 5-position is a key handle for derivatization, readily participating in reactions to form Schiff bases and amides. These modifications are fundamental in exploring the structure-activity relationship (SAR) of this compound class.
A. Synthesis of Schiff Base Derivatives
The condensation reaction between the 5-amino group of the imidazole core and various aromatic aldehydes yields Schiff bases (imines). This approach allows for the introduction of a wide range of substituents, enabling a systematic exploration of how different electronic and steric properties on the aromatic ring impact antimicrobial activity.
Protocol 1: General Synthesis of Schiff Base Derivatives of this compound
Objective: To synthesize a library of Schiff base derivatives by reacting this compound with a selection of substituted aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, p-chlorobenzaldehyde, anisaldehyde)
-
Methanol (anhydrous)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1 equivalent) in anhydrous methanol.
-
Addition of Aldehyde: To this suspension, add the desired substituted aromatic aldehyde (1 equivalent).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.[5][6]
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.[5]
-
Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized Schiff base derivatives using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
B. Synthesis of Amide Derivatives
Acylation of the 5-amino group with various acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields amide derivatives. This strategy allows for the introduction of different alkyl and aryl groups, providing another avenue to modulate the biological activity of the parent scaffold.
Protocol 2: General Synthesis of Amide Derivatives of this compound
Objective: To synthesize a library of amide derivatives by reacting this compound with a selection of acyl chlorides.
Materials:
-
This compound
-
Substituted acyl chlorides (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and a base (1.1 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the solution in an ice bath and slowly add the desired acyl chloride (1 equivalent) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized amide derivatives using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
II. Antimicrobial Screening: Identifying Lead Compounds
Once a library of derivatives has been synthesized, a systematic screening process is essential to identify compounds with promising antimicrobial activity. The following protocols outline standard methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.[7]
Protocol 3: Broth Microdilution Assay for MIC Determination
Objective: To determine the MIC of synthesized derivatives against a panel of clinically relevant bacteria.
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound. Perform a serial two-fold dilution of each compound in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
B. Representative Antimicrobial Activity Data
The following table presents hypothetical MIC values for a series of this compound derivatives against representative Gram-positive and Gram-negative bacteria. This data illustrates how structural modifications can influence antimicrobial potency.
| Compound ID | R Group (Schiff Base) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | H | >128 | >128 |
| Derivative 1 | Phenyl | 64 | 128 |
| Derivative 2 | 4-Chlorophenyl | 16 | 32 |
| Derivative 3 | 4-Methoxyphenyl | 32 | 64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
III. Elucidating the Mechanism of Action (MoA)
Understanding how a novel antimicrobial agent kills or inhibits the growth of bacteria is crucial for its development. The following protocols describe assays to investigate two common antimicrobial mechanisms: disruption of the bacterial cell membrane and inhibition of DNA gyrase.
A. Bacterial Membrane Permeability Assay
This assay utilizes the fluorescent dye propidium iodide (PI) to assess membrane integrity. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces. An increase in PI fluorescence is indicative of membrane damage.[1][8][9][10]
Protocol 4: Propidium Iodide Uptake Assay for Membrane Permeability
Objective: To determine if the synthesized compounds disrupt the bacterial cell membrane.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Synthesized compounds
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Preparation: Grow bacteria to mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Assay Setup: In a black 96-well plate, add the bacterial suspension to each well. Add PI to a final concentration of 5 µM.
-
Compound Addition: Add the synthesized compounds at various concentrations (e.g., 1x and 2x MIC).
-
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 617 nm. Continue to measure the fluorescence at regular intervals for up to 60 minutes.[9]
-
Data Analysis: An increase in fluorescence intensity over time in the presence of the compound, compared to an untreated control, indicates that the compound is causing membrane permeabilization.
B. DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antimicrobial drugs.[11][12] This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol 5: DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine if the synthesized compounds inhibit the activity of bacterial DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP)
-
Synthesized compounds
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing gyrase assay buffer, relaxed plasmid DNA, and the synthesized compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase to the mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[13]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Data Analysis: In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster on the gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid DNA. The intensity of the bands can be quantified to determine the IC₅₀ of the compound.
IV. Visualizing Workflows and Pathways
Clear visualization of experimental workflows and potential mechanisms of action can greatly aid in the understanding and communication of research findings.
Caption: Experimental workflow for antimicrobial agent development.
Caption: Potential mechanisms of action for imidazole derivatives.
V. Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of novel antimicrobial agents. The synthetic routes outlined in these application notes provide a clear path to generating diverse chemical libraries. The subsequent screening and mechanism of action protocols offer a robust framework for identifying and characterizing lead compounds. Future work should focus on expanding the diversity of the synthesized library, exploring other potential cellular targets, and optimizing the pharmacokinetic and toxicological profiles of the most promising lead compounds.
References
- 1. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. topogen.com [topogen.com]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. jetir.org [jetir.org]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 12. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. journals.asm.org [journals.asm.org]
5-Amino-4-cyano-1-methylimidazole: A Versatile Scaffold for Advanced Functional Materials
Introduction: Unveiling the Potential of a Unique Heterocycle
In the vast landscape of chemical synthesis, certain molecular frameworks distinguish themselves through their inherent versatility and potential to serve as foundational units for a diverse array of functional molecules. 5-Amino-4-cyano-1-methylimidazole is one such privileged scaffold. Its unique arrangement of amino, cyano, and imidazole functionalities provides a rich chemical toolbox for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of this compound as a key building block, providing detailed protocols and insights for its application in the development of pharmaceuticals, agrochemicals, and potentially novel fluorescent materials. The strategic placement of reactive sites on the imidazole ring allows for a range of chemical transformations, making it a valuable precursor for researchers in drug discovery, materials science, and chemical biology.
Core Synthesis and Chemical Properties
The intrinsic value of this compound as a building block is predicated on its efficient and scalable synthesis. A common and effective route commences from readily available precursors, diaminomaleonitrile and triethyl orthoformate. This method provides a reliable foundation for accessing the core imidazole structure.
Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C5H5N5 | - |
| Molecular Weight | 135.13 g/mol | - |
| Appearance | Off-white to pale yellow crystalline solid | [1] |
| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO | [1] |
Protocol 1: Synthesis of this compound
This protocol details a common laboratory-scale synthesis of the title compound.
Materials:
-
Diaminomaleonitrile
-
Trimethyl orthoformate
-
Methylamine (solution in ethanol or as a gas)
-
Ethanol
-
Triethylamine
-
Hydrochloric acid
-
Sodium bicarbonate
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Procedure:
-
Formation of the Imidate Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile in an excess of trimethyl orthoformate.
-
Add a catalytic amount of a weak acid, such as acetic acid, to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess trimethyl orthoformate under reduced pressure using a rotary evaporator. The resulting product is the crude ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.
-
Cyclization with Methylamine: Dissolve the crude imidate in ethanol.
-
Cool the solution in an ice bath and slowly add a solution of methylamine in ethanol. Alternatively, bubble methylamine gas through the solution.
-
Add triethylamine as a base to facilitate the cyclization.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction for the formation of the imidazole product by TLC.
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid and then basify with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.[1]
Causality Behind Experimental Choices:
-
The use of trimethyl orthoformate serves as both a reactant and a solvent, driving the reaction towards the formation of the imidate intermediate.
-
The addition of a catalytic amount of acid protonates the orthoformate, making it more susceptible to nucleophilic attack by the amino group of diaminomaleonitrile.
-
Triethylamine in the cyclization step acts as a base to deprotonate the intermediate, facilitating the ring-closing reaction to form the imidazole.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Application in the Synthesis of Functional Materials
The strategic positioning of the amino and cyano groups on the imidazole ring makes this compound a powerful precursor for the construction of a variety of fused heterocyclic systems.
Building Block for Purine Analogs and Pharmaceuticals
One of the most significant applications of this compound is in the synthesis of purine analogs, which are core structures in numerous biologically active molecules.[2] The amino group at the 5-position and the cyano group at the 4-position are perfectly poised for the annulation of a pyrimidine ring.
This protocol outlines the general procedure for the cyclization of this compound to a purine derivative.
Materials:
-
This compound
-
Formamide
-
Formic acid (optional, as a catalyst)
-
High-boiling point solvent (e.g., N,N-dimethylformamide - DMF)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask, suspend this compound in an excess of formamide.[3]
-
Heat the mixture to a high temperature (typically 150-180 °C) and maintain it for several hours.
-
The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash it with water.
-
Purify the crude purine derivative by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Mechanistic Insight:
The reaction proceeds through an initial formylation of the 5-amino group by formamide, followed by an intramolecular cyclization where the newly formed formamido group attacks the cyano carbon. Subsequent dehydration leads to the formation of the aromatic purine ring system.[2]
Diagram 2: Purine Synthesis Workflow
Caption: Key steps in the synthesis of purine derivatives.
Derivatives of this compound have been explored as precursors for the synthesis of novel anticancer agents, specifically topoisomerase II inhibitors.[4] These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to cancer cell death. The general strategy involves the elaboration of the imidazole core into a more complex heterocyclic system that can interact with the enzyme-DNA complex.
Table of Representative Topoisomerase II Inhibitors Derived from Amino-cyano Heterocycles:
| Compound Class | Key Structural Features | Reported Activity (IC50) | Reference |
| Imine/amide-imidazole conjugates | N1-substituted benzyl imidazole | Low micromolar range against various cancer cell lines | [4] |
| 4-Amino-5-cyano-pyrimidines | 2,6-disubstituted pyrimidine core | Strong inhibition at 5-40 µg/mL | [4] |
Precursor for Agrochemicals
The versatile reactivity of the 5-amino-4-cyanoimidazole scaffold also extends to the synthesis of agrochemicals. A notable example is its use in the preparation of herbicidal pyrazole derivatives.
This protocol outlines a plausible synthetic route to a herbicidal pyrazole based on patent literature.[5][6]
Materials:
-
2,4,6-Trichlorophenylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol
-
Sodium ethoxide
Procedure:
-
Synthesis of the Pyrazole Core: In a reaction vessel, dissolve 2,4,6-trichlorophenylhydrazine in ethanol.[5]
-
Add a solution of ethoxymethylenemalononitrile in ethanol to the hydrazine solution.
-
Add a catalytic amount of a base, such as sodium ethoxide, to promote the reaction.
-
Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a dilute acid.
-
The product, 5-amino-4-cyano-1-(2,4,6-trichlorophenyl)pyrazole, may precipitate from the solution. Collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.
Rationale for Herbicidal Activity:
Many commercial herbicides are based on nitrogen-containing heterocyclic cores. The specific substitution pattern on the phenyl ring and the pyrazole core is crucial for the molecule's ability to selectively inhibit key enzymes in weeds, leading to their demise while leaving crops unharmed.[7]
Diagram 3: Agrochemical Synthesis Logic
Caption: Logical flow for the synthesis of pyrazole-based herbicides.
Potential in the Development of Fluorescent Materials
While direct applications of this compound in fluorescent materials are not extensively documented, its structural motifs—an electron-donating amino group and an electron-withdrawing cyano group attached to an aromatic imidazole core—are characteristic features of many fluorescent dyes. This "push-pull" electronic structure can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a common mechanism for fluorescence.
Conceptual Application:
The amino group can be further functionalized to tune the electron-donating strength and modulate the photophysical properties. For instance, reaction with various aldehydes or ketones can yield Schiff base derivatives, potentially leading to new families of fluorescent probes. The cyano group can also be transformed into other functionalities, such as amides or carboxylic acids, to further modify the electronic and solubility properties of the resulting molecules.
Table of Photophysical Properties of Structurally Related Fluorophores:
| Fluorophore Core | Key Substituents | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| P-Rhodamine | Amino group variations | ~700-800 | ~720-830 | Moderate to high | [8] |
| Benzimidazole Derivatives | Polycyclic fused systems | Varies | Varies | - | [9] |
| 4-Cyanophenylhydrazones | Electron-donating groups | ~350-400 | ~420-500 | High | [10] |
The data from these related compounds suggests that derivatives of this compound hold promise for the development of novel fluorescent materials with tunable emission properties.
Conclusion and Future Outlook
This compound stands as a testament to the power of a well-designed molecular building block. Its synthetic accessibility and the orthogonal reactivity of its functional groups have established it as a valuable precursor in the synthesis of purine analogs and other biologically active heterocycles. The demonstrated applications in pharmaceuticals and the potential in agrochemicals highlight its current utility. Looking forward, the exploration of this scaffold in the realm of materials science, particularly for the development of novel fluorescent probes and functional dyes, represents a promising and underexplored frontier. As synthetic methodologies continue to advance, the applications of this versatile imidazole derivative are poised to expand, further solidifying its importance in the chemical sciences.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. A possible prebiotic synthesis of purine, adenine, cytosine, and 4(3H)-pyrimidinone from formamide: implications for the origin of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ES8205781A1 - A procedure for preparing 5-amino-4-cyano-1- (2,4,6-trichlorophenyl) pirazol or one of its salts (Machine-translation by Google Translate, not legally binding) - Google Patents [patents.google.com]
- 6. IE50227B1 - 5-amino-4-cyano-1-(2,4,6-trichlorophenyl)pyrazole,process for its preparation,herbicidal compositions containing it and their use - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
- 9. DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-4-cyano-1-methylimidazole
Introduction
Welcome to the technical support center for the synthesis of 5-Amino-4-cyano-1-methylimidazole. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of this critical heterocyclic intermediate. This compound is a highly valuable building block, notably serving as a key precursor in the industrial synthesis of methylxanthines such as caffeine and theophylline.[1][2][3] Achieving a high yield and purity is paramount for the efficiency and cost-effectiveness of these subsequent transformations.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established synthetic routes. We will explore the causality behind experimental choices to empower you to diagnose and resolve common issues encountered in the laboratory.
Core Synthesis Protocol: From (Ethoxymethylene)malononitrile
One of the most common and reliable methods for synthesizing 1-substituted 5-amino-4-cyanoimidazoles involves the cyclization of an intermediate formed from (ethoxymethylene)malononitrile and a primary amine. This protocol details the synthesis of the N-methylated target compound.
Experimental Protocol: Two-Step, One-Pot Synthesis
This procedure first forms the intermediate N-((dicyanomethylene)methyl)methanamine, which then cyclizes to the final product.
Step 1: Synthesis of 2-(ethoxymethylene)malononitrile (if not commercially available) A common precursor is 2-(ethoxymethylene)malononitrile. If you are not purchasing it, it can be synthesized efficiently.
-
Combine equimolar amounts of malononitrile and triethyl orthoformate in acetic anhydride.[4]
-
Heat the mixture at approximately 130°C for 4-5 hours.[4]
-
After the reaction is complete (monitored by TLC), evaporate the acetic anhydride under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using chloroform as eluent) to yield pure 2-(ethoxymethylene)malononitrile as a pale yellow liquid.[4]
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(ethoxymethylene)malononitrile (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a solution of methylamine (1.1-1.2 eq, e.g., 40% in water or as a solution in ethanol) dropwise to the cooled solution. The addition should be controlled to keep the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the formation of the intermediate and the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, gently heat the reaction mixture to reflux (for ethanol, ~78°C).
-
Maintain the reflux for 6-12 hours, or until TLC analysis indicates the complete conversion of the intermediate to the final product.
-
Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.
Data Presentation: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Amount (for 10 mmol scale) | Notes |
| 2-(ethoxymethylene)malononitrile | 122.12 | 1.0 | 1.22 g | Starting material. Purity is crucial. |
| Methylamine (40% in H₂O) | 31.06 | 1.1 - 1.2 | ~0.85 - 0.93 mL | A slight excess helps drive the reaction to completion. |
| Ethanol | 46.07 | Solvent | 20-30 mL | Must be dry if a non-aqueous methylamine source is used. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the primary causes and how can I fix this?
A1: Low yields are a common frustration in imidazole synthesis.[5][6] The issue can typically be traced back to one of four key areas: reaction conditions, reagent quality, side reactions, or workup losses.
1. Suboptimal Reaction Temperature:
-
The Problem: The cyclization step requires sufficient thermal energy. However, excessive heat can cause decomposition of the starting materials or the product.
-
The Causality: The intramolecular cyclization has an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be impractically slow. Conversely, high temperatures can provide enough energy for alternative, undesired reaction pathways or decomposition, especially given the molecule's multiple reactive functional groups.
-
The Solution:
-
Ensure the initial reaction with methylamine is performed at a low temperature (0-10°C) to control the exothermic reaction and prevent side product formation.
-
For the cyclization step, ensure a consistent reflux. Use a heating mantle with a temperature controller and ensure good insulation of the reaction apparatus.
-
Optimize the reflux time. Monitor the reaction by TLC every 2-3 hours. Prolonged heating after completion can lead to degradation.
-
2. Reagent Purity and Stoichiometry:
-
The Problem: Impurities in starting materials or incorrect stoichiometry can halt the reaction or generate byproducts.
-
The Causality: The purity of 2-(ethoxymethylene)malononitrile is critical; any unreacted malononitrile or triethyl orthoformate can lead to side reactions. An insufficient amount of methylamine will result in an incomplete reaction, while a large excess can sometimes complicate purification.
-
The Solution:
-
Use freshly purified or high-purity 2-(ethoxymethylene)malononitrile.
-
Accurately measure the methylamine solution. A slight excess (10-20%) is generally optimal.
-
If using methylamine gas or a solution in an organic solvent, ensure the solvent is dry, as water can sometimes interfere with cyclization efficiency.
-
3. Incomplete Reaction:
-
The Problem: The reaction stalls before all the intermediate is converted to the product.
-
The Causality: This is often linked to temperature or insufficient reaction time. The cyclization step can be slower than the initial formation of the acyclic intermediate.
-
The Solution:
-
Confirm reaction completion using TLC. The product is typically more polar than the intermediate. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane 7:3) for clear separation.
-
If the reaction has stalled, consider extending the reflux time by an additional 4-6 hours.
-
4. Product Loss During Workup:
-
The Problem: Significant loss of product occurs during isolation and purification.
-
The Causality: this compound has moderate solubility in ethanol, especially when hot. Using too much solvent for recrystallization or washing the precipitate with room-temperature solvent will dissolve a substantial portion of the product.
-
The Solution:
-
During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product.
-
Always cool the solution thoroughly (0-5°C) for an extended period (at least 1 hour) before filtration to maximize precipitation.
-
Wash the filtered crystals with a minimal amount of ice-cold solvent.
-
Troubleshooting Workflow Diagram
References
Technical Support Center: Synthesis of Purines from Aminoimidazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of purines from aminoimidazole precursors. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to help you navigate the common challenges encountered during these synthetic routes. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to proactively optimize your reactions for higher yields and purity.
Part 1: Frequently Asked Questions (FAQs) - Common Byproducts and Issues
This section addresses the most common issues encountered during the synthesis of purines from aminoimidazole precursors, providing insights into their causes and prevention.
FAQ 1: My reaction is producing a significant amount of a byproduct with a mass 16 units higher than my target purine. What is it and how can I prevent its formation?
Answer:
This is a classic case of N-oxide formation . The additional 16 mass units correspond to an oxygen atom, which in this context, typically forms an N-oxide on one of the nitrogen atoms of the purine ring system.
Causality:
N-oxide formation is often observed when using precursors like 4-nitroimidazoles, which are reduced to 4-aminoimidazoles in situ or in a preceding step.[1] During the cyclization to form the purine ring, particularly when using orthoesters, a side reaction can occur where the oxime group (if present as in some synthetic routes) or residual oxidizing species can lead to the formation of a purine mono-N-oxide.[1] This is especially prevalent if the reaction conditions are not strictly controlled.
Prevention and Mitigation:
-
Strict Anaerobic Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen, which can contribute to oxidation.
-
Purity of Starting Materials: Ensure complete reduction of any nitro groups on your imidazole precursor before proceeding with cyclization. Residual nitro compounds can act as oxidants.
-
Choice of Cyclizing Agent: In some cases, the choice of cyclizing agent can influence N-oxide formation. If you are using a method that is prone to this side reaction, consider alternative cyclization strategies.
-
Controlled Reaction Temperature: Avoid excessive heating, as higher temperatures can sometimes promote side reactions, including oxidation.
Troubleshooting Protocol: Minimizing N-Oxide Formation
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Assemble your reaction glassware and flame-dry it under vacuum, then backfill with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Starting Material Purity Check: Before the cyclization step, analyze your aminoimidazole precursor by TLC, LC-MS, or ¹H NMR to ensure the complete absence of the nitro-imidazole starting material.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the N-oxide byproduct is observed early on, it may be necessary to stop the reaction and optimize the conditions.
FAQ 2: I am getting a mixture of two isomeric products that are very difficult to separate. What is happening?
Answer:
You are likely encountering a common challenge in purine synthesis: a lack of regioselectivity , most frequently observed during the alkylation of the purine ring. This typically results in a mixture of N7- and N9-alkylated isomers .[2][3]
Causality:
The purine ring system has multiple nitrogen atoms that can be alkylated. The N7 and N9 positions of the imidazole portion of the purine are often both nucleophilic, leading to the formation of a mixture of products when an alkylating agent is introduced. The ratio of these isomers can be influenced by several factors, including the nature of the substituent at the C6 position, the choice of base and solvent, and the reaction temperature.[2][3]
Prevention and Mitigation:
-
Steric Hindrance: One effective strategy is to introduce a bulky substituent at the C6 position of the purine ring. This can sterically hinder the N7 position, favoring alkylation at the less hindered N9 position.[2]
-
Kinetic vs. Thermodynamic Control: In some cases, reaction conditions can be tuned to favor one isomer over the other. For instance, using a strong, non-nucleophilic base at low temperatures may favor the kinetically preferred product, while higher temperatures might lead to the thermodynamically more stable isomer.
-
Protecting Groups: Although more synthetically demanding, the use of protecting groups can offer a high degree of regiocontrol.
-
Catalyst-Controlled Alkylation: Recent advances have shown that specific catalysts, such as SnCl₄, can direct the alkylation to the N7 position under certain conditions.[3]
Troubleshooting Protocol: Improving Regioselectivity of Purine Alkylation
-
Analyze Isomer Ratio: First, determine the ratio of your N7 and N9 isomers using ¹H NMR or HPLC.
-
Solvent and Base Screening: Systematically screen different solvents (e.g., DMF, acetonitrile, THF) and bases (e.g., NaH, K₂CO₃, DBU). Polar aprotic solvents often favor N9 alkylation.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to see if kinetic control can improve the isomer ratio.
-
Consider a Directed Synthesis: If achieving high regioselectivity is critical, you may need to redesign your synthesis to introduce the desired alkyl group on the imidazole precursor before cyclization into the purine.
FAQ 3: My reaction is not going to completion, and I have a significant amount of a polar, water-soluble byproduct. What could this be?
Answer:
A common issue, especially when working with formylating agents like formic acid or formamide at high temperatures, is the hydrolysis of intermediates . The polar, water-soluble byproduct is likely a result of the breakdown of your aminoimidazole precursor or a formylated intermediate.
Causality:
Aminoimidazoles, particularly those with carboxamide or other functional groups, can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. The formylated intermediates are also prone to hydrolysis, which can prevent the final ring-closure to the purine. This can lead to the formation of various acyclic byproducts.
Prevention and Mitigation:
-
Anhydrous Conditions: Ensure that all your reagents and solvents are strictly anhydrous. Moisture can readily hydrolyze sensitive intermediates.
-
Controlled Temperature: While heat is often required for cyclization, excessive temperatures can promote decomposition. Determine the optimal temperature for your specific reaction through careful experimentation.
-
Choice of Cyclizing Agent: Some cyclizing agents are more prone to causing hydrolysis than others. For example, using a pre-formed orthoester might be milder than using formic acid at high temperatures.
-
Reaction Time: Monitor your reaction closely and avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems during purine synthesis from aminoimidazoles.
Guide 1: Low Yield of the Desired Purine
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Reaction (Starting material remains) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature incrementally while monitoring by TLC/LC-MS. |
| Poor quality of cyclizing agent. | Use freshly distilled or high-purity cyclizing agents (e.g., formic acid, triethyl orthoformate). | |
| Deactivation of catalyst (if applicable). | Ensure the catalyst is active and used in the correct loading. | |
| Formation of Multiple Byproducts | Reaction conditions are too harsh. | Lower the reaction temperature and monitor for improvement. |
| Presence of moisture or oxygen. | Ensure strictly anhydrous and inert reaction conditions. | |
| Impure starting materials. | Purify the aminoimidazole precursor before the cyclization step. | |
| Product Degradation | Product is unstable under the reaction conditions. | Reduce the reaction time and temperature. Consider a milder cyclization method. |
Guide 2: Difficult Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting Impurities on Silica Gel | Byproducts have similar polarity to the product. | Switch to a different chromatography technique. Reverse-phase HPLC (RP-HPLC) is often effective for purifying purines and their byproducts.[4][5] |
| Isomeric products are present. | For N7/N9 isomers, RP-HPLC with a shallow gradient is often required for separation.[4] Consider derivatization to separate the isomers, followed by deprotection. | |
| Product Streaking on Silica Gel Column | The purine product is basic and interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) to improve peak shape.[5] |
| Alternatively, use an amine-functionalized silica column.[5] |
Part 3: Experimental Protocols and Data Visualization
This section provides detailed experimental protocols for key procedures and visual aids to understand the reaction pathways.
Protocol 1: General Procedure for Purine Synthesis via Traube-like Cyclization
This protocol provides a general framework. Specific conditions will need to be optimized for your particular substrates.
-
Preparation of the Aminoimidazole Precursor: Ensure your 5-aminoimidazole-4-carboxamide (or related aminoimidazole) is pure and dry.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aminoimidazole precursor (1.0 eq).
-
Addition of Cyclizing Agent: Add the cyclizing agent. For example:
-
Formic Acid: Add an excess of 98-100% formic acid (e.g., 10-20 equivalents or as the solvent).
-
Triethyl Orthoformate: Add triethyl orthoformate (3-5 eq) and a catalytic amount of a weak acid (e.g., acetic acid).
-
-
Reaction Conditions: Heat the reaction mixture to reflux (or the desired temperature) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess cyclizing agent and solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
-
Protocol 2: HPLC Purification of Substituted Purines
This protocol outlines a general method for the purification of purine compounds using reverse-phase HPLC.[4]
-
Analytical Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the retention time of your target compound and impurities.
-
Optimization: Develop a focused gradient around the elution time of your target compound to achieve optimal separation from byproducts.
-
-
Preparative Purification:
-
Column: C18, 21.2 x 250 mm, 10 µm (or appropriate size for your scale).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO) and dilute with the initial mobile phase if possible.
-
Injection: Inject the sample onto the preparative column.
-
Gradient: Use the scaled-up, optimized gradient from your analytical method.
-
Fraction Collection: Collect fractions corresponding to the peak of your target compound.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions.
-
Remove the solvent by lyophilization or rotary evaporation.
-
Diagrams
Caption: Workflow for the synthesis and purification of purines.
Caption: Common byproduct formation pathways in purine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. teledynelabs.com [teledynelabs.com]
purification of polar heterocyclic compounds like 5-Amino-4-cyano-1-methylimidazole
Introduction: Navigating the Challenges of Polar Heterocycle Purification
Polar heterocyclic compounds, such as 5-Amino-4-cyano-1-methylimidazole, are foundational scaffolds in medicinal chemistry and materials science. However, their polarity, which is often desirable for biological activity and solubility, presents significant purification challenges.[1] These molecules frequently exhibit poor retention in standard reversed-phase chromatography, complex solubility profiles, and a high affinity for polar stationary phases, leading to issues like peak tailing and poor recovery.
This guide provides a troubleshooting framework designed by application scientists for researchers in the field. It moves beyond simple protocols to explain the underlying principles of separation science, empowering you to make informed decisions and rationally design robust purification strategies.
Section 1: Chromatographic Purification Strategies (FAQs)
Chromatography is the workhorse of purification, but a one-size-fits-all approach is doomed to fail with highly polar analytes. This section addresses the most common chromatographic hurdles.
FAQ 1: My compound, this compound, elutes in the void volume on my C18 column. What is happening and how do I fix it?
Answer:
This is the most common issue when purifying polar compounds using traditional reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Causality (The "Why"): Standard C18 columns have a nonpolar, hydrophobic stationary phase. Separation occurs based on hydrophobic interactions between the analyte and the stationary phase. Your compound, being highly polar, has a much stronger affinity for the polar mobile phase (typically a mixture of water and acetonitrile/methanol) than for the nonpolar C18 chains. Consequently, it doesn't "stick" to the column and is washed out immediately with the solvent front (the void volume).[1][3][4]
-
Troubleshooting & Solutions:
-
Switch to a Polar-Compatible RP Column: Use a column specifically designed for polar analytes. "Polar-embedded" or "polar-endcapped" phases have functional groups that prevent the bonded phase from collapsing in highly aqueous mobile phases ( >95% water), allowing for sufficient retention of polar compounds.[3][5] Some modern phases can even operate in 100% aqueous conditions.[6]
-
Adjust Mobile Phase pH: Your compound has a basic amino group. At neutral or high pH, this group is deprotonated and less polar. At low pH (e.g., using 0.1% formic or trifluoroacetic acid), it becomes protonated (R-NH3+), making it even more polar. To increase retention on a reversed-phase column, you would ideally want to suppress its ionization. However, for a basic compound, this requires a high pH, which can damage traditional silica-based columns. A more practical approach for polar bases is often to switch to an alternative chromatography mode like HILIC.[7]
-
Embrace Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for retaining and separating very polar compounds. It uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[8] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention.[8][9]
-
Decision Workflow: Choosing the Right HPLC Method
The following diagram outlines a logical decision-making process for selecting a purification strategy.
References
- 1. waters.com [waters.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. quora.com [quora.com]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
overcoming side reactions in the cyclization of 5-Amino-4-cyano-1-methylimidazole
Welcome to the technical support center for the synthesis and purification of 5-Amino-4-cyano-1-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the cyclization process. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying causes and provides actionable protocols to mitigate the problem.
Question 1: My reaction is producing a significant amount of a formimidoyl byproduct alongside my desired this compound. How can I prevent this?
Root Cause Analysis: The formation of a 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazole derivative versus the desired 5-amino-4-cyano-1-arylimidazole is often highly dependent on the choice of base used to induce cyclization.[1][2] Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) tend to favor the formation of the formimidoyl intermediate, which may not fully convert to the final product under certain conditions.[2] Conversely, a stronger, nucleophilic base like potassium hydroxide (KOH) can facilitate the hydrolysis of the formimidoyl group, leading to the desired cyanoimidazole.[2]
Troubleshooting Protocol:
-
Base Selection: Switch from a non-nucleophilic base like DBU to an aqueous solution of a strong, nucleophilic base such as potassium hydroxide or sodium hydroxide.[2]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for the complete conversion of the formimidoyl intermediate.
-
pH Control: Ensure the reaction medium is sufficiently basic to promote the hydrolysis of the formimidoyl group. The pH should be carefully monitored and adjusted as needed.
Question 2: I am observing an unexpected N-acylated byproduct. What is the source of this impurity and how can I eliminate it?
Root Cause Analysis: The presence of an N-acylated byproduct suggests a side reaction with an acylating agent.[3] This can occur if your starting materials are contaminated with acyl chlorides or if the reaction is performed in a solvent that can act as an acylating agent under the reaction conditions. The amino group of the imidazole is nucleophilic and can react with electrophilic acyl sources.
Troubleshooting Protocol:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the absence of any residual acylating agents from previous synthetic steps.
-
Solvent Choice: Use a non-reactive, aprotic solvent. If an acylating agent is necessary for a preceding step, ensure its complete removal before initiating the cyclization.
-
Protective Group Strategy: If the presence of an acylating agent is unavoidable, consider protecting the exocyclic amino group before the cyclization step. The protecting group can be removed in a subsequent step.
Question 3: The yield of my desired product is consistently low, and I have a complex mixture of unidentifiable byproducts. What general strategies can I employ to optimize the reaction?
Root Cause Analysis: Low yields and complex byproduct profiles often point to suboptimal reaction conditions, such as incorrect temperature, solvent, or catalyst. The stability of the starting materials and intermediates can also be a factor.
Optimization Workflow:
-
Temperature Screening: Perform the reaction at various temperatures to determine the optimal balance between reaction rate and byproduct formation. Start with room temperature and incrementally increase or decrease the temperature.
-
Solvent Screening: The polarity and proticity of the solvent can significantly influence the reaction pathway. Screen a range of solvents with varying properties (e.g., aprotic polar, protic polar, nonpolar).
-
Catalyst Evaluation: If applicable, investigate the effect of different catalysts. For imidazole synthesis, both acid and base catalysis can be relevant.[4][5] The choice of catalyst can influence the reaction mechanism and selectivity.
Table 1: Suggested Screening Conditions for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | DBU | KOH (aq) | NaH |
| Solvent | Acetonitrile | Ethanol | THF |
| Temperature | Room Temp | 50 °C | Reflux |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is the general mechanism for the cyclization to form the imidazole ring?
The formation of the imidazole ring in this context typically proceeds through the cyclization of an N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidine intermediate.[2] The reaction is base-catalyzed, where the base abstracts a proton, initiating an intramolecular nucleophilic attack of an amino group onto a nitrile or a related electrophilic carbon, leading to ring closure.
What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and byproduct formation.
-
Mass Spectrometry (MS): Techniques like UPLC-Q-ToF-MS can be used for accurate mass determination and identification of byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and any isolated impurities.[2]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the nitrile (CN) and amino (NH₂) groups.[2]
Are there any safety precautions I should be aware of?
Yes, standard laboratory safety practices should always be followed. Specifically:
-
Handle all chemicals, especially strong bases and solvents, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware of the potential hazards of all reagents used. For example, some starting materials or byproducts may be toxic or irritant.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Influence of base selection on product formation.
Caption: General workflow for reaction optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Traube Purine Synthesis
Welcome to the technical support center for the Traube purine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic and versatile reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the yield, purity, and scalability of your purine synthesis.
Introduction to the Traube Purine Synthesis
First introduced by Wilhelm Traube in 1900, this method synthesizes purines by cyclizing a 4,5-diaminopyrimidine with a one-carbon source, most commonly formic acid.[1][2] The reaction involves the formylation of the 4,5-diaminopyrimidine followed by cyclodehydration to form the purine ring system.[3] This foundational reaction remains a cornerstone in the synthesis of a wide array of purine derivatives, including vital pharmaceuticals like caffeine, theophylline, and mercaptopurine.[1][2][4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the Traube synthesis can stem from several factors. Here’s a systematic approach to troubleshooting this common issue:
A1: Troubleshooting Low Yields
-
Purity of the Starting Pyrimidine: The purity of the 4,5-diaminopyrimidine is paramount. Impurities can interfere with the reaction, leading to incomplete conversion or the formation of side products.[7]
-
Recommendation: Recrystallize the starting pyrimidine before use. Verify its purity using techniques like NMR, melting point analysis, or HPLC.
-
-
Inefficient Cyclization: The cyclodehydration step is often the most critical and challenging part of the synthesis.
-
Recommendation:
-
Choice of Cyclizing Agent: While formic acid is traditional, other reagents can be more effective depending on the substrate.[8] Consider using orthoesters, such as triethyl orthoformate, which can act as both a formylating agent and a dehydrating agent, driving the reaction towards the cyclized product.
-
Reaction Temperature: Ensure the reaction is heated sufficiently to facilitate dehydration. Refluxing in a high-boiling solvent like 1,4-dioxane or toluene can be beneficial.[9] However, excessive heat can lead to degradation, so careful temperature control is crucial.
-
Acid Catalysis: The presence of an acid catalyst can promote cyclization. If not already part of your protocol, consider the addition of a catalytic amount of a strong acid like p-toluenesulfonic acid.
-
-
-
Incomplete Formylation: The initial formylation of the 5-amino group may be incomplete.[3]
-
Recommendation:
-
Excess Formic Acid: Use a significant excess of formic acid to drive the formylation to completion.
-
Reaction Time: Increase the reaction time for the formylation step to ensure complete conversion before proceeding to cyclization.
-
-
-
Side Reactions: Undesired side reactions can consume starting material and reduce the yield of the desired purine.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich diaminopyrimidine.
-
Q2: I am observing significant amounts of byproducts in my crude product. What are the common side reactions and how can I minimize them?
The formation of byproducts is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
A2: Minimizing Side Reactions
-
Incomplete Cyclization: The most common "byproduct" is often the uncyclized formylated intermediate.
-
Mitigation: As discussed in Q1, optimize the cyclization conditions by adjusting the temperature, using a more effective cyclizing agent, or adding a catalyst.
-
-
Oxidation: 4,5-Diaminopyrimidines are susceptible to oxidation, which can lead to colored impurities and a complex product mixture.
-
Mitigation:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere.
-
Antioxidants: In some cases, the addition of a small amount of a reducing agent like sodium dithionite can prevent oxidation.
-
-
-
Dimerization and Polymerization: At high concentrations and temperatures, the starting materials or intermediates can undergo self-condensation reactions.
-
Mitigation:
-
Controlled Addition: Add the cyclizing agent slowly to the reaction mixture to maintain a low instantaneous concentration of reactive intermediates.
-
Solvent Choice: Use a solvent that effectively solvates the reactants and intermediates to discourage aggregation.
-
-
The following diagram illustrates the general workflow and potential points for troubleshooting:
Caption: Troubleshooting workflow for the Traube purine synthesis.
Q3: What are the best practices for the work-up and purification of the final purine product?
Proper work-up and purification are critical for obtaining a high-purity product. The strategy will depend on the specific properties of the synthesized purine.
A3: Work-up and Purification Strategies
-
Initial Work-up:
-
Neutralization: If the reaction is performed in an acidic medium like formic acid, the first step is often to neutralize the excess acid. This can be done by carefully adding a base such as sodium hydroxide or sodium bicarbonate solution. The purine product may precipitate upon neutralization.
-
Solvent Removal: If a high-boiling organic solvent was used, it should be removed under reduced pressure.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid purine derivatives. The choice of solvent is crucial and may require some experimentation. Common solvents include water, ethanol, or mixtures thereof.
-
Flash Chromatography: For non-polar to moderately polar purines, silica gel chromatography can be an effective purification method.[10] Common eluent systems include mixtures of dichloromethane/methanol or hexane/ethyl acetate.[10] For more polar or basic purines, using an amine-functionalized silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation.[10]
-
Reverse-Phase HPLC: For highly polar or water-soluble purines, preparative reverse-phase HPLC is a powerful purification tool.[11] A C18 column with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid, is typically used.[10][11]
-
Table 1: Recommended Purification Techniques for Different Purine Classes
| Purine Class | Recommended Primary Technique | Alternative/Secondary Technique |
| Non-polar (e.g., with large alkyl/aryl groups) | Silica Gel Chromatography | Recrystallization |
| Moderately Polar (e.g., simple alkylpurines) | Recrystallization | Silica Gel Chromatography |
| Highly Polar/Basic (e.g., with multiple NH2/OH groups) | Reverse-Phase HPLC | Recrystallization from polar solvents |
Q4: I need to scale up my synthesis. What are the main challenges I should anticipate?
Scaling up a reaction from the lab bench to a pilot plant or industrial scale introduces new challenges.
A4: Scalability Considerations
-
Heat Transfer: The cyclodehydration step is often endothermic, requiring significant heat input. In large reactors, efficient heat transfer can be a challenge, potentially leading to uneven heating and the formation of byproducts.
-
Recommendation: Use a reactor with good heat transfer capabilities and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
-
-
Reagent Addition: The order and rate of reagent addition can have a significant impact on the reaction outcome at a larger scale.
-
Recommendation: Develop a robust addition protocol at the lab scale that can be reliably replicated in a larger reactor. Slow, controlled addition of the cyclizing agent is often beneficial.
-
-
Work-up and Isolation: Handling large volumes of solvents and solids during work-up and isolation can be problematic.
-
Recommendation:
-
Filtration: Ensure you have appropriate filtration equipment to handle large quantities of solid product.
-
Solvent Handling: Have a plan for the safe handling and disposal of large volumes of solvents.
-
Drying: A vacuum oven or other industrial drying equipment will be necessary to efficiently dry the final product.
-
-
-
Safety: The Traube synthesis may involve flammable solvents, corrosive acids, and potentially toxic reagents.
-
Recommendation: Conduct a thorough safety review before scaling up the reaction. Ensure all necessary safety precautions are in place, including proper personal protective equipment (PPE), ventilation, and emergency procedures.
-
Optimized Experimental Protocol: Synthesis of Theophylline
This protocol provides a detailed, step-by-step methodology for the synthesis of theophylline, a common pharmaceutical, using a modified Traube synthesis.
Materials:
-
1,3-Dimethyl-4,5-diaminouracil
-
Formic acid (98-100%)
-
Sodium hydroxide
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dimethyl-4,5-diaminouracil.
-
Formylation and Cyclization: Add an excess of formic acid to the flask. Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully neutralize the excess formic acid with a solution of sodium hydroxide. Theophylline will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude theophylline from hot water or an ethanol/water mixture to obtain the pure product.
-
-
Drying: Dry the purified theophylline in a vacuum oven at 60-80°C to a constant weight.
The following diagram illustrates the key steps in the synthesis of theophylline:
Caption: Step-by-step workflow for the synthesis of theophylline.
References
- 1. Traube purine synthesis | PPTX [slideshare.net]
- 2. Traube purine synthesis | PPTX [slideshare.net]
- 3. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 4. Sciencemadness Discussion Board - Caffeine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. teledynelabs.com [teledynelabs.com]
- 11. benchchem.com [benchchem.com]
troubleshooting low conversion rates in 5-Amino-4-cyano-1-methylimidazole reactions
Introduction
Welcome to the technical support center for the synthesis of 5-Amino-4-cyano-1-methylimidazole. This molecule is a critical precursor in the synthesis of various purine analogs and other biologically active compounds. Low conversion rates during its synthesis are a common yet surmountable challenge. This guide provides in-depth, field-proven insights and troubleshooting methodologies designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this reaction. Our approach is rooted in explaining the causality behind each experimental choice to empower you to optimize your reaction conditions effectively.
Core Reaction Pathway
The synthesis of 1-substituted 5-amino-4-cyanoimidazoles often proceeds from diaminomaleonitrile (DAMN) or its derivatives. A common strategy involves the formation of an N-substituted formamidine intermediate, which then undergoes a base-catalyzed intramolecular cyclization.
Caption: General synthetic route to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues leading to low conversion rates.
Q1: My reaction has a low conversion rate, and TLC analysis shows significant unreacted starting material, even after prolonged reaction times. What are the most likely causes?
A1: A stalled reaction points to several potential issues, primarily related to reaction kinetics and the activation energy of the key cyclization step. The most common culprits are insufficient base strength, suboptimal temperature, or the presence of inhibitors.
-
Causality - The Role of the Base: The critical step is the intramolecular cyclization of the formamidine intermediate. This requires the deprotonation of an amino group to initiate the nucleophilic attack on a nitrile carbon. If the base is too weak, this deprotonation does not occur efficiently, and the reaction stalls. Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often employed to facilitate this cyclization without promoting side reactions.[1][2] In some syntheses, a stronger base like potassium hydroxide (KOH) is necessary to drive the reaction to completion.[1][3]
-
Causality - Thermal Energy: While many variations of this synthesis proceed at room temperature, the activation barrier for cyclization can be substrate-dependent.[1][2] Insufficient thermal energy may lead to a slow or stalled reaction. Gentle heating can often provide the necessary energy to overcome this barrier. However, excessive heat can promote byproduct formation.[4][5]
Troubleshooting Steps:
-
Evaluate Your Base: If using a weak base (e.g., triethylamine), consider switching to a stronger base. A catalytic amount of DBU (e.g., 10 drops per gram of substrate) in a solvent like ethanol or ethyl acetate is a good starting point.[1] For a more robust approach, a stoichiometric amount of a stronger base like KOH in ethanol can be effective.[1]
-
Increase Temperature Incrementally: If the reaction is running at room temperature, try heating the mixture to 40-50°C and monitoring the progress by TLC. If necessary, increase to reflux temperature, but watch for the appearance of new, undesired spots on the TLC plate.
-
Ensure Anhydrous Conditions: The presence of water can interfere with the base and potentially hydrolyze nitrile groups or other sensitive functionalities. Ensure all glassware is oven-dried and use anhydrous solvents.
Q2: I'm observing the formation of significant byproducts, leading to a low yield of the desired product. What are these impurities, and how can I prevent them?
A2: Byproduct formation is typically due to competing reaction pathways or degradation of starting materials or products. In imidazole synthesis, common side reactions include the formation of alternative heterocyclic systems or polymerization.
-
Causality - Competing Reactions: Depending on the specific precursors, alternative cyclization or condensation reactions can occur. For instance, in related multicomponent syntheses, the formation of oxazole byproducts is a known competing reaction that can be suppressed by using an excess of the ammonia source or maintaining alkaline conditions.[4] While your reaction uses methylamine, the principle of favoring the desired pathway through stoichiometry and pH control remains relevant.
-
Causality - Reagent Purity: The purity of the starting formamidine or its precursors is critical. Impurities can lead to a cascade of undesired products.[4] Diaminomaleonitrile (DAMN), a common ultimate precursor, can be unstable and should be used when fresh or properly stored.
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting the reaction, confirm the purity of your N-methylformamidine intermediate using ¹H NMR and/or LC-MS. If impurities are detected, purify the intermediate by recrystallization or chromatography.
-
Control Stoichiometry and Order of Addition: Ensure precise molar ratios. When forming the amidine intermediate, slowly adding the amine to the formimidate can sometimes prevent side reactions.[4]
-
Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can lead to product degradation. Monitor the reaction closely using TLC and quench it once the starting material is consumed.
Q3: How critical are the solvent and base selection to the success of the cyclization step?
A3: The choice of solvent and base is paramount as it governs the solubility of reagents, the efficacy of the base, and the stability of intermediates. The interplay between them can dramatically affect the conversion rate.
-
Causality - Solvent Effects: The solvent plays a key role in the cyclization reaction.[6] Polar aprotic solvents like ethanol, ethyl acetate, or a mixture of the two are commonly used because they can dissolve the amidine precursor and the base while facilitating the ionic transition state of the cyclization.[1] Protic solvents like ethanol can participate in proton transfer, which can be beneficial with certain bases (like KOH).
-
Causality - Base and Byproduct Formation: The choice of base can dictate the final product. In the synthesis of related 1-aryl-5-amino-4-cyanoimidazoles, using DBU leads to a 5-amino-4-(cyanoformimidoyl)imidazole intermediate, whereas using a strong base like KOH directly yields the final 5-amino-4-cyanoimidazole product.[1][2][3] This implies that a weaker base may stall the reaction at an intermediate stage, which might be mistaken for a low conversion rate of the final product.
Troubleshooting Steps:
-
Perform a Solvent Screen: Set up small-scale parallel reactions in different solvents (e.g., Ethanol, Acetonitrile, THF, Dioxane) to identify the optimal medium for your specific substrate.
-
Match the Base to the Desired Outcome: If your goal is the direct formation of this compound, a strong base like KOH is often a more direct route.[1] If using DBU, be aware that an intermediate may form first, which might require subsequent treatment or harsher conditions to convert to the final product.
Data-Driven Optimization
Use the following table to guide your optimization experiments. Start with the baseline conditions and adjust one parameter at a time.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Base | DBU (catalytic) or KOH (1-2 eq.) | DBU is a non-nucleophilic strong base ideal for cyclization.[2] KOH is stronger and can drive sluggish reactions to completion.[1] |
| Temperature | 25°C to 80°C (Reflux in Ethanol) | Start at room temperature. Increase heat if the reaction stalls, but monitor for byproduct formation.[4][5] |
| Solvent | Ethanol, Ethyl Acetate, Acetonitrile | Ethanol is a common choice that works well with both DBU and KOH.[1] Anhydrous conditions are recommended. |
| Concentration | 0.1 M to 0.5 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions. |
| Reaction Time | 1 to 24 hours | Monitor by TLC. Over-extending the reaction time can lead to product degradation. |
Standardized Protocols
Protocol 1: TLC Monitoring of Reaction Progress
This protocol is essential for accurately tracking the consumption of starting material and the formation of the product, preventing premature or overly delayed workups.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: A starting point is 10-20% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Visualization: UV lamp (254 nm), and/or an iodine chamber or potassium permanganate stain.
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and letting the atmosphere saturate for 10 minutes.
-
At each time point (e.g., t=0, 1h, 2h, 4h), use a capillary tube to withdraw a small aliquot from the reaction mixture.
-
Spot the aliquot onto the TLC plate's baseline. Also spot the starting material as a reference.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry completely.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Calculate the Rf values for reference.
Protocol 2: Baseline Synthesis of this compound
This protocol provides a robust starting point for your experiments.
Procedure:
-
To a stirred suspension of the N'-(2-amino-1,2-dicyanovinyl)-N-methylformamidine (1.0 g, 1.0 eq) in anhydrous ethanol (20 mL), add a saturated solution of KOH in ethanol (1.5 eq) dropwise at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (as described in Protocol 1).
-
If the reaction is slow, gently heat the mixture to 50°C.
-
Once TLC indicates complete consumption of the starting material (typically 2-6 hours), cool the reaction mixture in an ice bath.
-
Neutralize the mixture carefully with a dilute acid (e.g., 1M HCl) or acetic acid until the pH is ~7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.[1]
Visual Troubleshooting Workflow
Use this flowchart to systematically diagnose issues with your reaction.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
References
Technical Support Center: Managing the Stability of 5-Amino-4-cyano-1-methylimidazole in Solution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Amino-4-cyano-1-methylimidazole. This guide is designed to provide practical advice, troubleshooting strategies, and answers to frequently asked questions regarding the stability of this compound in solution. Given the limited specific literature on this particular molecule, the guidance provided is based on established principles of imidazole chemistry, the reactivity of its functional groups (amino and cyano), and extensive experience with similar heterocyclic compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical structure, the primary factors of concern for the degradation of this compound are:
-
pH: The imidazole ring and the amino group are sensitive to pH. Both strongly acidic and strongly basic conditions can lead to instability and hydrolysis.[1][2][3]
-
Oxidation: The electron-rich imidazole ring and the amino group are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, or other oxidizing agents present in the solution.[1]
-
Light Exposure (Photodegradation): Imidazole-containing compounds can be sensitive to light, particularly UV radiation, which can induce degradation.[1]
-
Elevated Temperature: Higher temperatures will accelerate the rate of all potential degradation reactions.[1]
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to ensure the long-term viability of your compound.
| Form | Recommended Storage Conditions | Rationale |
| Solid Powder | Store at -20°C or lower, in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes thermal degradation, oxidation, and photodegradation. |
| Stock Solutions | Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store in single-use aliquots at -80°C in amber glass vials. | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound.[4] Storage at -80°C significantly slows down degradation kinetics. Amber vials protect from light.[1] |
Q3: What is the best solvent to use for dissolving this compound?
A3: The choice of solvent is critical for both solubility and stability.
-
Recommended Solvents: For initial dissolution, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often suitable for creating concentrated stock solutions. For aqueous experimental buffers, it is crucial to minimize the percentage of the organic stock solution (typically ≤0.5% v/v) to avoid solubility and toxicity issues in cell-based assays.
-
Solvents to Use with Caution: Protic solvents like methanol and ethanol can be used, but their potential to participate in reactions should be considered, especially during long-term storage.[5] Water is a polar solvent and can be used, but pH control is paramount.[6]
Q4: Can I expect the cyano group to be stable?
A4: The cyano (nitrile) group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would convert it into a carboxamide and subsequently a carboxylic acid.[7] This process is generally slow at neutral pH but can be a significant degradation pathway if solutions are not properly buffered.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a problem-and-solution framework for common issues that may arise during experimentation, likely linked to the compound's stability.
Problem 1: I am observing a gradual loss of my compound's expected biological activity over the course of an experiment.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| pH-induced Degradation | Measure the pH of your final experimental medium after adding the compound. Ensure it remains within a stable range (ideally pH 6-8). Use a buffer with sufficient capacity. | The imidazole ring's protonation state is pH-dependent, which can affect its stability and interaction with biological targets.[2][3] Deviations from the optimal pH can accelerate hydrolysis of the cyano group or degradation of the imidazole ring. |
| Oxidative Degradation | De-gas your aqueous buffers before use. Consider adding a small amount of an antioxidant like EDTA to chelate metal ions, if compatible with your experimental system. | Oxygen dissolved in aqueous media can lead to oxidation of the electron-rich amino-imidazole core.[1] Metal ions can catalyze these oxidative processes.[8] |
| Photodegradation | Protect your experimental setup (e.g., cell culture plates, reaction tubes) from direct light, especially from high-energy light sources. | Imidazole moieties can be susceptible to photodegradation, leading to loss of the active compound.[1] |
Problem 2: I see unexpected peaks appearing in my analytical results (e.g., HPLC, LC-MS) over time.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hydrolysis of the Cyano Group | Analyze your sample by LC-MS and look for masses corresponding to the addition of water (M+18, for the amide) or the replacement of the cyano group with a carboxylic acid (M+17, after loss of NH3). | This is a classic degradation pathway for nitriles in aqueous solutions, especially if the pH is not neutral.[7] |
| Oxidative Degradation | Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32). | The imidazole ring is prone to oxidation, which can lead to the formation of various oxidized byproducts.[1] |
| Dimerization or Polymerization | Search for masses corresponding to dimers (2M) or higher-order oligomers. | Highly reactive intermediates formed during degradation can sometimes react with parent molecules to form dimers or polymers. |
Hypothetical Degradation Pathways
The following diagram illustrates potential, chemically plausible degradation pathways for this compound based on the known reactivity of its functional groups. These are not confirmed pathways for this specific molecule but represent educated hypotheses to guide troubleshooting.
Caption: Potential degradation routes for this compound.
Section 3: Protocols for Stability Assessment
To proactively manage the stability of this compound, it is advisable to perform a preliminary stability assessment.
Protocol 1: Preliminary HPLC-Based Stability Assessment
This protocol provides a framework for a simple experiment to determine the short-term stability of the compound in your experimental buffer.
Objective: To assess the stability of this compound in a chosen buffer over a typical experimental timeframe.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Your experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Amber HPLC vials
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the Test Solution: Dilute the stock solution into your pre-warmed (e.g., 37°C) experimental buffer to a final concentration of 100 µM. Prepare enough volume for all time points.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the test solution, dilute it if necessary with the mobile phase, and inject it into the HPLC system. This will serve as your baseline.
-
Incubation: Incubate the remaining test solution under your normal experimental conditions (e.g., 37°C, protected from light).
-
Subsequent Time Points: Take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Immediately analyze each aliquot by HPLC.
-
HPLC Analysis: Use a gradient elution method, for example:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
Set the UV detector to a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point to the T=0 peak area to determine the percentage of the compound remaining.
-
Plot the percentage of compound remaining versus time. A significant decrease indicates instability under your experimental conditions.
-
Observe the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
Troubleshooting Workflow for Stability Issues
If you encounter stability problems, the following workflow can help you systematically identify and resolve the issue.
Caption: A systematic workflow for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]
Technical Support Center: Minimizing Dimer Formation in 5-Amino-4-cyano-1-methylimidazole Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Amino-4-cyano-1-methylimidazole. This document provides in-depth troubleshooting advice and optimized protocols to address the common challenge of dimer formation during synthesis, a critical side reaction that can significantly impact the yield and purity of target molecules, particularly in purine synthesis.
Section 1: Understanding Dimer Formation
This section addresses the fundamental principles behind the dimerization of this compound, providing the necessary theoretical background to diagnose and solve experimental issues.
Q1: What is dimer formation in this context, and what is the likely chemical mechanism?
Answer:
Dimer formation is an intermolecular side reaction where two molecules of this compound react with each other to form a larger, unwanted byproduct with double the molecular weight. This side reaction competes directly with the desired reaction (e.g., cyclization to form a purine), thereby reducing the yield of your target compound.
The structure of this compound contains two key reactive sites that drive this process: a nucleophilic amino group (-NH₂) and an electrophilic cyano group (-C≡N). The most probable mechanism for dimerization involves the nucleophilic attack of the amino group from one molecule onto the electrophilic carbon of the cyano group of a second molecule. This forms an amidine linkage between the two imidazole rings. This reaction is often catalyzed by the presence of a base, which can deprotonate the amino group, increasing its nucleophilicity.[1][2]
Below is a diagram illustrating the desired reaction pathway for purine synthesis versus the competing dimerization pathway.
Caption: Competing reaction pathways for this compound.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to dimer formation during your experiments.
Q2: My reaction yield is low, and I detect a significant peak at roughly double the mass of my starting material in my LC-MS analysis. How do I confirm this is a dimer?
Answer:
The observation of a mass peak at ~2x the mass of your starting material is strong evidence for dimerization. To confirm, follow these steps:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass for the byproduct. The measured mass should correspond precisely to the chemical formula of the dimer (C₁₂H₁₂N₁₀).
-
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of the suspected dimer. The fragmentation pattern should be consistent with the proposed amidine-linked structure. You would expect to see fragments corresponding to the loss of one of the imidazole monomers.
-
Proton NMR (¹H NMR): Isolate the byproduct if possible. The NMR spectrum of the dimer will be more complex than the starting material but should show a doubling of imidazole-related proton signals, albeit in slightly different chemical environments. Crucially, you should see the disappearance of the sharp singlet corresponding to the two protons of the primary amino group, replaced by broader signals from the new amidine N-H protons.
Q3: I have confirmed dimer formation is the primary issue. What are the most common experimental causes?
Answer:
Dimerization is a second-order reaction, meaning its rate is highly dependent on the concentration of the reactant. The most common causes are related to reaction conditions that favor this intermolecular reaction over the desired intramolecular (or intermolecular with a different reagent) one.
-
High Concentration: Running the reaction at too high a concentration of this compound dramatically increases the probability of two molecules colliding and reacting.
-
Incorrect Order of Addition: Adding the imidazole starting material all at once to the reaction mixture creates a transient high-concentration environment.
-
Excessive Base or Incorrect Base Choice: Strong, non-hindered bases can excessively deprotonate the amino group, making it highly nucleophilic and promoting the attack on the cyano group. The choice between a strong base like potassium hydroxide (KOH) and a weaker or more sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly alter the product distribution.[2]
-
High Temperature: While heat is often required to overcome the activation energy for the desired synthesis, excessive temperatures can also accelerate the rate of the competing dimerization side reaction.[3]
The following workflow can help diagnose the root cause of the issue.
Caption: Troubleshooting workflow for diagnosing dimer formation.
Section 3: Preventative Strategies & Optimized Protocol
Proactive measures are the most effective way to minimize dimerization. The core principle is to maintain a low effective concentration of the free, reactive this compound at all times.
Optimized Protocol for Minimizing Dimerization
This protocol describes a generic cyclization reaction to form a purine derivative, incorporating best practices to suppress dimer formation.
-
Reaction Setup:
-
To a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, add the solvent (e.g., N,N-Dimethylformamide) and the second reactant (e.g., triethyl orthoformate).
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-120 °C).
-
-
Slow Addition of Reactant:
-
Dissolve the this compound in a minimal amount of the reaction solvent.
-
Using a syringe pump, add the dissolved imidazole solution to the heated reaction mixture dropwise over a period of 2-4 hours. This is the most critical step to prevent a localized high concentration.
-
-
pH/Base Control:
-
If a base is required, choose a hindered organic base (e.g., DBU) over an inorganic one (e.g., KOH).[2]
-
Add the base to the main reaction flask before the slow addition of the imidazole, or co-add it slowly in a separate syringe. Do not pre-mix the base with the imidazole starting material for an extended period.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of starting material and the formation of both the desired product and the dimer byproduct.
-
Upon completion, proceed with the standard workup and purification procedure.
-
Key Parameter Optimization Summary
The following table summarizes the impact of key reaction parameters on the formation of the desired product versus the unwanted dimer.
| Parameter | Condition Favoring Dimer | Optimized Condition for Product | Rationale |
| Concentration | > 0.5 M | < 0.1 M (or use slow addition) | Dimerization is a second-order reaction; its rate is proportional to the square of the concentration. |
| Temperature | Excessively high (e.g., >150 °C) | Optimal for desired reaction (e.g., 100-120 °C) | High temperatures can accelerate all reactions, but often favor the lower activation energy pathway of dimerization.[3] |
| Base | Strong, non-hindered (KOH, NaOH) | Weaker, hindered (DBU, DIPEA) or catalytic amount | Controls the nucleophilicity of the amino group, preventing it from becoming overly reactive.[1][2] |
| Order of Addition | All at once ("batch" addition) | Slow, continuous addition | Maintains a pseudo-dilute environment, ensuring the imidazole reacts with the intended reagent rather than itself. |
Section 4: Frequently Asked Questions (FAQs)
Q4: Can the choice of solvent affect dimer formation?
Answer: Yes. Polar aprotic solvents like DMF or DMSO are common, but their ability to solvate ions can influence the reactivity of the deprotonated amino group. In some cases, a less polar solvent might reduce the nucleophilicity of the amine and slow dimerization. Quantum-chemical calculations on related compounds have shown that solvent, particularly water, can significantly affect photochemical pathways and stability, suggesting a strong influence on ground-state reactivity as well.[4][5] Experimenting with solvents like dioxane or toluene may be beneficial.
Q5: Are there any catalysts that can selectively promote the desired reaction over dimerization?
Answer: Lewis acid catalysts, such as Zirconium(IV) chloride (ZrCl₄), have been successfully used in related multi-component reactions to synthesize complex imidazoles.[6][7] A Lewis acid could potentially coordinate to the cyano group of the intended electrophile (e.g., an aldehyde or orthoformate), making it more reactive and favoring the desired reaction pathway over the uncatalyzed dimerization. This is an area worthy of experimental exploration.
Q6: Once the dimer has formed, is the reaction reversible?
Answer: Generally, no. The formation of the amidine linkage is thermodynamically stable under typical reaction conditions. It is not practically feasible to reverse the dimerization. Therefore, prevention is the only effective strategy. The focus must be on optimizing the forward reaction to minimize its formation from the outset.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on the photochemistry of 4-aminoimidazole-5-carbonitrile, a prebiotically plausible precursor of purines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Determination of 5-Amino-4-cyano-1-methylimidazole: An HPLC-Centric Approach
For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of 5-Amino-4-cyano-1-methylimidazole, a key building block in the synthesis of various therapeutic agents. Our focus will be a robust High-Performance Liquid Chromatography (HPLC) method, contextualized by its performance against alternative techniques.
The Analytical Imperative: Why Purity Matters
This compound is a polar heterocyclic amine whose reactivity makes it a valuable synthon. However, the very reactions that make it useful can also lead to a range of impurities. These can include unreacted starting materials, intermediates from incomplete cyclization, side-reaction products, and degradation products.[1][2] The control of these impurities is a critical issue for healthcare manufacturing, with regulatory bodies like the FDA and EMA imposing stringent requirements.[3] This guide is structured to provide a scientifically rigorous and practical framework for the purity analysis of this crucial intermediate.
Core Methodology: A Validated Reversed-Phase HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for pharmaceutical purity analysis due to its precision, versatility, and robustness.[4] For a polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point, offering excellent separation capabilities for a wide range of analytes.
Causality Behind Experimental Choices
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification of the main component from its potential impurities. The method proposed here is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]
-
Column Selection: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography. For polar analytes, a column with end-capping is crucial to minimize peak tailing caused by interaction with residual silanol groups on the silica support. A particle size of 3-5 µm provides a good balance between efficiency and backpressure for standard HPLC systems.[6][7]
-
Mobile Phase: The mobile phase is designed to provide good retention and selectivity for the analyte and its potential impurities.
-
Aqueous Component (Mobile Phase A): A phosphate buffer is chosen to maintain a consistent pH. For an amine-containing compound, a slightly acidic pH (e.g., pH 3.0) will ensure the amino group is protonated, leading to better peak shape and retention on a C18 column.
-
Organic Component (Mobile Phase B): Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is essential for a purity-profiling method. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.[8]
-
Detection: A Photodiode Array (PDA) detector is selected over a simple UV detector. A PDA detector acquires spectra across a range of wavelengths, which is invaluable for peak purity assessment and can help in the identification of unknown impurities by comparing their UV spectra to that of the main compound. The detection wavelength is chosen based on the UV absorbance maximum of this compound.
Experimental Workflow: HPLC Purity Determination
Caption: High-level workflow for HPLC purity analysis.
Detailed HPLC Protocol
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm (or λmax of the analyte).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 90 30.0 90 30.1 5 | 35.0 | 5 |
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).
-
Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Standard Concentration: Prepare a standard of known purity at the same concentration.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
For quantification of specific impurities, use an external standard method with reference standards for those impurities.
-
Comparative Analysis with Alternative Methodologies
While HPLC is the primary choice, other techniques offer different advantages and can be complementary. The choice of method often depends on the specific analytical need, such as higher throughput, orthogonal separation mechanisms, or analysis of volatile impurities.
| Feature | HPLC | UHPLC | Capillary Electrophoresis (CE) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Same as HPLC, but with smaller particles (<2 µm) and higher pressures.[3] | Separation of ions in an electric field based on charge-to-size ratio.[9] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Speed | Moderate (e.g., 30-40 min). | High (e.g., <10 min).[10] | Very High (e.g., <15 min).[11] | High (for volatile compounds). |
| Resolution | Good. | Excellent; superior for complex mixtures and trace impurities.[12] | Excellent; offers a different selectivity mechanism.[13] | Excellent (for volatile compounds). |
| Sensitivity | Good. | Very High; narrower peaks lead to better signal-to-noise.[14] | Good, but can be limited by small injection volumes.[11] | Very High (with specific detectors like FID or MS). |
| Ideal For | Routine QC, robust method development. | High-throughput screening, complex impurity profiling, trace analysis.[8] | Chiral separations, charged/highly polar molecules, orthogonal verification. | Volatile impurities, residual solvents. |
| Limitations | Longer run times compared to UHPLC. | Higher instrument cost, more sensitive to matrix effects.[14] | Lower precision for some applications, less robust than HPLC. | Analyte must be volatile and thermally stable. |
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a direct evolution of HPLC, utilizing columns with sub-2 µm particles. This results in significantly faster analysis times and higher resolution.[3] For a drug development setting where speed and sensitivity are paramount for screening large numbers of samples or detecting trace-level degradation products, UHPLC is the superior choice.[10] The fundamental principles of separation remain the same as HPLC, so method transfer is often straightforward.
Capillary Electrophoresis (CE)
CE offers a completely different separation mechanism based on the electrophoretic mobility of analytes in an electric field.[15] This makes it an excellent orthogonal technique to HPLC. If an impurity co-elutes with the main peak in HPLC, there is a high probability it will be separated by CE. CE is particularly powerful for charged and highly polar molecules and for chiral separations, which can be challenging by RP-HPLC.[11][13]
Gas Chromatography (GC)
GC is the preferred method for analyzing volatile or semi-volatile impurities. For this compound, its application would primarily be for detecting residual solvents from the synthesis process, rather than for the analysis of non-volatile related substances. The compound itself is unlikely to be suitable for direct GC analysis due to its polarity and probable thermal instability.
A Self-Validating System: Adhering to ICH Q2(R1)
To ensure the trustworthiness of the analytical data, the proposed HPLC method must be validated according to ICH Q2(R1) guidelines.[5][16] This involves a systematic evaluation of various performance characteristics.
Caption: Key validation parameters for an analytical method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, spiked samples, and subjecting the sample to stress conditions (acid, base, oxidation, heat, light).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
By systematically evaluating these parameters, the HPLC method is not just a protocol but a self-validating system that ensures the generation of reliable and reproducible data for the purity determination of this compound.
Conclusion
The purity analysis of this compound is most effectively and reliably achieved using a well-validated reversed-phase HPLC method. This technique provides the necessary specificity, precision, and accuracy to meet stringent pharmaceutical quality standards. While advanced techniques like UHPLC offer significant advantages in speed and resolution for high-throughput environments, and CE provides a valuable orthogonal separation mechanism, HPLC remains the foundational workhorse for routine quality control. The key to trustworthy purity determination lies not just in the choice of technique, but in the rigorous validation that underpins the method, ensuring its suitability for its intended purpose in the development of safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. chromtech.com [chromtech.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Video: Capillary Electrophoresis: Principle, Procedure and Applications [jove.com]
- 10. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. veeprho.com [veeprho.com]
- 13. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uhplcs.com [uhplcs.com]
- 15. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 16. starodub.nl [starodub.nl]
A Researcher's Guide to NMR Characterization of N-substituted 5-amino-4-cyanoimidazoles: A Comparative Approach
For researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds, the precise structural elucidation of N-substituted 5-amino-4-cyanoimidazoles is paramount. This class of molecules serves as a crucial scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for their characterization, providing unambiguous insights into their molecular architecture.
This guide offers an in-depth comparison of NMR techniques for the characterization of N-substituted 5-amino-4-cyanoimidazoles. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, address common challenges, and provide supporting data to ensure scientific integrity and empower you to confidently interpret your own findings.
The Central Role of NMR in Structural Verification
While techniques like Infrared (IR) spectroscopy can confirm the presence of key functional groups such as the nitrile (C≡N) stretch, typically observed around 2200-2230 cm⁻¹, and Mass Spectrometry (MS) verifies the molecular weight, only NMR provides the atom-level connectivity and electronic environment of the entire molecule.[1][2] This is critical for distinguishing between potential isomers and understanding the electronic effects of various N-substituents, which can significantly influence the biological activity of the compound.
A Comparative Analysis of NMR Techniques
The comprehensive characterization of N-substituted 5-amino-4-cyanoimidazoles relies on a combination of one- and two-dimensional NMR experiments. The three key nuclei for investigation are ¹H, ¹³C, and ¹⁵N.
¹H NMR: A First Look at the Molecular Skeleton
Proton NMR is the initial and most common step in the characterization process. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another.
For a typical N-substituted 5-amino-4-cyanoimidazole, the ¹H NMR spectrum will display characteristic signals for:
-
Imidazole Ring Proton (H2): This proton, located at the C2 position of the imidazole ring, typically appears as a sharp singlet. Its chemical shift is sensitive to the nature of the N1-substituent.
-
Amino Group Protons (-NH₂): The two protons of the primary amine at the C5 position usually appear as a singlet, which can sometimes be broadened due to quadrupole effects of the adjacent nitrogen or exchange with trace amounts of water in the solvent. The assignment of these protons can be confirmed by their disappearance upon D₂O exchange.[1]
-
N-substituent Protons: The chemical shifts and splitting patterns of the protons on the N-substituent provide direct evidence for its structure.
Expert Insight: The chemical shift of the imidazole H2 proton is a valuable diagnostic tool. Electron-withdrawing groups on the N-substituent will generally deshield this proton, causing it to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups will shield the H2 proton, shifting its resonance upfield.
¹³C NMR: Unveiling the Carbon Framework
Carbon-13 NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Key resonances in the ¹³C NMR spectrum of an N-substituted 5-amino-4-cyanoimidazole include:
-
Imidazole Ring Carbons (C2, C4, C5): The chemical shifts of these carbons are highly informative. The C2 carbon, situated between two nitrogen atoms, is the most deshielded. The C4 and C5 carbons, bearing the cyano and amino groups respectively, have distinct chemical shifts that can be influenced by the N-substituent.
-
Cyano Carbon (-C≡N): The carbon of the nitrile group typically resonates in the range of 115-125 ppm.
-
N-substituent Carbons: The signals for the carbons of the N-substituent confirm its structure.
Challenge Spotlight: Tautomerism
For imidazole derivatives that are unsubstituted on a nitrogen atom, prototropic tautomerism can occur, leading to a rapid exchange of the proton between the two ring nitrogens.[3][4] This can result in time-averaged signals in solution-state NMR, complicating spectral interpretation.[4] In such cases, solid-state NMR (CP-MAS) can be a powerful tool to "freeze out" the tautomers and observe the distinct signals for each form.[5] For N-substituted 5-amino-4-cyanoimidazoles, this is generally not an issue as the N1-position is blocked. However, it is a critical consideration for related imidazole systems. The difference in chemical shifts between C4 and C5 can be a diagnostic indicator of the predominant tautomer state.[6]
¹⁵N NMR: A Deeper Dive into the Heterocyclic Core
Nitrogen-15 NMR, while less commonly employed due to its lower sensitivity and the low natural abundance of the ¹⁵N isotope, can provide invaluable information about the electronic structure of the imidazole ring. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and involvement in bonding and tautomeric equilibria.[7][8]
For N-substituted 5-amino-4-cyanoimidazoles, one would expect to observe signals for:
-
Imidazole Ring Nitrogens (N1 and N3): The chemical shift of N1 will be significantly affected by the nature of the substituent. N3 will also be influenced, albeit to a lesser extent.
-
Amino Group Nitrogen (-NH₂): The nitrogen of the primary amine will have a characteristic chemical shift.
-
Cyano Group Nitrogen (-C≡N): The nitrogen of the nitrile group will also have a distinct resonance.
While specific ¹⁵N NMR data for this class of compounds is not widely reported in the literature, general trends for imidazoles suggest that the chemical shifts will be in the range of -150 to -250 ppm (relative to liquid NH₃).[9]
Comparative Data Analysis: The Influence of the N-Substituent
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for N-substituted 5-amino-4-cyanoimidazoles based on literature data. These values can serve as a valuable reference for researchers in the field.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | N-Aryl Substituent | N-Alkyl Substituent |
| Imidazole H2 | 7.1 - 7.7 | ~7.0 - 7.5 |
| Amino (-NH₂) | 5.6 - 6.9 | ~5.5 - 6.5 |
| Aromatic (Ar-H) | 7.0 - 8.0 | - |
| Alkyl (e.g., -CH₃) | - | ~3.5 - 4.0 |
Note: Chemical shifts can vary depending on the specific substituent and solvent used.[1]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | N-Aryl Substituent | N-Alkyl Substituent |
| Imidazole C2 | ~145 - 155 | ~140 - 150 |
| Imidazole C4 | ~95 - 105 | ~90 - 100 |
| Imidazole C5 | ~150 - 160 | ~145 - 155 |
| Cyano (-CN) | ~115 - 120 | ~115 - 120 |
| Aromatic (Ar-C) | ~110 - 140 | - |
| Alkyl (e.g., -CH₃) | - | ~30 - 40 |
Note: The assignment of C4 and C5 can be confirmed using 2D NMR techniques like HMBC.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for this class of compounds due to its excellent dissolving power. Other solvents such as deuterated chloroform (CDCl₃) or methanol (CD₃OD) may also be used, but it's important to be aware that chemical shifts can be solvent-dependent.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the presence of the -NH₂ protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The -NH₂ signal should disappear or significantly diminish.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower sensitivity of ¹³C, a longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
-
2D NMR (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for assigning quaternary carbons (like C4, C5, and the cyano carbon) and for confirming the connectivity between the N-substituent and the imidazole ring.
-
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the NMR characterization of an N-substituted 5-amino-4-cyanoimidazole.
Caption: A typical workflow for NMR characterization.
Beyond NMR: Complementary Techniques
While NMR is the cornerstone of structural elucidation, a comprehensive characterization often involves complementary analytical techniques:
-
Infrared (IR) Spectroscopy: Provides confirmation of functional groups, most notably the strong, sharp absorption of the nitrile group (C≡N) around 2200-2230 cm⁻¹.[1]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of the molecule.
Conclusion
The NMR characterization of N-substituted 5-amino-4-cyanoimidazoles is a multi-faceted process that provides a wealth of structural information. By employing a combination of ¹H, ¹³C, and potentially ¹⁵N NMR techniques, researchers can confidently determine the structure of these important heterocyclic compounds. A thorough understanding of the influence of N-substituents on chemical shifts, coupled with the use of 2D NMR for unambiguous assignments, is crucial for accurate and reliable characterization. This guide provides a framework for approaching this task with scientific rigor, enabling the advancement of research and development in medicinal chemistry and related fields.
References
- 1. asianpubs.org [asianpubs.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Purine Synthesis Pathways: De Novo and Salvage Routes
For researchers, scientists, and professionals in drug development, a comprehensive understanding of purine metabolism is fundamental. Purine nucleotides are not merely the building blocks of DNA and RNA; they are central to cellular energy homeostasis, signaling cascades, and the biosynthesis of essential cofactors.[1] Cells employ two distinct, yet interconnected, pathways to maintain their purine pools: the energy-intensive de novo synthesis pathway and the energy-efficient salvage pathway.[2] This guide provides an in-depth, comparative analysis of these two pathways, offering insights into their mechanisms, regulation, and the experimental methodologies used to investigate them.
Part 1: The Two Arms of Purine Production: A Head-to-Head Comparison
The cellular demand for purines is met by a finely tuned interplay between synthesizing these vital molecules from simple precursors (de novo) and recycling pre-existing purine bases and nucleosides (salvage).[3] While proliferating cells, such as those in tumors, have been traditionally thought to rely more on the de novo pathway to meet the high demand for nucleic acid synthesis, recent studies indicate that both pathways are crucial for tumor growth.[4][5] Differentiated tissues, in contrast, tend to favor the less energy-demanding salvage pathway under normal physiological conditions.[4]
Key Distinguishing Features
| Feature | De Novo Synthesis | Salvage Pathway |
| Starting Materials | Simple molecules: Ribose-5-phosphate, amino acids (glycine, glutamine, aspartate), CO₂, and one-carbon units (from THF).[6][7] | Preformed purine bases (adenine, guanine, hypoxanthine) and nucleosides from cellular turnover or diet.[2][6] |
| Energy Expenditure | High: Requires the consumption of multiple ATP molecules per purine nucleotide synthesized.[1] For every molecule of IMP generated from PRPP, five molecules of ATP are consumed.[1] | Low: Significantly more energy-efficient, consuming only one molecule of ATP per purine molecule.[4] |
| Pathway Complexity | Multi-step pathway involving at least 10 enzymatic reactions to produce the precursor inosine monophosphate (IMP).[1][8] | A more direct route involving one or two enzymatic steps.[9] |
| Key Enzymes | Amidophosphoribosyltransferase (PPAT), Glycinamide ribonucleotide formyltransferase (GART), Inosine monophosphate dehydrogenase (IMPDH).[1][7] | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), Adenine phosphoribosyltransferase (APRT).[6][10] |
| Physiological Role | Primary pathway for generating purines when salvage precursors are scarce or during rapid cell proliferation.[4] | Maintains purine homeostasis under normal conditions and in tissues with limited de novo capacity.[1][6] |
Part 2: A Deeper Dive into the Pathways
A thorough understanding of the enzymatic machinery and regulatory networks governing each pathway is critical for targeted therapeutic interventions.
The De Novo Pathway: Building from Scratch
The de novo synthesis of purines is a highly conserved and intricate process that assembles the purine ring onto a ribose-5-phosphate scaffold.[7] The pathway begins with the synthesis of 5-phosphoribosyl-α-pyrophosphate (PRPP) from ribose-5-phosphate, a product of the pentose phosphate pathway.[11] The first committed and rate-limiting step is the conversion of PRPP to 5'-phosphoribosylamine, catalyzed by amidophosphoribosyltransferase (PPAT).[10] This enzyme is subject to feedback inhibition by the end products of the pathway, namely AMP, GMP, and IMP, ensuring tight regulation of purine production.[10] The subsequent nine steps are catalyzed by a series of enzymes, some of which are multifunctional, to form inosine monophosphate (IMP), the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][12]
Recent research has unveiled a fascinating aspect of this pathway's organization: the formation of a dynamic multi-enzyme complex known as the "purinosome".[1][3] Under conditions of high purine demand, the enzymes of the de novo pathway cluster together, potentially near mitochondria, to facilitate the channeling of intermediates and enhance the efficiency of the entire process.[1][3] This spatial organization minimizes the diffusion of labile intermediates and provides proximity to the high ATP concentrations generated by mitochondria.[1]
Caption: The De Novo Purine Synthesis Pathway.
The Salvage Pathway: The Art of Recycling
The salvage pathway provides a more direct and energetically favorable route to nucleotide synthesis by recycling pre-existing purine bases and nucleosides.[13] This pathway is crucial for tissues with high rates of nucleic acid turnover and those with limited or absent de novo synthesis capabilities.[6] Two key enzymes dominate this pathway:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme salvages hypoxanthine and guanine by converting them into IMP and GMP, respectively, using PRPP as the ribose-phosphate donor.[6][10]
-
Adenine phosphoribosyltransferase (APRT): APRT salvages adenine to produce AMP, also utilizing PRPP.[1]
The activity of these enzymes is also regulated by their end products, with IMP and GMP inhibiting HGPRT, and AMP inhibiting APRT.[14]
References
- 1. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. differencebetween.com [differencebetween.com]
- 7. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 8. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Purine metabolism - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 14. microbenotes.com [microbenotes.com]
A Comparative Guide to Validating the Structure of 5-Amino-4-cyano-1-methylimidazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel bioactive compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. 5-Amino-4-cyano-1-methylimidazole and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their structural validation, however, necessitates a multi-pronged analytical approach. This guide provides an in-depth comparison of the three primary techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—supported by experimental data and protocols tailored for this important class of molecules.
The Imperative of Orthogonal Validation
No single analytical technique provides a complete structural picture. Each method interrogates different physical properties of a molecule, and their collective data provide a self-validating system. NMR spectroscopy reveals the connectivity and chemical environment of atoms in solution, Mass Spectrometry determines the molecular weight and elemental composition, and X-ray Crystallography provides the definitive three-dimensional arrangement of atoms in the solid state. Relying on a single method can lead to misinterpretation, particularly with complex heterocyclic systems where tautomerism and isomerism are common. This guide will dissect the causality behind the experimental choices for each technique and demonstrate how their combined application leads to irrefutable structural assignment.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Causality of Experimental Choices in NMR
For this compound derivatives, a suite of NMR experiments is typically employed. A standard ¹H NMR provides the initial overview of proton environments. The presence of the N-methyl group, the amino protons, and any aromatic protons on substituents can be readily identified. ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments, including the characteristic chemical shifts of the imidazole ring carbons and the nitrile carbon. To establish connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY identifies proton-proton couplings, while HSQC correlates protons to their directly attached carbons. For establishing long-range connectivities, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial, for instance, to confirm the position of the methyl group on the N1 nitrogen by observing a correlation between the methyl protons and the C2 and C5 carbons of the imidazole ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid exchange of labile protons (e.g., NH₂) with solvent protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
2D NMR Acquisition (COSY, HSQC, HMBC): Acquire 2D spectra using standard pulse programs. These experiments provide crucial connectivity information.
Data Interpretation and Expected Resonances
The following table summarizes the expected chemical shift ranges for the core structure of this compound.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| N1 -CH₃ | ~3.5 - 4.0 (s) | ~30 - 35 | C2, C5 |
| C2 -H | ~7.0 - 7.5 (s) | ~135 - 145 | C4, C5 |
| C4 | - | ~95 - 105 | - |
| C5 | - | ~145 - 155 | - |
| CN | - | ~115 - 120 | - |
| NH₂ | ~5.5 - 7.0 (br s) | - | C4, C5 |
Note: Chemical shifts are approximate and can be influenced by substituents and solvent.
II. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is a fundamental piece of structural information. High-resolution mass spectrometry (HRMS) is particularly powerful, allowing for the determination of the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural clues.
Causality of Experimental Choices in MS
Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation, providing a "fingerprint" for the molecule. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred for determining the molecular ion with minimal fragmentation. For this compound derivatives, ESI-HRMS is an excellent choice to confirm the elemental formula. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion and study the resulting fragments, which can help in elucidating the structure.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition.
Expected Fragmentation Patterns
The fragmentation of imidazole derivatives in mass spectrometry often involves the cleavage of the imidazole ring and the loss of small neutral molecules. For this compound, characteristic fragmentation pathways could include:
-
Loss of HCN: From the imidazole ring or the nitrile group.
-
Loss of CH₃CN: A retro-Diels-Alder type fragmentation of the imidazole ring.
-
Loss of NH₂CN: Cleavage of the amino and cyano groups.
The presence of these characteristic fragments can provide strong evidence for the proposed structure.
III. Single-Crystal X-ray Crystallography: The Definitive Picture
Single-crystal X-ray crystallography is the gold standard for structural determination, providing an unambiguous three-dimensional model of the molecule in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions.
Causality of Experimental Choices in X-ray Crystallography
The primary challenge in X-ray crystallography is obtaining high-quality single crystals. This often requires screening a variety of crystallization conditions (solvents, temperature, etc.). Once a suitable crystal is obtained, the data collection and structure refinement process is relatively straightforward. For this compound derivatives, the resulting crystal structure will definitively confirm the connectivity of the atoms, the position of the methyl group on the N1 nitrogen, and the planarity of the imidazole ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or layering of a good solvent and a poor solvent.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. The structure is then solved and refined to yield the final atomic coordinates.
Example Crystallographic Data
| Parameter | Value for 5-amino-1-methyl-4-nitroimidazole [1] |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 14.6016(14) |
| b (Å) | 6.2077(6) |
| c (Å) | 12.9876(11) |
| β (°) | 100.742(3) |
This data provides a benchmark for what can be expected for derivatives of this compound.
Comparative Analysis of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ions. | Diffraction of X-rays by a single crystal. |
| Sample Phase | Solution | Gas/Solution | Crystalline Solid |
| Information Yield | Atomic connectivity, chemical environment, 3D structure in solution. | Molecular weight, elemental formula, fragmentation patterns. | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. |
| Strengths | Non-destructive, provides data on dynamic processes in solution. | High sensitivity, provides exact mass and elemental composition. | Unambiguous structure determination, absolute stereochemistry. |
| Limitations | Can be complex to interpret for large molecules, may not be suitable for insoluble compounds. | Provides limited connectivity information, fragmentation can be complex. | Requires a suitable single crystal, which can be difficult to grow; structure is static. |
Visualizing the Workflow
The logical flow of structural validation can be visualized as a sequential and complementary process.
Caption: Workflow for the structural validation of this compound derivatives.
Conclusion
The structural validation of this compound derivatives is a critical step in their development as potential therapeutic agents. A comprehensive and rigorous approach that combines NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential for unambiguous structure determination. Each technique provides unique and complementary information, and their collective interpretation forms a self-validating system that ensures the scientific integrity of the research. By understanding the principles, experimental protocols, and comparative strengths of these methods, researchers can confidently establish the structure of their novel compounds and proceed with further biological evaluation.
References
The Chemist's Compass: A Comparative Guide to the Efficacy of Purine Derivatives from Divergent Synthetic Routes
For the discerning researcher in drug discovery and medicinal chemistry, the synthetic pathway to a bioactive molecule is far from a trivial choice. It is a decision that profoundly influences not only the efficiency and scalability of production but also the ultimate biological efficacy of the compound. This guide provides an in-depth, objective comparison of the efficacy of purine derivatives synthesized via two distinct and widely employed strategies: the classical Traube synthesis and a modern multicomponent reaction (MCR) approach. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip you with the insights necessary to select the optimal synthetic route for your research endeavors.
The purine scaffold, a fusion of pyrimidine and imidazole rings, is a cornerstone of life, forming the basis of DNA and RNA, as well as vital cofactors and signaling molecules.[1][2] This inherent biological relevance makes purine derivatives a privileged class of compounds in drug discovery, with applications as anticancer, antiviral, and anti-inflammatory agents.[3][4][5] The journey from simple precursors to a potent purine-based drug candidate is a testament to the ingenuity of synthetic chemistry. Here, we will dissect two prominent pathways to these valuable molecules.
Synthetic Route 1: The Enduring Legacy of the Traube Synthesis
First reported in 1900, the Traube synthesis is a robust and versatile method for the preparation of purines.[6] This linear synthesis typically involves the condensation of a substituted pyrimidine with a source of the remaining two carbons and one nitrogen of the imidazole ring. A common variant of this approach, which we will detail here, utilizes a 4,5-diaminopyrimidine as the key intermediate.
The rationale behind this multi-step approach lies in its systematic and controlled construction of the purine core. Each step allows for purification and characterization, ensuring the integrity of the intermediates and minimizing the likelihood of complex side-product formation. This methodical nature is particularly advantageous when synthesizing novel derivatives where reaction outcomes may be less predictable.
Experimental Workflow: Traube Synthesis
Caption: Workflow of the Traube Synthesis for Purine Derivatives.
Detailed Protocol: Synthesis of a 6-Substituted Purine via Traube Synthesis
This protocol is a representative example for the synthesis of a 6-chloropurine derivative, a versatile intermediate for further functionalization.
Step 1: Nitration of 4-amino-6-hydroxypyrimidine.
-
To a stirred suspension of 4-amino-6-hydroxypyrimidine (1 eq.) in glacial acetic acid, slowly add a mixture of nitric acid and sulfuric acid at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto ice and collect the precipitated 4-amino-5-nitro-6-hydroxypyrimidine by filtration.
Step 2: Reduction to 4,5-diamino-6-hydroxypyrimidine.
-
Suspend the nitro-pyrimidine (1 eq.) in a mixture of water and ammonium hydroxide.
-
Add sodium dithionite (3-4 eq.) portion-wise while maintaining the temperature below 40°C.
-
Stir for 1-2 hours, then cool and collect the precipitated diaminopyrimidine.
Step 3: Cyclization to Hypoxanthine.
-
Heat the diaminopyrimidine (1 eq.) in an excess of formic acid under reflux for 2-3 hours.
-
Cool the reaction and collect the crude hypoxanthine.
Step 4: Chlorination to 6-Chloropurine.
-
Treat hypoxanthine (1 eq.) with phosphoryl chloride (POCl3) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture under reflux for 3-4 hours.
-
Carefully quench the reaction with ice water and neutralize to precipitate the 6-chloropurine.
Synthetic Route 2: The Efficiency of Multicomponent Reactions (MCRs)
In contrast to the linear nature of the Traube synthesis, multicomponent reactions (MCRs) offer a more convergent and atom-economical approach.[7] MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that contains substantial portions of all the reactants. This strategy is highly valued in modern medicinal chemistry for its ability to rapidly generate libraries of structurally diverse compounds.
The key advantage of MCRs is their operational simplicity and efficiency. By telescoping multiple synthetic steps into a single operation, they reduce the need for intermediate purification, minimize solvent waste, and can significantly shorten overall synthesis time.
Experimental Workflow: Multicomponent Synthesis
References
- 1. Synthetic Routes and Pharmacological Activities of Purine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 3. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 5-Amino-4-cyano-1-methylimidazole Cyclization
In the synthesis of complex heterocyclic scaffolds, particularly in drug discovery and materials science, the confirmation of a target molecular architecture is paramount. The intramolecular cyclization of ortho-amino-nitrile precursors, such as 5-Amino-4-cyano-1-methylimidazole, into fused ring systems like purine analogs, is a foundational transformation. However, verifying that this ring-closing reaction has proceeded to completion, and distinguishing the cyclized product from the starting material, requires a robust analytical strategy. An incomplete reaction or the presence of isomers can significantly impact downstream applications and biological activity.
This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for unequivocally confirming the cyclization of this compound. We will move beyond simple data reporting to explain the causal links between structural changes and their spectral manifestations, offering field-proven insights for researchers, scientists, and drug development professionals.
The Chemical Transformation: From Imidazole to Purine Analog
The core analytical challenge lies in differentiating the starting material from its cyclized isomer. The most probable intramolecular cyclization involves the nucleophilic attack of the C5-amino group onto the electrophilic carbon of the C4-cyano group. This transformation results in a fused dihydropyrimidine ring, yielding a structure like 4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-d]pyrimidine.
Caption: Proposed intramolecular cyclization pathway.
Since this is an isomerization reaction, both compounds share the exact same molecular formula (C₅H₆N₄) and molecular weight (122.13 g/mol ). This critical fact renders low-resolution mass spectrometry and elemental analysis insufficient for differentiation, necessitating a more nuanced, multi-technique approach.
Overall Analytical Workflow
A self-validating analytical workflow leverages the strengths of multiple spectroscopic methods. Each technique provides an independent line of evidence, and together they build an unassailable case for the structural assignment.
Caption: A multi-pronged workflow for structural validation.
Infrared (IR) Spectroscopy: The Unambiguous Reporter
Expertise & Experience: For this specific transformation, IR spectroscopy is arguably the most direct and conclusive method. Its power lies in its sensitivity to the vibrational modes of specific functional groups that are uniquely present in either the starting material or the product. The diagnostic region for this analysis is between 2300 cm⁻¹ and 1600 cm⁻¹.
Causality: The starting material possesses a nitrile group (C≡N), which has a strong, sharp, and highly characteristic stretching vibration. The cyclized product lacks this group entirely, but instead features a new imine (C=N) bond. This addition-elimination of functional groups provides a clear "on/off" signal in the IR spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Analysis |
| Cyano (C≡N) | Stretch | ~2220 - 2230 | Key signal for Starting Material. Its complete disappearance is strong evidence of successful cyclization.[1] |
| Primary Amine (N-H) | Stretch | ~3300 - 3500 (two bands) | Present in Starting Material. Will be replaced by different N-H signals in the product. |
| Primary Amine (N-H) | Scissor (bend) | ~1600 - 1650 | Present in Starting Material. This region may overlap with the product's C=N stretch. |
| Imine (C=N) | Stretch | ~1640 - 1690 | Key signal for Cyclized Product. Its appearance confirms the formation of the new ring system. |
| Amine/Imine (N-H) | Stretch | ~3100 - 3400 (one or more bands) | Present in Cyclized Product. The shape and number of bands will differ from the starting primary amine. |
Trustworthiness: A self-validating IR experiment involves observing two key events simultaneously:
-
Disappearance: The complete absence of the C≡N stretch around 2225 cm⁻¹.
-
Appearance: The emergence of a new C=N stretching band around 1660 cm⁻¹.
The presence of a peak at ~2225 cm⁻¹ indicates residual starting material, allowing for a qualitative or semi-quantitative assessment of reaction completion.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small, solvent-free sample (a few milligrams of the dried reaction product) directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Background Scan: With the crystal clean, run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key vibrational bands as detailed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: While IR confirms the change in functional groups, NMR spectroscopy provides a detailed map of the entire molecular skeleton. Both ¹H and ¹³C NMR are indispensable for proving the formation of the new heterocyclic ring and confirming the overall connectivity. The choice of a deuterated solvent is critical; DMSO-d₆ is ideal as it allows for the observation of exchangeable N-H protons.
Causality: Cyclization fundamentally alters the chemical environment of nearly every atom in the molecule. This change in electron density and connectivity leads to predictable shifts in the NMR spectra.
¹H NMR Analysis
The most telling changes occur with the N-H protons. The two protons of the starting material's primary amine (-NH₂) will appear as a single, often broad, resonance that will disappear upon addition of a D₂O shake. The cyclized product has two different types of N-H protons (one endocyclic, one exocyclic imine), which are expected to have distinct chemical shifts and may exhibit different exchange rates.
¹³C NMR Analysis
¹³C NMR offers the most definitive evidence of skeletal rearrangement. The carbon of the cyano group is highly deshielded and appears in a unique region of the spectrum. Its disappearance is a powerful indicator of cyclization. Concurrently, the carbon atoms of the imidazole ring will experience shifts due to the electronic changes imposed by the newly fused ring.
| Technique | Atom / Group | Expected Signal (Starting Material) | Expected Signal (Cyclized Product) | Significance for Analysis |
| ¹H NMR | -NH₂ (Amino) | Broad singlet, ~5.0-7.0 ppm | Signal Absent | Disappearance confirms consumption of the amino group. |
| ¹H NMR | -NH (Amine/Imine) | Signal Absent | Two distinct signals, likely > 7.0 ppm | Appearance of new, exchangeable protons confirms the new ring structure. |
| ¹H NMR | C2-H (Imidazole) | Singlet, ~7.5-8.0 ppm | Singlet, shifted (e.g., ~8.0-8.5 ppm) | Shift reflects the change in the heterocyclic electronic system. |
| ¹H NMR | N-CH₃ | Singlet, ~3.5-4.0 ppm | Singlet, slightly shifted | Minor shift confirms the N-methyl group is intact but in a modified environment. |
| ¹³C NMR | -C≡N (Cyano) | ~115-120 ppm[2][3] | Signal Absent | Most definitive evidence of cyclization. The cyano carbon is gone. |
| ¹³C NMR | C5 (bearing NH₂) | ~150-155 ppm | Shifted (now part of ring junction) | Change in chemical environment. |
| ¹³C NMR | C4 (bearing CN) | ~95-105 ppm | Shifted (now part of ring junction) | Change in chemical environment. |
| ¹³C NMR | C=N (Imine) | Signal Absent | ~155-165 ppm | Confirms new imine carbon. Appears in the region for sp² carbons bonded to nitrogen.[4] |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the dry sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure the spectral width covers the range from 0 to 14 ppm.
-
D₂O Exchange (Optional but Recommended): After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of signals confirms them as labile N-H protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the potential for quaternary carbons (like the cyano and imine carbons) to have long relaxation times. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to help distinguish between CH, CH₂, and CH₃ carbons.
Mass Spectrometry (MS): Confirming Composition and Fragmentation
Expertise & Experience: As the starting material and product are isomers, they have identical exact masses. Therefore, a standard low-resolution mass spectrum showing the molecular ion peak is insufficient for differentiation. The power of mass spectrometry is unlocked using High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition and, crucially, Tandem Mass Spectrometry (MS/MS) to probe the molecule's fragmentation pathways.
Causality: The stability of the molecular ion and its subsequent fragmentation are dictated by its structure. The fused bicyclic system of the cyclized product is generally more rigid and stable than the monosubstituted imidazole precursor. This difference in stability leads to distinct fragmentation patterns upon collision-induced dissociation (CID).
| Technique | Measurement | Starting Material | Cyclized Product | Significance for Analysis |
| HRMS (ESI-TOF) | Exact Mass [M+H]⁺ | Expected: 123.0665 | Expected: 123.0665 | Confirms the elemental composition (C₅H₇N₄⁺) for both. Does not distinguish between isomers. |
| Tandem MS (MS/MS) | Fragmentation Pattern | Likely fragments by loss of HCN or the cyano radical. Fragmentation of the imidazole ring itself. | More stable molecular ion. Fragmentation would likely involve the concerted breakdown of the fused ring system rather than simple loss of a substituent.[5] | Key for differentiation. The distinct fragmentation pathways serve as structural fingerprints. |
Trustworthiness: A robust MS analysis relies on a side-by-side comparison of the fragmentation spectra of the starting material and the purified product. The observation of a significantly different fragmentation pattern, particularly a more stable parent ion for the product, provides strong, independent evidence of the new cyclic structure.
Experimental Protocol: HRMS and MS/MS
-
Sample Preparation: Prepare dilute solutions (~1-10 µg/mL) of both the starting material and the reaction product in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
HRMS Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. Acquire the full scan spectrum in positive ion mode to confirm the [M+H]⁺ ion and its exact mass.
-
MS/MS Acquisition: Using a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole), select the [M+H]⁺ ion (m/z 123.07) as the precursor ion.
-
Collision-Induced Dissociation (CID): Apply increasing collision energy to the precursor ion in the collision cell and record the resulting fragment ions.
-
Data Analysis: Compare the fragmentation spectrum of the product to that of the starting material. Identify unique fragments and rational a loss pathways that are consistent with the proposed cyclized structure.
Conclusion
No single technique tells the whole story. The definitive confirmation of the cyclization of this compound is achieved through the convergence of evidence from multiple spectroscopic methods. The disappearance of the nitrile stretch in IR provides the initial, powerful confirmation. NMR spectroscopy then delivers the irrefutable structural blueprint , showing the loss of the cyano carbon and the rearrangement of protons and carbons into the new fused-ring system. Finally, tandem mass spectrometry acts as a crucial tie-breaker , confirming the isomeric nature of the product and revealing a unique fragmentation fingerprint consistent with the increased stability of the bicyclic architecture. By following this multi-technique, evidence-based workflow, researchers can have the utmost confidence in their synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Amino-4-cyano-1-methylimidazole in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates like 5-Amino-4-cyano-1-methylimidazole is paramount for ensuring reaction efficiency, purity of the final active pharmaceutical ingredient (API), and overall process control. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of this compound within a complex reaction mixture. We will delve into the nuances of various techniques, offering field-proven insights and detailed experimental protocols to ensure the generation of reliable and reproducible data.
The Analytical Challenge: Specificity in a Complex Matrix
A typical synthesis of this compound may involve precursors and generate by-products that are structurally similar to the target analyte.[1] Therefore, the primary challenge in its quantitative analysis is achieving specificity – the ability to unequivocally measure the analyte in the presence of these other components. This guide will compare and contrast High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
Comparative Overview of Analytical Techniques
Each analytical technique offers a unique set of advantages and limitations for the quantification of this compound. The choice of method will depend on factors such as the required sensitivity, the complexity of the reaction matrix, available instrumentation, and the stage of drug development.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC with UV Detection | Chromatographic separation based on polarity, followed by quantification using UV absorbance. | Widely available, robust, cost-effective, good for routine analysis. | Moderate sensitivity, potential for co-elution with impurities, requires a chromophore. | Routine process monitoring, purity analysis in later stages of development. |
| UHPLC-MS/MS | High-resolution chromatographic separation coupled with highly selective and sensitive mass detection. | Excellent sensitivity and selectivity, capable of identifying and quantifying trace-level impurities.[2] | Higher equipment cost and complexity, potential for matrix effects. | Impurity profiling, analysis of complex mixtures, early-stage development. |
| Quantitative NMR (qNMR) | Absolute quantification based on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the sample.[3] | No need for a reference standard of the analyte (a certified internal standard is used), provides structural information, non-destructive.[4][5] | Lower sensitivity compared to MS, requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures. | Purity assessment of reference standards, orthogonal quantification method for validation. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Experience: HPLC with UV detection is a workhorse in many pharmaceutical laboratories due to its reliability and ease of use. The key to a successful HPLC method for this compound lies in the careful selection of the stationary phase, mobile phase, and detection wavelength to achieve optimal separation from potential impurities. Given the polar nature of the amino and cyano groups, a reversed-phase C18 column is a good starting point. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, needs to be optimized to achieve a good peak shape and resolution. A wavelength of around 215 nm is often suitable for imidazole derivatives.[6]
Trustworthiness: A self-validating HPLC protocol must include system suitability tests (SSTs) to ensure the chromatographic system is performing as expected before sample analysis. Key SST parameters include retention time, peak area reproducibility, theoretical plates, and tailing factor.
Experimental Protocol: HPLC-UV for this compound
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition to a suitable concentration.
-
Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC-UV quantitative analysis.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Expertise & Experience: For complex reaction mixtures where specificity is a major concern, or when very low levels of the analyte need to be quantified, UHPLC-MS/MS is the method of choice. The high resolving power of UHPLC combined with the selectivity of tandem mass spectrometry (MS/MS) allows for the confident quantification of this compound, even in the presence of isomeric impurities. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. For a similar compound, 5-aminoimidazole-4-carboxamide, MRM transitions have been successfully used for quantification.[2]
Trustworthiness: To ensure the trustworthiness of UHPLC-MS/MS data, it is crucial to evaluate and mitigate matrix effects. This can be achieved by using a stable isotope-labeled internal standard or by performing a standard addition calibration.
Experimental Protocol: UHPLC-MS/MS for this compound
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient optimized for the separation of the analyte from its impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Quantifier: To be determined by infusing a standard solution of this compound.
-
Qualifier: A second product ion for confirmation.
-
-
Sample Preparation: Dilute the reaction mixture significantly with the initial mobile phase to minimize matrix effects.
-
Quantification: Use an external standard calibration curve with a suitable internal standard.
Logical Workflow for UHPLC-MS/MS Analysis
Caption: Workflow for UHPLC-MS/MS quantitative analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Expertise & Experience: qNMR is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance without the need for a specific reference standard of the analyte itself.[3] Instead, a certified internal standard of a different, stable compound is used. For this compound, a well-resolved proton signal, for instance, the methyl protons, can be used for quantification. The key to accurate qNMR is ensuring complete relaxation of the nuclei between pulses, which is achieved by using a long relaxation delay.
Trustworthiness: The accuracy of qNMR is highly dependent on the purity of the internal standard and the precise weighing of both the sample and the internal standard. The method's validity is further supported by demonstrating the linearity of the response and assessing its precision and accuracy.[4]
Experimental Protocol: qNMR for this compound
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with well-resolved signals that do not overlap with the analyte's signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30-90° (a smaller angle can reduce the relaxation delay).
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or more).
-
-
Data Processing:
-
Apply appropriate window function (e.g., exponential multiplication with a small line broadening).
-
Phase and baseline correct the spectrum.
-
Integrate the selected signals for the analyte and the internal standard.
-
-
Calculation: The concentration of the analyte is calculated using the following formula: P_A = (I_A / I_S) * (N_S / N_A) * (M_A / M_S) * (m_S / m_A) * P_S Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
A = Analyte
-
S = Internal Standard
-
Logical Workflow for qNMR Analysis
References
- 1. asianpubs.org [asianpubs.org]
- 2. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
assessing the biological activity of 5-Amino-4-cyano-1-methylimidazole derivatives versus known compounds
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern pharmacology, the quest for novel therapeutic agents with high efficacy and specificity is perpetual. Among the myriad of heterocyclic compounds, imidazole derivatives have emerged as a promising scaffold due to their diverse biological activities. This guide provides an in-depth comparative assessment of the biological activity of 5-Amino-4-cyano-1-methylimidazole derivatives against established therapeutic agents, namely Doxorubicin and Sorafenib. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of these emerging compounds.
Introduction: The Therapeutic Potential of Imidazole Scaffolds
The imidazole ring is a fundamental component of several essential biological molecules, including the amino acid histidine and purine bases of nucleic acids. This inherent biocompatibility has made it a privileged structure in medicinal chemistry, leading to the development of numerous drugs with a wide range of applications. The this compound core, in particular, has garnered significant attention for its potential as an anticancer agent. Preliminary studies suggest that derivatives of this scaffold may exert their cytotoxic effects through mechanisms that are both complementary and distinct from existing chemotherapeutics, opening new avenues for cancer treatment.
This guide will focus on a comparative analysis of these derivatives with two widely used anticancer drugs:
-
Doxorubicin: An anthracycline antibiotic that primarily functions through DNA intercalation and inhibition of topoisomerase II, leading to the disruption of DNA replication and repair.[1][2][3]
-
Sorafenib: A multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR.[4][5][6]
By juxtaposing the biological activities of the novel imidazole derivatives with these well-characterized drugs, we can better understand their potential advantages, limitations, and unique mechanistic features.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives has been primarily investigated in the context of their anticancer properties. The following sections detail their performance in key assays compared to Doxorubicin and Sorafenib.
Cytotoxicity Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for representative 5-amino-4-cyano-imidazole derivatives and the comparator drugs against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of 5-Amino-4-cyano-imidazole Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (Cervical) | 0.737 ± 0.05 | [7] |
| HT-29 (Colon) | 1.194 ± 0.02 | [7] | |
| Imine/amide-imidazole conjugate (ARK-4) | A-459 (Lung) | Low micromolar | [8] |
| Hep-G2 (Liver) | Low micromolar | [8] | |
| H-460 (Liver) | Low micromolar | [8] |
Table 2: IC50 Values of Doxorubicin and Sorafenib
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Doxorubicin | HepG2 (Liver) | 12.18 ± 1.89 | [9] |
| UMUC-3 (Bladder) | 5.15 ± 1.17 | [9] | |
| TCCSUP (Bladder) | 12.55 ± 1.47 | [9] | |
| BFTC-905 (Bladder) | 2.26 ± 0.29 | [9] | |
| HeLa (Cervical) | 2.92 ± 0.57 | [9] | |
| MCF-7 (Breast) | 2.50 ± 1.76 | [9] | |
| M21 (Melanoma) | 2.77 ± 0.20 | [9] | |
| A549 (Lung) | > 20 | [9] | |
| Sorafenib | HepG2 (Liver) | 5.93 - 8.51 | [10] |
| Huh7 (Liver) | 7.11 - 17.11 | [10] | |
| MDA-MB-231 (Breast) | 2.6 | [11] | |
| Raf-1 kinase | 0.006 | [6] | |
| B-Raf kinase | 0.022 | [6] | |
| VEGFR-2 | 0.090 | [6] |
The presented data indicates that certain 5-amino-4-cyano-imidazole derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar and even sub-micromolar range against specific cancer cell lines, comparable to or in some cases more potent than Doxorubicin and Sorafenib in similar cell lines.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism of action is paramount in drug development. The following sections explore the proposed mechanisms by which this compound derivatives exert their biological effects, in comparison to Doxorubicin and Sorafenib.
Inhibition of Topoisomerase II
Topoisomerase II is a crucial enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition is a validated anticancer strategy.
-
5-Amino-4-cyano-imidazole Derivatives: Mechanistic studies suggest that some of these derivatives selectively inhibit topoisomerase-II.[8] This mode of action is similar to that of Doxorubicin.
-
Doxorubicin: A well-established topoisomerase II poison, Doxorubicin stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[1][2][3]
-
Sorafenib: Does not directly target topoisomerase II.
The shared mechanism of topoisomerase II inhibition between the imidazole derivatives and Doxorubicin suggests a potential for similar efficacy in tumors sensitive to this mode of action.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The ability to induce apoptosis is a hallmark of many effective anticancer drugs.
-
5-Amino-4-cyano-imidazole Derivatives: Studies have shown that these compounds can induce apoptosis in cancer cells.[7][8] This is often associated with an increase in reactive oxygen species (ROS) levels and depolarization of the mitochondrial membrane.[8]
-
Doxorubicin: Induces apoptosis through multiple pathways, including the generation of reactive oxygen species and the activation of caspase cascades.[1][2]
-
Sorafenib: Promotes tumor cell death by downregulating anti-apoptotic proteins like Mcl-1.[4]
The pro-apoptotic activity of the imidazole derivatives is a key indicator of their therapeutic potential. Further investigation into the specific apoptotic pathways they modulate is warranted.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a fundamental characteristic of cancer.
-
5-Amino-4-cyano-imidazole Derivatives: The impact of these specific derivatives on the cell cycle requires further detailed investigation, though it is a common outcome for topoisomerase II inhibitors.
-
Doxorubicin: Can cause cell cycle arrest, primarily in the G2/M phase.[3]
-
Sorafenib: As a kinase inhibitor, it can indirectly lead to cell cycle arrest by blocking proliferative signaling pathways.[4]
Kinase Inhibition
-
5-Amino-4-cyano-imidazole Derivatives: While the primary mechanism appears to be topoisomerase II inhibition, the potential for kinase inhibitory activity should not be ruled out and warrants further investigation.
-
Sorafenib: A potent inhibitor of multiple kinases, including Raf-1, B-Raf, VEGFR, and PDGFR, which are crucial for tumor cell proliferation and angiogenesis.[4][5][6]
-
Doxorubicin: Does not function as a kinase inhibitor.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Cell Viability Assay (XTT Assay)
The XTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and vehicle control) and incubate for the desired period (e.g., 48 or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Incubation with XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to resolve interlocked DNA circles, a key catalytic function.
Protocol:
-
Reaction Setup: On ice, combine assay buffer, ATP, kinetoplast DNA (kDNA), and the test compound in a reaction tube.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel, while the catenated substrate remains in the well.
Western Blot for Apoptosis Markers (Bcl-2, Bax, Cleaved Caspase-3)
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanisms: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. profoldin.com [profoldin.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. benchchem.com [benchchem.com]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. oncology-central.com [oncology-central.com]
- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to Catalyst Performance in 5-Amino-4-cyano-1-methylimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-amino-4-cyano-1-methylimidazole, a crucial scaffold in medicinal chemistry, hinges on an efficient cyclization reaction. The choice of catalyst in this key step not only dictates the reaction's efficiency but can also fundamentally alter the structure of the resulting product. This guide provides an in-depth comparison of common catalytic systems, offering experimental insights to inform your synthetic strategy.
The Synthetic Pathway: A Two-Act Play
The preparation of this compound is elegantly achieved in a two-step sequence. Understanding this pathway is fundamental to appreciating the distinct roles of the catalysts involved.
-
Act I: Amidine Formation (Acid Catalysis) : The initial step involves the condensation of a primary amine (methylamine, in our target synthesis) with an activated diaminomaleonitrile derivative, typically ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate. This reaction is facilitated by an acid catalyst.
-
Act II: Intramolecular Cyclization (Base Catalysis) : The resulting N-methyl-N'-(2-amino-1,2-dicyanovinyl)formamidine intermediate undergoes an intramolecular cyclization to form the desired imidazole ring. This crucial transformation is mediated by a base catalyst.
This guide will focus primarily on the comparative performance of catalysts in the pivotal second act: the base-catalyzed cyclization.
Base Catalysts in the Cyclization Arena: A Head-to-Head Comparison
The selection of the base catalyst is a critical decision point in the synthesis of 5-amino-4-cyanoimidazoles. The strength and nature of the base directly influence both the reaction outcome and efficiency. Here, we compare two commonly employed catalysts, the strong inorganic base Potassium Hydroxide (KOH) and the milder organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
While specific data for the 1-methyl derivative is not extensively published, the performance of these catalysts in the synthesis of analogous N-aryl compounds provides a robust predictive framework.
| Catalyst | Product | Yield (%) | Reaction Time (hours) | Temperature (°C) |
| Potassium Hydroxide (KOH) | 5-Amino-1-aryl-4-cyanoimidazole | 75 - 90 | ~ 1 | Room Temperature |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 5-Amino-1-aryl-4-(cyanoformimidoyl)imidazole | 88 - 93 | 1 - 3 | Room Temperature |
Note: The data presented is for the synthesis of N-aryl-5-amino-4-cyanoimidazoles and serves as a reference for the synthesis of the 1-methyl analog.
The Causality Behind the Outcomes: A Mechanistic Perspective
The divergent results obtained with KOH and DBU can be attributed to their differing basicities and the subsequent reaction pathways they promote.
-
Potassium Hydroxide (Strong Base) : The potent hydroxide ion readily deprotonates the amino group of the formamidine intermediate. This initiates an intramolecular nucleophilic attack on one of the cyano groups, leading directly to the formation of the stable 5-amino-4-cyanoimidazole ring system. The strength of KOH ensures a rapid and direct cyclization.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Weaker Base) : DBU, being a non-nucleophilic organic base, is also effective at deprotonating the amino group to initiate cyclization. However, its milder nature appears to favor a different cyclization pathway where the formimidoyl group is retained, yielding the 5-amino-1-aryl-4-(cyanoformimidoyl)imidazole. This alternative product can, however, be subsequently converted to the desired 5-amino-1-aryl-4-cyanoimidazole by treatment with a strong base like KOH.[1][2]
Experimental Protocols: A Practical Guide
The following protocols are adapted from established procedures for N-aryl analogs and are presented as a robust starting point for the synthesis of this compound.
Step 1: Synthesis of N-(2-amino-1,2-dicyanovinyl)-N'-methylformamidine (Acid-Catalyzed)
This initial step is crucial for preparing the precursor for cyclization. An acid catalyst, such as methylammonium chloride (formed in situ or added), is believed to accelerate the reaction.[1]
Diagram of the Experimental Workflow:
Caption: Workflow for the acid-catalyzed synthesis of the formamidine intermediate.
Detailed Procedure:
-
In a round-bottom flask, suspend ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate (1 equivalent) in dry ethanol.
-
Add a catalytic amount of methylammonium chloride.
-
Add a solution of methylamine (1.1 equivalents) in ethanol dropwise at room temperature with stirring.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product is expected to precipitate from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-(2-amino-1,2-dicyanovinyl)-N'-methylformamidine.
Step 2: Synthesis of this compound (Base-Catalyzed Cyclization)
This is the final, critical step where the choice of catalyst will determine the product.
Diagram of the Reaction Pathway:
Caption: Divergent reaction pathways based on the choice of base catalyst.
Detailed Procedure (using KOH):
-
Suspend the N-(2-amino-1,2-dicyanovinyl)-N'-methylformamidine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a saturated aqueous solution of potassium hydroxide (approximately 1.2 equivalents) dropwise to the suspension at room temperature with vigorous stirring.
-
Continue stirring for approximately 1 hour, monitoring the reaction by TLC.
-
The product is expected to precipitate as a solid.
-
Collect the solid by filtration.
-
Wash the product with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the purified this compound under vacuum.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and frequently cited methods for the synthesis of structurally similar compounds. The distinct outcomes with different catalysts are mechanistically sound and have been consistently reported in the literature for a range of substrates. For self-validation in your laboratory setting, it is recommended to:
-
Monitor reaction progress closely by TLC: This will allow for the optimization of reaction times and ensure complete conversion of the starting material.
-
Characterize the final product thoroughly: Use spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of the synthesized imidazole and to ensure the absence of the cyanoformimidoyl intermediate when using KOH.
By understanding the underlying chemical principles and the distinct roles of the catalysts, researchers can make informed decisions to efficiently synthesize this compound and its derivatives for applications in drug discovery and development.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-4-cyano-1-methylimidazole
As researchers and developers, our responsibility extends beyond discovery and synthesis to include the safe management and disposal of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 5-Amino-4-cyano-1-methylimidazole, grounded in established safety principles and regulatory awareness. The procedural recommendations are synthesized from safety data for structurally related imidazole compounds, providing a robust framework in the absence of a singular, comprehensive Safety Data Sheet (SDS) for this specific molecule.
Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. Data from analogous imidazole structures, such as 5-Amino-1-methylimidazole and 5-amino-1H-imidazole-4-carbonitrile, indicate that this class of compounds must be handled as hazardous. The primary risks are associated with toxicity and irritation.
A summary of the Globally Harmonized System (GHS) classifications for related compounds highlights the potential risks:
| Hazard Class | GHS Hazard Statement (H-code) | Signal Word | Source(s) |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger | [1] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [2] |
| Serious Eye Damage | H318: Causes serious eye damage | Danger | [2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | [3] |
This table synthesizes data from related imidazole compounds to provide a conservative risk profile for this compound.
The causality behind these classifications lies in the chemical nature of the imidazole ring and its functional groups. The basic nitrogen atoms can cause corrosive effects on tissues, while the overall molecule can interfere with biological processes if ingested. Therefore, all waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.
Pre-Disposal Procedures: Segregation and Storage
Proper disposal begins at the point of generation. The integrity of your waste management system relies on meticulous segregation and storage to prevent dangerous reactions.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Designate a specific, dedicated waste container for this compound and its associated waste (e.g., contaminated gloves, wipes). The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a sealable, airtight lid to prevent the escape of dust or vapors.[4]
-
Labeling: Immediately label the waste container with its contents. The label must include:
-
The full chemical name: "Hazardous Waste: this compound"
-
Associated Hazard Pictograms (e.g., Skull and Crossbones, Corrosion)
-
The date of initial waste accumulation.
-
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be away from incompatible materials. The primary incompatibilities for imidazole compounds include:
-
Storage Conditions: Keep the container securely sealed in a cool, dry, and well-ventilated area.[5][6] Do not store it with foodstuff containers or in areas with high foot traffic.
Spill Management
Accidents occur, and a prepared response is critical to maintaining a safe laboratory environment. The appropriate response depends on the scale of the spill.
Protocol for Minor Spills (<25g in a well-ventilated area):
-
Alert Personnel: Notify all personnel in the immediate vicinity of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses or goggles, and chemical-resistant gloves. For fine powders, a dust respirator is recommended.[6]
-
Containment: Use dry cleanup procedures. DO NOT use water initially, as this can create a solution that is harder to contain.
-
Cleanup: Gently sweep up or vacuum the spilled solid.[6] Use explosion-proof vacuums if available. Place the collected material and any contaminated cleaning supplies (e.g., wipes) into a designated hazardous waste container.
-
Decontamination: Once the bulk material is collected, decontaminate the area with a suitable solvent or soap and water, followed by a final rinse with water. All decontamination materials must also be disposed of as hazardous waste.[6]
Protocol for Major Spills (>25g or any spill in a poorly ventilated area):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health & Safety (EH&S) department and, if necessary, call emergency services (e.g., 911).[4]
-
Secure the Area: Prevent re-entry until the emergency response team arrives and deems the area safe.
Approved Disposal Pathways
The ultimate disposal of this compound must comply with local, regional, and national regulations.[7] In-lab treatment is generally not recommended without specific, validated protocols and institutional approval. The preferred method is disposal via a licensed hazardous waste management facility.
The decision-making process for proper disposal is outlined below:
Disposal Decision Workflow for this compound.
Primary Disposal Methods:
-
Incineration: This is often the most suitable method for organic compounds. Admixture with a combustible material in a licensed apparatus ensures complete destruction of the chemical.[6]
-
Landfill: In some cases, after appropriate treatment (such as neutralization), the waste may be buried in a specifically licensed landfill that can accept chemical and pharmaceutical waste.[6]
It is critical to remember that you cannot contract with an outside vendor for waste collection without institutional approval. All hazardous waste disposal must be managed through your organization's designated channels, typically the EH&S department.[4]
Regulatory Compliance and Trustworthiness
This protocol serves as a comprehensive guide, but it is not a substitute for institutional and governmental regulations. Every step described must be cross-validated with your local requirements.
-
Institutional Policy: Your university or company's EH&S department is your primary resource. They provide specific guidance on waste handling, labeling, and pickup schedules.[4]
-
Local and National Regulations: All waste handling must be in accordance with local, state, and federal laws.[7] These regulations ensure that hazardous materials are managed in a way that protects human health and the environment.
By adhering to these rigorous procedures, you not only ensure your own safety but also uphold the scientific community's commitment to responsible environmental stewardship. This builds trust in our work and reinforces the integrity of our research from discovery to disposal.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 66787-75-5 Name: 5-Amino-1-methylimidazole [xixisys.com]
- 2. 5-amino-1H-imidazole-4-carbonitrile | C4H4N4 | CID 78777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Amino-4-cyano-1-methylimidazole
For the pioneering researchers and scientists in drug development, the synthesis of novel compounds is both an art and a science, demanding precision, expertise, and an unwavering commitment to safety. 5-Amino-4-cyano-1-methylimidazole, a key building block in various therapeutic pathways, presents a unique set of handling challenges. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding, ensuring that your innovative work is built on a foundation of safety.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is a compound that requires careful handling due to its potential health hazards. While a specific, comprehensive toxicological profile is not widely available, data from its Safety Data Sheet and analogous imidazole and nitrile compounds provide a strong basis for a cautious approach. The primary concerns are acute toxicity if swallowed, and the potential for severe skin and eye irritation or damage.
The imidazole ring, a common scaffold in pharmaceuticals, can exhibit a range of biological activities, and the presence of amino and cyano functional groups adds to the chemical reactivity and potential for biological interaction. The cyano group, in particular, warrants respect due to the potential for release of hydrogen cyanide under acidic conditions or during combustion.
GHS Hazard Classification Summary (Based on Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 1B or 2 | Causes severe skin burns and eye damage or causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[2][3] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child |
| Carcinogenicity | Suspected | Suspected of causing cancer[2] |
This table synthesizes data from related compounds and should be considered a conservative estimate of the potential hazards.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The rationale extends beyond simple barrier protection to minimizing the risk of both acute exposure and potential long-term health effects.
Core PPE Requirements:
-
Hand Protection: Impervious gloves are mandatory. Nitrile gloves are a common and effective choice, but it is essential to check the manufacturer's glove compatibility data for the specific solvent being used. Double-gloving is a recommended best practice, especially when handling the pure solid or concentrated solutions.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of severe eye damage, safety goggles are strongly recommended. A face shield should be worn in conjunction with goggles when there is a risk of splashes or when handling larger quantities.[2]
-
Skin and Body Protection: A lab coat is essential. For operations with a higher risk of splashes or dust generation, an impervious protective suit or apron should be utilized.[2]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Workflow for Donning and Doffing PPE
To prevent cross-contamination, a strict procedure for putting on and taking off PPE must be followed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
